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  • Product: (2-tert-Butyl-1-ethynyl)diisopropoxyborane
  • CAS: 121021-24-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of (2-tert-Butyl-1-ethynyl)diisopropoxyborane

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive and in-depth protocol for the synthesis of (2-tert-Butyl-1-ethynyl)diisopropoxyborane, a valuable alk...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and in-depth protocol for the synthesis of (2-tert-Butyl-1-ethynyl)diisopropoxyborane, a valuable alkynylboronate reagent in organic synthesis. The document outlines a reliable synthetic route commencing with the deprotonation of tert-butylacetylene to form a lithium acetylide intermediate, which subsequently undergoes reaction with triisopropyl borate. This guide is structured to provide not only a step-by-step experimental procedure but also a detailed rationale for each manipulation, underpinned by established principles of organometallic and boron chemistry. Emphasis is placed on ensuring scientific integrity, with self-validating protocols and critical safety considerations for handling pyrophoric reagents. The content is supported by authoritative references, quantitative data presented in tabular format, and visual diagrams to elucidate the reaction pathway and experimental workflow.

Introduction: The Synthetic Utility of Alkynylboronates

Alkynylboronates are a class of versatile reagents in modern organic chemistry, serving as pivotal building blocks in a myriad of synthetic transformations. Their utility stems from the unique reactivity of the carbon-boron bond, which allows for a diverse range of functionalization reactions. The presence of the sterically demanding tert-butyl group in (2-tert-Butyl-1-ethynyl)diisopropoxyborane offers specific advantages in controlling stereochemistry and reaction outcomes in various coupling reactions, such as the Suzuki-Miyaura coupling. The diisopropoxyborane moiety provides a balance of reactivity and stability, making it a suitable protecting group for the terminal alkyne and a competent partner in subsequent chemical manipulations. This guide will detail a robust and reproducible laboratory-scale synthesis of this important synthetic intermediate.

Reaction Scheme and Mechanism

The synthesis of (2-tert-Butyl-1-ethynyl)diisopropoxyborane is achieved through a two-step, one-pot procedure. The first step involves the deprotonation of a terminal alkyne, tert-butylacetylene, using a strong organolithium base, typically n-butyllithium (n-BuLi), to generate the corresponding lithium acetylide. This is followed by the addition of an electrophilic boron source, triisopropyl borate, which undergoes nucleophilic attack by the acetylide. A subsequent acidic workup yields the desired alkynyl diisopropoxyboronate.

Overall Reaction:

The causality behind these steps is rooted in fundamental acid-base and nucleophilic addition chemistry. Tert-butylacetylene possesses an acidic terminal proton (pKa ≈ 25) that can be readily abstracted by a strong base like n-BuLi. The resulting lithium acetylide is a potent nucleophile. Triisopropyl borate, with its electron-deficient boron center, serves as an excellent electrophile. The initial addition of the acetylide to the borate forms a stable tetracoordinate boronate complex. The final acidic workup is crucial to neutralize the reaction and protonate one of the isopropoxy groups, which is then eliminated as isopropanol, leading to the formation of the desired neutral diisopropoxyborane.

Reaction Mechanism Workflow:

Synthesis_Workflow cluster_0 Step 1: Deprotonation cluster_1 Step 2: Borylation cluster_2 Step 3: Workup and Isolation A tert-Butylacetylene C Lithium tert-butylacetylide A->C Deprotonation in THF, -78 °C B n-Butyllithium (n-BuLi) B->C E Tetracoordinate boronate complex C->E Nucleophilic attack D Triisopropyl borate D->E G (2-tert-Butyl-1-ethynyl)diisopropoxyborane E->G Protonolysis F Acidic Workup (e.g., HCl in ether) F->G H Purification (Vacuum Distillation) G->H

Exploratory

An In-depth Technical Guide to the Synthesis of 2-tert-Butyl-1-ethynyl Diisopropoxyborane

Abstract This technical guide provides a comprehensive overview of the synthesis of 2-tert-butyl-1-ethynyl diisopropoxyborane, a valuable alkynylboronate reagent in modern organic synthesis. The document details the prev...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-tert-butyl-1-ethynyl diisopropoxyborane, a valuable alkynylboronate reagent in modern organic synthesis. The document details the prevailing synthetic methodologies, including a primary route involving the reaction of a lithium acetylide with a boron source and alternative catalytic approaches such as dehydrogenative borylation. Emphasis is placed on the causal reasoning behind experimental choices, ensuring a deep understanding of the reaction mechanisms and conditions. Detailed, step-by-step protocols, safety considerations, and characterization techniques are provided to equip researchers, scientists, and drug development professionals with the necessary knowledge for the successful preparation and application of this versatile building block.

Introduction: The Significance of Alkynylboronates

Alkynylboron compounds have emerged as indispensable intermediates in organic synthesis, serving as versatile building blocks for a wide array of chemical transformations.[1] Their utility is most prominently showcased in carbon-carbon bond-forming reactions, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. The boronate moiety offers a stable yet reactive handle for the introduction of the alkynyl group into complex molecular architectures.

2-tert-Butyl-1-ethynyl diisopropoxyborane, also known as (3,3-Dimethyl-1-butynyl)boronic acid diisopropyl ester, is a specialized organoboron reagent that features a sterically demanding tert-butyl group adjacent to the carbon-carbon triple bond. This structural feature can impart unique reactivity and selectivity in synthetic applications. This guide will focus on the practical synthesis of this important reagent.

Strategic Approaches to the Synthesis of 2-tert-Butyl-1-ethynyl Diisopropoxyborane

The synthesis of alkynylboronates can be broadly categorized into two primary strategies: the reaction of an alkynylmetal species with a boron electrophile, and the more recent, atom-economical catalytic dehydrogenative borylation of terminal alkynes.

Primary Synthetic Route: The Alkynylmetal Approach

The most traditional and reliable method for the synthesis of alkynylboronates involves a two-step process: the deprotonation of a terminal alkyne to form a potent nucleophile, followed by its reaction with a suitable boron-containing electrophile.[1]

Conceptual Workflow:

cluster_0 Step 1: Deprotonation cluster_1 Step 2: Borylation A 3,3-Dimethyl-1-butyne (tert-Butylacetylene) C Lithium tert-Butylacetylide A->C Deprotonation B Organolithium Reagent (e.g., n-Butyllithium) B->C Base E 2-tert-Butyl-1-ethynyl Diisopropoxyborane C->E Nucleophilic Attack D Diisopropoxyborane Source (e.g., Isopropoxyboronic Anhydride) D->E

Figure 1: Conceptual workflow for the synthesis via the alkynylmetal approach.

Causality Behind Experimental Choices:

  • Choice of Alkyne: 3,3-Dimethyl-1-butyne (tert-butylacetylene) is the logical starting material, providing the requisite tert-butyl-substituted alkyne backbone.

  • Choice of Base: Strong organolithium bases, such as n-butyllithium (n-BuLi), are highly effective for the deprotonation of terminal alkynes to generate the corresponding lithium acetylide.[2] The use of a strong, non-nucleophilic base is critical to avoid unwanted side reactions.

  • Choice of Boron Source: While various boron electrophiles can be employed, isopropoxyboronic anhydride or a related diisopropoxyborane species is required to furnish the desired diisopropoxyboronate ester.

Alternative Synthetic Route: Catalytic Dehydrogenative Borylation

A more contemporary and atom-economical approach is the direct catalytic dehydrogenative borylation of terminal alkynes.[1] This method obviates the need for pre-formation of a stoichiometric organometallic reagent.

Conceptual Workflow:

A 3,3-Dimethyl-1-butyne D 2-tert-Butyl-1-ethynyl Diisopropoxyborane A->D B Diisopropoxyborane B->D C Catalyst (e.g., Iridium or Copper Complex) C->D Catalysis E H₂ Gas (byproduct) D->E Forms

Figure 2: Conceptual workflow for catalytic dehydrogenative borylation.

Causality Behind Experimental Choices:

  • Catalyst Selection: Transition metal complexes, particularly those of iridium and copper, have proven effective in catalyzing the dehydrogenative coupling of terminal alkynes with boranes.[1][3] These catalysts facilitate the activation of the C-H bond of the alkyne and the B-H bond of the borane.

  • Reaction Conditions: These reactions are often performed under inert atmosphere to protect the catalyst from deactivation. The choice of solvent and temperature is crucial for optimizing catalytic activity and selectivity.

Detailed Experimental Protocol: Alkynylmetal Approach

The following protocol is a representative procedure for the synthesis of 2-tert-butyl-1-ethynyl diisopropoxyborane based on the well-established alkynylmetal methodology.

Materials and Equipment:

Reagent/EquipmentPurpose
3,3-Dimethyl-1-butyneStarting material
n-Butyllithium (in hexanes)Deprotonating agent
Isopropoxyboronic anhydrideBoron source
Anhydrous Tetrahydrofuran (THF)Reaction solvent
Anhydrous HexanesSolvent
Schlenk line/inert gas manifoldTo maintain anhydrous and inert conditions
Magnetic stirrer and stir barFor reaction mixing
Syringes and needlesFor transfer of air-sensitive reagents
Low-temperature bath (e.g., dry ice/acetone)For controlling reaction temperature
Rotary evaporatorFor solvent removal
Standard glassware (flasks, funnel, etc.)

Step-by-Step Methodology:

  • Preparation of Lithium Acetylide:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3,3-dimethyl-1-butyne (1.0 eq) dissolved in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.0 eq) dropwise via syringe, maintaining the temperature below -70 °C.

    • Stir the resulting suspension at -78 °C for 1 hour.

  • Borylation:

    • In a separate flame-dried flask, dissolve isopropoxyboronic anhydride (1.0 eq) in anhydrous THF.

    • Slowly add the solution of the boron reagent to the cold (-78 °C) lithium acetylide suspension via cannula.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether or hexanes.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Trustworthiness: A Self-Validating System

The reliability of this synthetic protocol is ensured through in-process checks and final product characterization.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting alkyne and the formation of the product.

  • Spectroscopic Verification: The identity and purity of the final product must be confirmed by spectroscopic methods.

    • ¹H NMR: The proton nuclear magnetic resonance spectrum should show characteristic signals for the tert-butyl protons (a singlet around 1.2 ppm) and the isopropoxy protons (a septet and a doublet).

    • ¹³C NMR: The carbon NMR will confirm the presence of the alkynyl carbons and the carbons of the tert-butyl and isopropoxy groups.

    • ¹¹B NMR: Boron-11 NMR is a crucial technique for characterizing organoboron compounds and should show a characteristic chemical shift for the boronate ester.[4][5]

  • Purity Assessment: The purity of the final compound can be determined by GC analysis or by the integration of the ¹H NMR spectrum.

Safety Considerations

The synthesis of 2-tert-butyl-1-ethynyl diisopropoxyborane involves the use of hazardous materials and requires strict adherence to safety protocols.

  • Organolithium Reagents: n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere using proper syringe techniques. It can cause severe burns upon contact with skin.

  • Flammable Solvents: Tetrahydrofuran and hexanes are highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Corrosive Reagents: The work-up procedure may involve acidic or basic solutions that are corrosive.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves, must be worn at all times.

Applications in Drug Development and Research

2-tert-Butyl-1-ethynyl diisopropoxyborane is a valuable reagent for the synthesis of complex organic molecules, including pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its utility in cross-coupling reactions allows for the efficient construction of carbon-carbon bonds, a fundamental transformation in drug discovery. The sterically hindered tert-butyl group can influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this building block particularly interesting for medicinal chemistry applications.

References

  • Ramnial, T.; et al. Dehydroborylation of Terminal Alkynes Using Lithium Aminoborohydrides. Molecules2023 , 28(8), 3497. [Link]

  • Ourhriss, N.; et al. Synthesis of 1-isopropyl-4,7-dimethyl-3-nitronaphthalene: An experimental and theoretical study of regiospecific nitration. Journal of Materials and Environmental Sciences2017 , 8(4), 1385-1390. [Link]

  • Álvarez, E.; et al. One-Pot Synthesis of Terminal Alkynes from Alkenes. ACS Catalysis2024 . [Link]

  • Filo. 3,3-dimethylbut-1-ene reacted with diborane in THF and followed by reacti... [Link]

  • García-Esquivel, A.; et al. Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. Molecules2023 , 28(8), 3422. [Link]

  • García-Esquivel, A.; et al. Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR C, H and B through the Density Functional Theory. ResearchGate. [Link]

  • Chad's Prep. 9.3 Synthesis of Alkynes | Organic Chemistry. YouTube. [Link]

  • Ozerov, O. V.; et al. Combined Experimental and Computational Studies of the Mechanism of Dehydrogenative Borylation of Terminal Alkynes (DHBTA) Catalyzed by PNP Complexes of Iridium. ResearchGate. [Link]

  • Brown, H. C.; et al. Reaction of Lithium (2,3-Dimethyl-2-butyl)-t-butoxyborohydride with Selected Organic Compounds Containing Representative Functional Groups. ResearchGate. [Link]

  • Li, W.; et al. Synthesis of Conjugated Boron-Enynes via cis-Alkynylboration of Terminal Alkynes. ResearchGate. [Link]

  • Bertrand, G.; et al. Copper-Catalyzed Dehydrogenative Borylation of Terminal Alkynes with Pinacolborane. Chemical Science2017 , 8, 165-168. [Link]

  • Organic Syntheses. 3 - Organic Syntheses Procedure. [Link]

  • Li, Y.; et al. Synthesis and Characterization of Boronate Affinity Three-Dimensionally Ordered Macroporous Materials. Polymers2024 , 16(11), 1501. [Link]

  • Khan Academy. Synthesis using alkynes. [Link]

  • Organic Chemistry Portal. Alkylboronic acid or boronate synthesis. [Link]

  • Liu, W.-B.; et al. Tandem Diboration-Protoboration of Terminal Alkynes: A Practical Route to α-Substituted Alkenyl Boronates. Angewandte Chemie International Edition2011 , 50(36), 8316-8319. [Link]

  • Matteson, D. S.; et al. Bromination of tri(isopropyl)boroxine and asymmetric synthesis of (2-cyano-3,3-dimethylcyclopropyl)boronic esters. ResearchGate. [Link]

Sources

Foundational

The Strategic Application of (2-tert-Butyl-1-ethynyl)diisopropoxyborane in Modern Catalysis: A Technical Guide

Introduction: The Unique Value of a Sterically Hindered Alkynylboronate in Cross-Coupling Chemistry In the landscape of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone met...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Value of a Sterically Hindered Alkynylboronate in Cross-Coupling Chemistry

In the landscape of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology, prized for its functional group tolerance and operational simplicity.[1] The strategic selection of the organoboron coupling partner is paramount to the success of this transformation. (2-tert-Butyl-1-ethynyl)diisopropoxyborane (CAS 121021-24-7), also known as (3,3-Dimethyl-1-butynyl)boronic acid diisopropyl ester, has emerged as a reagent of significant interest for the introduction of the sterically demanding tert-butyl-ethynyl moiety. This functional group is a valuable building block in medicinal chemistry and materials science, where the rigid alkyne linker and bulky tert-butyl group can impart unique conformational constraints and metabolic stability to target molecules.

This technical guide provides an in-depth exploration of (2-tert-Butyl-1-ethynyl)diisopropoxyborane, moving beyond a simple recitation of properties to a detailed analysis of its application in organic synthesis. We will dissect the causal relationships between its structure and reactivity, provide field-proven protocols for its use, and contextualize its role within the broader framework of modern cross-coupling strategies.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties is the foundation of its effective and safe utilization. The key data for (2-tert-Butyl-1-ethynyl)diisopropoxyborane are summarized below.

PropertyValueSource(s)
CAS Number 121021-24-7Synblock[2], TCI
Molecular Formula C₁₂H₂₃BO₂Synblock[2]
Molecular Weight 210.12 g/mol Synblock[2]
Synonyms (3,3-Dimethyl-1-butynyl)boronic acid diisopropyl ester; Diisopropyl 3,3-dimethylbut-1-ynylboronateSynblock[2]
Appearance Not specified, likely a liquidImplied by density data
Density 0.891 g/mL at 25 °CSigma-Aldrich
Boiling Point 193-194 °CSigma-Aldrich
Refractive Index n20/D 1.4160Sigma-Aldrich
Storage Store in a dry, sealed place, often under inert atmosphere at 2-8°C.Synblock[2], Sigma-Aldrich
Safety & Handling Profile

(2-tert-Butyl-1-ethynyl)diisopropoxyborane is classified as a flammable liquid and requires careful handling.

  • GHS Classification: Flammable Liquid, Category 3.

  • Hazard Statement: H226 (Flammable liquid and vapor).

  • Precautionary Statements: P210 (Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking), P403+P235 (Store in a well-ventilated place. Keep cool).

As an organoboron compound, it is sensitive to air and moisture. Hydrolysis of the diisopropoxyborane ester to the corresponding boronic acid can occur upon exposure to water. While boronic esters exhibit greater stability than their corresponding boronic acids, handling under an inert atmosphere (e.g., argon or nitrogen) is best practice to ensure reagent integrity. Use of oven-dried glassware and anhydrous solvents is mandatory for reproducible results.

The Mechanistic Nuances of Alkynylboronate Esters in Suzuki-Miyaura Coupling

The power of (2-tert-Butyl-1-ethynyl)diisopropoxyborane lies in its role as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura coupling cycle. Understanding the key steps of this mechanism illuminates the rationale behind the specific experimental conditions required for its successful application. The generally accepted mechanism involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Miyaura_Cycle cluster_caption Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X (Palladacycle) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 BaseWaste X⁻ + H₂O + B(OR)₃ Transmetalation->BaseWaste RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X (Aryl/Vinyl Halide) ArylHalide->OxAdd Boronate R²-B(OR)₂ + Base (e.g., OH⁻) BorateComplex [R²-B(OR)₂(OH)]⁻ Boronate->BorateComplex BorateComplex->Transmetalation Experimental_Workflow start Start: Oven-Dried Schlenk Flask add_solids 1. Add Aryl Bromide (1.0 eq), Pd Catalyst, & Ligand start->add_solids evac_fill 2. Evacuate & Backfill with Argon (3x) add_solids->evac_fill add_liquids 3. Add Anhydrous Solvent (e.g., Dioxane) & (t-Bu-C≡C)-B(OiPr)₂ (1.2 eq) evac_fill->add_liquids add_base 4. Add Aqueous Base Solution (e.g., K₃PO₄, 2.0 eq) add_liquids->add_base heat 5. Heat to Reaction Temp (e.g., 80-100 °C) & Stir add_base->heat monitor 6. Monitor by TLC or GC/LC-MS heat->monitor workup 7. Quench, Extract, & Dry monitor->workup Upon Completion purify 8. Purify by Column Chromatography workup->purify end End: Characterized Product purify->end

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Flask Charging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., SPhos, 0.08 mmol, 8 mol%).

  • Inerting: Seal the flask with a rubber septum, and evacuate and backfill with dry argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Through the septum, add anhydrous 1,4-dioxane (5 mL) via syringe. Stir the mixture to dissolve the solids. Add (2-tert-Butyl-1-ethynyl)diisopropoxyborane (1.2 mmol, 1.2 equiv) via syringe.

  • Base Addition: Prepare a solution of potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv) in deionized water (1 mL). Add this aqueous solution to the reaction mixture via syringe. Causality: The aqueous base is essential for activating the boronate ester to form the reactive borate complex, facilitating transmetalation.

  • Reaction: Immerse the flask in a preheated oil bath at 80-100 °C. Stir the biphasic mixture vigorously. Causality: Heating provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps. Vigorous stirring is crucial to ensure efficient mixing between the organic and aqueous phases.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 2-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Alternative Strategies and Comparative Analysis

While the Suzuki-Miyaura coupling is a powerful tool for this transformation, it is essential for researchers to consider alternative methods. The most common alternative for the synthesis of internal alkynes is the Sonogashira coupling , which couples a terminal alkyne directly with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. [1] Comparison: Suzuki-Miyaura vs. Sonogashira for Alkynylation

FeatureSuzuki-Miyaura with AlkynylboronateSonogashira with Terminal Alkyne
Nucleophile (2-tert-Butyl-1-ethynyl)diisopropoxyborane3,3-Dimethyl-1-butyne
Key Catalysts Palladium complexPalladium complex + Copper(I) salt
Base Typically inorganic (e.g., K₃PO₄, Cs₂CO₃)Typically an amine (e.g., Et₃N, DIPEA)
Advantages Boronate esters are often stable and easy to handle; avoids potentially problematic copper co-catalyst.Utilizes the terminal alkyne directly, which can be more atom-economical.
Disadvantages Requires pre-formation of the boronate ester.Susceptible to Glaser-Hay homocoupling of the terminal alkyne as a side reaction; copper can be difficult to remove from the final product.

The choice between these methods depends on several factors, including the stability of the substrates, the potential for side reactions, and the desired purity of the final compound. The Suzuki-Miyaura approach using a stable, well-defined reagent like (2-tert-Butyl-1-ethynyl)diisopropoxyborane can offer advantages in terms of reproducibility and avoiding copper-mediated side reactions.

Conclusion and Future Outlook

(2-tert-Butyl-1-ethynyl)diisopropoxyborane is a highly valuable and strategic reagent for the introduction of the tert-butylacetylide moiety in complex molecule synthesis. Its utility is rooted in the robust and versatile nature of the Suzuki-Miyaura cross-coupling reaction. The diisopropoxy ester functionality provides a favorable balance of stability and reactivity, while the tert-butyl group serves as a sterically influential building block. By understanding the mechanistic underpinnings of its reactivity and employing carefully designed, field-proven protocols, researchers in drug discovery and materials science can effectively leverage this reagent to accelerate their synthetic endeavors. Future developments may focus on expanding the scope of coupling partners and developing even more active and robust catalyst systems to further enhance the efficiency of these transformations.

References

  • Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(10), 3734–3744. Available from: [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: A Versatile C–C Bond-Forming Tool. Angewandte Chemie International Edition, 40(24), 4544-4568. Available from: [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 131(40), 14250–14251. Available from: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available from: [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Journal of the American Chemical Society, 131(20), 6961–6963. Available from: [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. Available from: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 22, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 22, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to (2-tert-Butyl-1-ethynyl)diisopropoxyborane

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of (2-tert-Butyl-1-ethynyl)diisopropoxyborane, also known as Diisopropyl (3,3-dimethylbut-1-yn-1-yl)boronate. This...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of (2-tert-Butyl-1-ethynyl)diisopropoxyborane, also known as Diisopropyl (3,3-dimethylbut-1-yn-1-yl)boronate. This versatile alkynylboronate ester is a valuable reagent in modern organic synthesis, offering a unique combination of steric hindrance and reactivity. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, characterization, and applications, with a focus on field-proven methodologies and the underlying chemical principles.

Introduction and Molecular Overview

(2-tert-Butyl-1-ethynyl)diisopropoxyborane (CAS No. 121021-24-7) is an organoboron compound featuring a sterically demanding tert-butyl group attached to an ethynyl moiety, which is in turn bonded to a diisopropoxyborane group. The presence of the bulky tert-butyl group provides significant steric shielding, influencing the reagent's reactivity and selectivity in chemical transformations. The diisopropoxyboronate ester functionality offers a balance of stability and reactivity, making it suitable for a range of applications, most notably in carbon-carbon bond-forming reactions. Alkynylboron compounds, in general, are of significant interest due to their dual reactivity at the alkyne and the carbon-boron bond[1].

The structure of this molecule is key to its utility. The electron-deficient boron atom is stabilized by the two oxygen atoms of the isopropoxy groups. The carbon-carbon triple bond provides a site for various addition reactions, while the carbon-boron bond is amenable to transmetalation, a key step in many cross-coupling reactions.

Figure 1: Chemical structure of (2-tert-Butyl-1-ethynyl)diisopropoxyborane.

Physical and Chemical Properties

The physical properties of (2-tert-Butyl-1-ethynyl)diisopropoxyborane are summarized in the table below. These properties are critical for its handling, storage, and use in chemical reactions. As a flammable liquid, appropriate safety precautions must be taken, including storage in a cool, well-ventilated area away from ignition sources and handling in a fume hood[2].

PropertyValueReference(s)
CAS Number 121021-24-7[2]
Molecular Formula C₁₂H₂₃BO₂[2]
Molecular Weight 210.12 g/mol [2]
Appearance Colorless LiquidInferred
Boiling Point 193-194 °CInferred
Density 0.891 g/mL at 25 °CInferred
Refractive Index (n20/D) 1.4160Inferred
Flash Point 43.3 °C (closed cup)Inferred
Storage Temperature 2-8 °CInferred

Synthesis and Purification

Rationale for Synthetic Approach

This method is widely applicable and high-yielding for a variety of alkynylboronates. The choice of a strong base, such as n-butyllithium, is crucial for the complete deprotonation of the terminal alkyne (3,3-dimethyl-1-butyne in this case). The subsequent reaction with triisopropyl borate forms a boronate complex, which upon acidic workup, yields the desired diisopropoxyboronate ester. The use of anhydrous conditions is paramount to prevent quenching of the lithium acetylide and hydrolysis of the borate ester.

G cluster_0 Deprotonation cluster_1 Borylation cluster_2 Acidic Workup 3,3-dimethyl-1-butyne 3,3-Dimethyl-1-butyne Lithium Acetylide Lithium tert-butylacetylide 3,3-dimethyl-1-butyne->Lithium Acetylide n-BuLi n-Butyllithium in THF, -78 °C n-BuLi->Lithium Acetylide Boronate Complex Ate Complex Lithium Acetylide->Boronate Complex Triisopropyl borate Triisopropyl borate Triisopropyl borate->Boronate Complex Product (2-tert-Butyl-1-ethynyl)diisopropoxyborane Boronate Complex->Product HCl Anhydrous HCl in Et₂O HCl->Product G Pd(0) Pd(0)L₂ OxAdd Oxidative Addition Pd(0)->OxAdd R¹-X Pd(II) R¹-Pd(II)-X L₂ OxAdd->Pd(II) Transmetalation Transmetalation Pd(II)->Transmetalation R²-B(OR)₂ Base Pd(II)_R2 R¹-Pd(II)-R² L₂ Transmetalation->Pd(II)_R2 RedElim Reductive Elimination Pd(II)_R2->RedElim RedElim->Pd(0) Product R¹-R² RedElim->Product

Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • (2-tert-Butyl-1-ethynyl)diisopropoxyborane

  • Aryl halide (e.g., iodobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 equiv), (2-tert-Butyl-1-ethynyl)diisopropoxyborane (1.2 equiv), and the base (2.0 equiv).

  • Add the palladium catalyst (0.05 equiv).

  • Deoxygenate the solvent mixture (e.g., 3:1 dioxane:water) by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the deoxygenated solvent to the reaction vessel under an inert atmosphere.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Dotz Benzannulation Reaction

The Dotz benzannulation is a powerful reaction for the synthesis of substituted phenols from Fischer carbenes and alkynes.[4] The use of (2-tert-Butyl-1-ethynyl)diisopropoxyborane in this reaction would lead to the formation of a substituted arylboronate, which can then be used in subsequent cross-coupling reactions, demonstrating the utility of this reagent in tandem reaction sequences.

Conclusion

(2-tert-Butyl-1-ethynyl)diisopropoxyborane is a valuable and versatile reagent in organic synthesis. Its well-defined physical properties and predictable reactivity make it a reliable tool for the construction of complex molecular architectures. The sterically demanding tert-butyl group can impart unique selectivity in its reactions, while the diisopropoxyboronate moiety provides a stable yet reactive handle for carbon-carbon bond formation. This guide provides a foundational understanding of this compound, offering both established data and scientifically grounded predictions to aid researchers in its effective application.

References

  • Royal Society of Chemistry. (n.d.). N-B dative bond-induced [3.3.0] bicyclic boronate-tethered exo-selective intramolecular Diels-Alder reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). The Benzannulation Reaction. Retrieved from [Link]

  • ResearchGate. (2021). Alkynylboron compounds in organic synthesis. Retrieved from [Link]

  • San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]

  • Angene Chemical. (n.d.). Diisopropyl (3,3-dimethylbut-1-yn-1-yl)boronate(CAS# 121021-24-7). Retrieved from [Link]

  • Wikipedia. (n.d.). Wulff–Dötz reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Retrieved from [Link]

  • ACS Publications. (2009). Mass Spectrometry in Boron Chemistry. Retrieved from [Link]

  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (n.d.). Retrieved from [Link]

  • YouTube. (2021). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • PubMed. (2025). Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Boronate Affinity Three-Dimensionally Ordered Macroporous Materials. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometnc analysis for organic boron compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]

  • ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]

Sources

Foundational

The Keystone of Stability: A Technical Guide to the Storage and Handling of (2-tert-Butyl-1-ethynyl)diisopropoxyborane

For Researchers, Scientists, and Drug Development Professionals (2-tert-Butyl-1-ethynyl)diisopropoxyborane , a versatile reagent in modern organic synthesis, offers a powerful tool for the introduction of the tert-butyla...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(2-tert-Butyl-1-ethynyl)diisopropoxyborane , a versatile reagent in modern organic synthesis, offers a powerful tool for the introduction of the tert-butylalkynyl moiety in the construction of complex molecules. Its utility, however, is intrinsically linked to its chemical stability. This guide provides an in-depth analysis of the factors governing the stability of this valuable compound and outlines field-proven protocols for its optimal storage and handling, ensuring its integrity and performance in critical applications.

Understanding the Inherent Sensitivities of (2-tert-Butyl-1-ethynyl)diisopropoxyborane

The stability of (2-tert-Butyl-1-ethynyl)diisopropoxyborane is primarily dictated by the inherent reactivity of the boronic ester functionality. While generally more stable than their corresponding boronic acids, diisopropoxyborane esters are susceptible to several degradation pathways that can compromise their purity and reactivity. The principal modes of decomposition are hydrolysis, oxidation, and thermal degradation.

Hydrolytic Instability: The Pervasive Threat of Moisture

The presence of water is the most significant threat to the integrity of (2-tert-Butyl-1-ethynyl)diisopropoxyborane. Boronic esters are prone to hydrolysis, a reversible reaction that cleaves the B-O bond to form the corresponding boronic acid and isopropanol.[1][2]

The mechanism of hydrolysis for boronic esters can be complex, proceeding through either a base-mediated or a neutral pathway involving a water cluster.[3] The presence of acidic or basic impurities can catalyze this process. The bulky tert-butyl and diisopropoxy groups in the target molecule offer some steric hindrance, which can slow the rate of hydrolysis compared to less hindered boronic esters. However, this inherent protection is not absolute, and rigorous exclusion of moisture is paramount.

Hydrolysis_Mechanism Reagent (2-tert-Butyl-1-ethynyl)diisopropoxyborane Products tert-Butylalkynyl Boronic Acid + Isopropanol Reagent->Products Hydrolysis Water H₂O Water->Products Reactant Degradation Loss of Purity and Reactivity Products->Degradation caption Simplified Hydrolysis Pathway.

A simplified representation of the hydrolytic degradation of (2-tert-Butyl-1-ethynyl)diisopropoxyborane.
Oxidative Degradation: The Challenge of Atmospheric Oxygen

Organoboranes, in general, are susceptible to oxidation. While the diisopropoxyborane ester offers some protection to the boron center, the alkynyl group can also be a site of oxidative reactivity. Prolonged exposure to atmospheric oxygen, especially in the presence of light or radical initiators, can lead to the formation of various oxygenated byproducts, diminishing the purity and efficacy of the reagent. For this reason, handling and storage under an inert atmosphere are crucial.

Thermal Decomposition: The Impact of Elevated Temperatures

Recommended Storage Protocols: A System for Preserving Integrity

The overarching principle for the storage of (2-tert-Butyl-1-ethynyl)diisopropoxyborane is the strict exclusion of atmospheric moisture and oxygen in a controlled, low-temperature environment.

ParameterRecommendationRationale
Temperature 2-8°CMinimizes thermal degradation and slows the rate of potential side reactions.[5]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidative degradation of the boronic ester and the alkynyl moiety.
Container Dry, tightly sealed glass vesselGlass is inert to the reagent. A secure seal is essential to prevent moisture and air ingress.[6]
Moisture Strict exclusionPrevents hydrolytic cleavage of the boronic ester to the corresponding boronic acid.[1]
Light Store in the dark (amber vial or in a cabinet)Minimizes potential light-catalyzed degradation pathways.
The Gold Standard: Inert Atmosphere Packaging

For optimal long-term stability, (2-tert-Butyl-1-ethynyl)diisopropoxyborane should be stored in a glass container under a positive pressure of an inert gas such as argon or nitrogen. Commercially available reagents are often supplied in specialized packaging, such as Sure/Seal™ bottles, which are designed for the storage and dispensing of air-sensitive reagents.[7][8][9] These containers feature a septum-lined cap that allows for the removal of the reagent via syringe or cannula without compromising the inert atmosphere within.

Storage_Workflow cluster_Receiving Receiving and Initial Storage cluster_Handling Handling for Use Receive Receive Reagent Inspect Inspect Seal Integrity Receive->Inspect Store Store at 2-8°C in the Dark Inspect->Store Equilibrate Equilibrate to Room Temperature Store->Equilibrate Inert_Atmosphere Work under Inert Atmosphere (Glovebox or Schlenk Line) Equilibrate->Inert_Atmosphere Dispense Dispense via Syringe/Cannula Inert_Atmosphere->Dispense Reseal Reseal and Purge with Inert Gas Dispense->Reseal Reseal->Store Return to Storage caption Recommended workflow for storage and handling.

A recommended workflow for the receiving, storage, and handling of (2-tert-Butyl-1-ethynyl)diisopropoxyborane to maintain its integrity.

Step-by-Step Handling Procedures: A Protocol for Purity

The successful application of (2-tert-Butyl-1-ethynyl)diisopropoxyborane in synthesis is critically dependent on proper handling techniques that prevent its exposure to air and moisture.

Essential Equipment
  • A well-maintained glovebox or Schlenk line for working under an inert atmosphere.

  • Oven-dried glassware.

  • Dry, degassed solvents.

  • Properly sized, dry syringes and needles.

  • Cannulas for larger scale transfers.

Experimental Protocol for Dispensing
  • Equilibration: Before use, allow the sealed container of (2-tert-Butyl-1-ethynyl)diisopropoxyborane to warm to room temperature. This prevents condensation of atmospheric moisture on the cold surfaces of the container upon opening.

  • Inert Atmosphere: Perform all manipulations under a positive pressure of a dry, inert gas (argon or nitrogen). This can be achieved in a glovebox or using standard Schlenk line techniques.

  • Syringe/Cannula Transfer: For transfers, use a dry syringe or cannula inserted through the septum of the storage vessel.[7][9]

    • Syringe Technique: a. Purge the syringe with inert gas several times. b. Insert the needle through the septum into the headspace of the reagent bottle and draw a small amount of inert gas. c. Invert the bottle and slowly draw the desired volume of the liquid reagent into the syringe. d. Withdraw the needle and immediately dispense the reagent into the reaction vessel, which should also be under an inert atmosphere.

  • Resealing and Storage: After dispensing, if any reagent remains, ensure the container is properly resealed. If using a Sure/Seal™ bottle, the septum will largely reseal itself. For other containers, it may be necessary to purge the headspace with inert gas before re-sealing. Return the container to refrigerated storage (2-8°C).

Incompatible Materials and Safety Considerations

While a comprehensive study of all potential incompatibilities is not available, based on the chemistry of boronic esters and alkynes, the following should be avoided:

  • Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.

  • Strong Acids and Bases: Can catalyze the rapid hydrolysis of the boronic ester.[10]

  • Water and Protic Solvents: Will lead to hydrolysis.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information. Standard personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times when handling this reagent.

By adhering to these principles of meticulous exclusion of air and moisture, and by maintaining the recommended storage temperature, researchers can ensure the long-term stability and reactivity of (2-tert-Butyl-1-ethynyl)diisopropoxyborane, thereby safeguarding the integrity of their synthetic endeavors.

References

  • Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]

  • Townsley, J. C., Smith, C., Lindsay, D. M., Liwicki, G. M., Measom, N. D., Paterson, L. C., & Kerr, W. J. (2026, January 14). Widely-used boronic esters as synthetically-versatile directing groups for C–H activation and hydrogen isotope exchange. RSC Publishing. Retrieved from [Link]

  • Wang, Y., Noble, A., Myers, E. L., & Aggarwal, V. K. (2016). Enantiospecific Alkynylation of Alkylboronic Esters. Angewandte Chemie International Edition, 55(15), 4270-4274. Also available from [Link]

  • Hall, D. G. (Ed.). (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Retrieved from [Link]

  • Wang, Y., Noble, A., Myers, E. L., & Aggarwal, V. K. (2016, March 2). (PDF) Enantiospecific Alkynylation of Alkylboronic Esters. ResearchGate. Retrieved from [Link]

  • Townsley, J. C., et al. (2026, January 17). Widely-used Boronic Esters as Synthetically-versatile Directing Groups for C–H Activation and Hydrogen Isotope Exchange. ResearchGate. Retrieved from [Link]

  • Denmark, S. E., & Smith, R. C. (2014). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature chemistry, 6(4), 337-43. Also available from [Link]

  • Semantic Scholar. (2009, July 5). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Retrieved from [Link]

  • Fernández, E., et al. (2022, November 29). Synthesis and Functionalization of Tertiary Propargylic Boronic Esters by Alkynyllithium-Mediated 1,2-Metalate Rearrangement of Borylated Cyclopropanes. Organic Letters. Retrieved from [Link]

  • Ready, J. M., et al. (2026, January 19). Cross-Dehydrogenative Coupling of Ligated Boranes with Aldehydes for the Direct Synthesis of Acylboranes. Organic Letters. Retrieved from [Link]

  • AA Blocks. (2019, October 31). Chemistry Of Boronic Esters. Retrieved from [Link]

  • Wang, Y., Noble, A., Myers, E. L., & Aggarwal, V. K. (2016, March 2). Enantiospecific Alkynylation of Alkylboronic Esters. CORE. Retrieved from [Link]

  • YouTube. (2012, October 18). hydrolysis of borate ester. Retrieved from [Link]

  • Singh, R. P., & Matteson, D. S. (2000). Asymmetric homologation of boronic esters bearing azido and silyloxy substituents. The Journal of organic chemistry, 65(20), 6650–6653. Retrieved from [Link]

  • Fernández, E., et al. (2022). Synthesis and Functionalization of Tertiary Propargylic Boronic Esters by Alkynyllithium-Mediated 1,2-Metalate Rearrangement of Borylated Cyclopropanes. Organic letters. Also available from [Link]

  • MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • ScienceDirect. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Retrieved from [Link]

  • LookChem. (n.d.). Cas 121021-24-7,(2-T-BUTYL-1-ETHYNYL)DIISOPROPOXYBORANE&. Retrieved from [Link]

  • Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • PubChem. (n.d.). Di-tert-butyl peroxide. Retrieved from [Link]

  • PubChem. (n.d.). 2-tert-Butyl-1,3-diisopropylisourea. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the NMR Spectroscopic Characterization of (2-tert-Butyl-1-ethynyl)diisopropoxyborane

For Researchers, Scientists, and Drug Development Professionals Foreword In the landscape of modern synthetic chemistry and drug discovery, the precise structural elucidation of novel molecules is paramount. (2-tert-Buty...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern synthetic chemistry and drug discovery, the precise structural elucidation of novel molecules is paramount. (2-tert-Butyl-1-ethynyl)diisopropoxyborane, a key building block in organic synthesis, presents a unique spectroscopic profile. This guide offers a detailed exploration of its Nuclear Magnetic Resonance (NMR) data, providing insights into the principles behind its spectral features. As Senior Application Scientists, we aim to equip fellow researchers with the knowledge to confidently identify and utilize this versatile reagent.

Introduction to (2-tert-Butyl-1-ethynyl)diisopropoxyborane

(2-tert-Butyl-1-ethynyl)diisopropoxyborane, also known as (3,3-Dimethyl-1-butynyl)boronic acid diisopropyl ester, is an organoboron compound with significant applications in organic synthesis, particularly in cross-coupling reactions and the formation of complex molecular architectures.[1][2] Its chemical formula is C₁₂H₂₃BO₂ and it has a molecular weight of 210.12 g/mol .[1][2] The presence of the sterically demanding tert-butyl group and the reactive alkynylboronate moiety makes it a valuable tool for introducing the 3,3-dimethyl-1-butynyl group into various organic molecules. Accurate characterization of this compound is crucial for ensuring its purity and for understanding its reactivity. NMR spectroscopy is the most powerful technique for this purpose, providing detailed information about the molecule's structure and electronic environment.

Predicted NMR Spectroscopic Data

Due to the limited availability of public experimental spectra for (2-tert-Butyl-1-ethynyl)diisopropoxyborane, this guide will focus on the predicted NMR data based on established principles of NMR spectroscopy and known chemical shift ranges for analogous structures.

¹H NMR Spectroscopy

The ¹H NMR spectrum of (2-tert-Butyl-1-ethynyl)diisopropoxyborane is expected to show three distinct signals corresponding to the protons of the tert-butyl group, the methine protons of the isopropoxy groups, and the methyl protons of the isopropoxy groups.

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
-C(CH₃)₃1.0 - 1.3Singlet (s)9H
-OCH(CH₃)₂4.2 - 4.8Septet (sept)2H
-OCH(CH₃)₂1.1 - 1.4Doublet (d)12H

Causality of Chemical Shifts and Multiplicities:

  • tert-Butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet in the upfield region of the spectrum, typically between 1.0 and 1.3 ppm.[3] The absence of adjacent protons results in a singlet multiplicity. The strong shielding effect of the electron-donating alkyl groups contributes to its upfield chemical shift.

  • Isopropoxy Methine Protons (-OCH(CH₃)₂): The two methine protons of the diisopropoxy groups are deshielded by the adjacent electronegative oxygen atom, causing their signal to appear further downfield, anticipated in the range of 4.2 - 4.8 ppm. Each methine proton is coupled to the six equivalent protons of the two adjacent methyl groups, resulting in a septet multiplicity according to the n+1 rule (6+1=7).

  • Isopropoxy Methyl Protons (-OCH(CH₃)₂): The twelve equivalent protons of the four methyl groups in the diisopropoxy moieties are expected to resonate between 1.1 and 1.4 ppm. Their signal will appear as a doublet due to coupling with the adjacent methine proton (1+1=2).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Six distinct carbon signals are predicted for (2-tert-Butyl-1-ethynyl)diisopropoxyborane.

Assignment Predicted Chemical Shift (ppm)
-C≡ C-B~80 - 90
-C≡C-B ~90 - 100
-C (CH₃)₃~28 - 32
-C(C H₃)₃~30 - 35
-O CH(CH₃)₂~65 - 75
-OCH(C H₃)₂~22 - 26

Rationale for Chemical Shift Assignments:

  • Alkynyl Carbons (-C≡C-B): The sp-hybridized carbons of the alkyne are expected to resonate in the midfield region of the spectrum. The carbon directly attached to the boron atom is generally more deshielded.

  • tert-Butyl Carbons (-C(CH₃)₃): The quaternary carbon of the tert-butyl group is predicted to appear around 28-32 ppm, while the methyl carbons will have a signal in the 30-35 ppm range.[3]

  • Isopropoxy Carbons (-OCH(CH₃)₂): The methine carbon, being directly attached to oxygen, will be significantly deshielded and is expected to appear in the 65-75 ppm region. The methyl carbons will be found further upfield, typically between 22 and 26 ppm.

¹¹B NMR Spectroscopy

¹¹B NMR is a crucial technique for characterizing organoboron compounds. For (2-tert-Butyl-1-ethynyl)diisopropoxyborane, a single, relatively broad signal is expected.

Assignment Predicted Chemical Shift (ppm)
-B(OR)₂+20 to +30

Interpretation of the ¹¹B Chemical Shift:

The chemical shift of the boron atom is sensitive to its coordination number and the nature of the substituents. For a tricoordinate boron atom in a boronate ester, the chemical shift typically falls in the range of +20 to +30 ppm (relative to BF₃·OEt₂).[4] The broadness of the signal is a characteristic feature of quadrupolar nuclei like ¹¹B.

Molecular Structure and NMR Correlations

The following diagram illustrates the structure of (2-tert-Butyl-1-ethynyl)diisopropoxyborane with annotations for the different proton and carbon environments relevant to NMR spectroscopy.

Figure 1. Molecular structure of (2-tert-Butyl-1-ethynyl)diisopropoxyborane with predicted NMR assignments.

Experimental Protocol: Synthesis and NMR Sample Preparation

A plausible and commonly employed method for the synthesis of alkynylboronate esters such as (2-tert-Butyl-1-ethynyl)diisopropoxyborane involves the reaction of a lithium acetylide with a diisopropoxyboron halide or triflate.

Synthesis of (2-tert-Butyl-1-ethynyl)diisopropoxyborane

Materials:

  • 3,3-Dimethyl-1-butyne

  • n-Butyllithium (n-BuLi) in hexanes

  • Diisopropoxyboron chloride or triflate

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous pentane

  • Argon or Nitrogen gas supply

  • Standard Schlenk line and glassware

Procedure:

  • To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add anhydrous diethyl ether or THF.

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes to the solvent.

  • To the cooled solution, add 3,3-dimethyl-1-butyne dropwise. Stir the resulting mixture at -78 °C for 1 hour to form the lithium acetylide.

  • In a separate argon-purged flask, dissolve diisopropoxyboron chloride or triflate in anhydrous diethyl ether or THF and cool to -78 °C.

  • Slowly transfer the lithium acetylide solution to the diisopropoxyboron solution via cannula.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or pentane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography on silica gel to yield (2-tert-Butyl-1-ethynyl)diisopropoxyborane as a colorless liquid.[2]

G cluster_0 Synthesis Workflow Start Start Reactants 3,3-Dimethyl-1-butyne + n-BuLi in Ether/THF at -78°C Start->Reactants Lithium Acetylide Formation Formation of Lithium (3,3-dimethyl-1-butyn-1-ide) Reactants->Lithium Acetylide Formation Coupling Reaction Nucleophilic attack of acetylide on boron center Lithium Acetylide Formation->Coupling Reaction Boron Reagent Diisopropoxyboron Chloride/ Triflate in Ether/THF at -78°C Boron Reagent->Coupling Reaction Workup Aqueous Quench, Extraction, and Drying Coupling Reaction->Workup Purification Distillation or Column Chromatography Workup->Purification Product (2-tert-Butyl-1-ethynyl)- diisopropoxyborane Purification->Product

Figure 2. Synthetic workflow for (2-tert-Butyl-1-ethynyl)diisopropoxyborane.

NMR Sample Preparation

Materials:

  • (2-tert-Butyl-1-ethynyl)diisopropoxyborane, purified

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • NMR tube

  • Pipette

Procedure:

  • Ensure the NMR tube is clean and dry.

  • Dissolve approximately 10-20 mg of the purified (2-tert-Butyl-1-ethynyl)diisopropoxyborane in approximately 0.6-0.7 mL of deuterated chloroform.

  • Thoroughly mix the solution to ensure homogeneity.

  • Transfer the solution to the NMR tube.

  • Acquire the ¹H, ¹³C, and ¹¹B NMR spectra using a standard NMR spectrometer.

Conclusion

References

  • LookChem. (2-T-BUTYL-1-ETHYNYL)DIISOPROPOXYBORANE&. Available at: [Link]

  • ACD/Labs. t-Butyl group towers over other 1H resonances. Available at: [Link]

  • MDPI. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Available at: [Link]

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Foundational

An In-depth Technical Guide to the Reactivity Profile of (2-tert-Butyl-1-ethynyl)diisopropoxyborane

Abstract (2-tert-Butyl-1-ethynyl)diisopropoxyborane is a versatile alkynylboronate ester that serves as a valuable building block in modern organic synthesis. Its unique structural features—a sterically demanding tert-bu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2-tert-Butyl-1-ethynyl)diisopropoxyborane is a versatile alkynylboronate ester that serves as a valuable building block in modern organic synthesis. Its unique structural features—a sterically demanding tert-butyl group, a reactive carbon-carbon triple bond, and a diisopropoxyboron moiety—govern a rich and nuanced reactivity profile. This guide provides an in-depth exploration of this profile, intended for researchers, scientists, and professionals in drug development. We will delve into the synthesis, stability, and key chemical transformations of this reagent, with a focus on the mechanistic rationale behind its utility in forming complex molecular architectures. Detailed experimental protocols and spectroscopic data are provided to offer both theoretical understanding and practical application insights.

Compound Profile and Structural Rationale

(2-tert-Butyl-1-ethynyl)diisopropoxyborane, also known as (3,3-Dimethyl-1-butynyl)boronic acid diisopropyl ester, is a member of the alkynylboronate ester family, a class of reagents renowned for their role in carbon-carbon bond formation. The specific arrangement of functional groups in this molecule dictates its reactivity. The bulky tert-butyl group provides significant steric hindrance, which can influence regioselectivity in addition reactions and modulate the accessibility of the triple bond. The diisopropoxyboron group, while rendering the compound more stable and easier to handle than the corresponding boronic acid, imparts sufficient Lewis acidity to the boron center to facilitate key transformations like transmetalation in cross-coupling reactions.

Physicochemical Properties

A summary of the key properties of (2-tert-Butyl-1-ethynyl)diisopropoxyborane is presented below.

PropertyValueReference(s)
CAS Number 121021-24-7[1]
Molecular Formula C₁₂H₂₃BO₂[1]
Molecular Weight 210.12 g/mol [1]
Boiling Point 193-194 °C[2]
Density 0.891 g/mL at 25 °C[2]
Refractive Index n20/D 1.4160[2]
Synonyms (3,3-Dimethyl-1-butynyl)boronic acid diisopropyl ester, Diisopropyl 3,3-dimethylbut-1-ynylboronate[1]

Synthesis and Handling

General Synthesis Pathway

The synthesis of alkynyl diisopropoxyboronate esters is typically achieved through the reaction of a terminal alkyne with an appropriate boron source. A common and effective route involves the deprotonation of the terminal alkyne with a strong base, such as n-butyllithium, followed by quenching the resulting lithium acetylide with an electrophilic boron species like triisopropyl borate.

The workflow below illustrates a general and reliable pathway for the synthesis of the title compound.

G cluster_0 Step 1: Acetylide Formation cluster_1 Step 2: Borylation & Esterification A 3,3-Dimethyl-1-butyne (tert-Butylacetylene) C Lithium tert-Butylacetylide A->C Deprotonation B n-Butyllithium (n-BuLi) in THF, -78 °C D Triisopropyl Borate B(O-iPr)₃ C->D Reaction E Boronate Complex Intermediate D->E Nucleophilic Attack F (2-tert-Butyl-1-ethynyl)diisopropoxyborane (Final Product) E->F Acidic Workup (e.g., aq. HCl)

Caption: General synthesis workflow for (2-tert-Butyl-1-ethynyl)diisopropoxyborane.

Stability and Storage

Boronate esters exhibit greater stability compared to their corresponding boronic acids, particularly regarding dehydration and formation of boroxines. They are generally stable in anhydrous, non-hydroxylic organic solvents such as THF, diethyl ether, and toluene.[3] However, they can be susceptible to hydrolysis and may undergo decomposition on silica gel during column chromatography.[3]

For long-term storage, it is imperative to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place to prevent degradation.[1]

Core Reactivity Profile

The reactivity of (2-tert-Butyl-1-ethynyl)diisopropoxyborane is dominated by two primary features: the nucleophilic character of the alkynyl group in cross-coupling reactions and the electrophilicity of the triple bond towards addition reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for which alkynylboronate esters are excellent coupling partners.[4][5][6] This palladium-catalyzed reaction facilitates the formation of a C(sp)-C(sp²) bond between the alkynylborane and an aryl, heteroaryl, or vinyl halide (or triflate). A crucial aspect of this reaction is the activation of the boronate ester with a base. The base coordinates to the Lewis acidic boron atom, forming a more nucleophilic "ate" complex, which enhances the rate of transmetalation to the palladium(II) center.[3]

Suzuki_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition PdII_R_Nu R-Pd(II)L₂-C≡C-R' PdII_RX->PdII_R_Nu Transmetalation PdII_R_Nu->Pd0 Reductive Elimination Product R-C≡C-R' PdII_R_Nu->Product RX Ar-X Borane R'-C≡C-B(O-iPr)₂ Base Base (e.g., K₂CO₃)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%), 4-iodotoluene (1.0 mmol, 1.0 equiv.), and potassium carbonate (3.0 mmol, 3.0 equiv.).

  • Solvent and Reagent Addition: Add a mixture of toluene (4 mL) and water (1 mL). Stir the mixture for 5 minutes.

  • Substrate Addition: Add (2-tert-Butyl-1-ethynyl)diisopropoxyborane (1.2 mmol, 1.2 equiv.) to the reaction mixture.

  • Reaction Execution: Heat the mixture to 80 °C and stir for 12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 1-(tert-butyl)-2-(p-tolyl)acetylene.

Electrophile-Induced 1,2-Migration of Boronate Complexes

A more advanced application of alkynylboronates involves their conversion into nucleophilic "ate" complexes, followed by an electrophile-induced 1,2-migration.[7][8] This powerful transformation allows for the stereospecific formation of new carbon-carbon bonds while retaining the valuable boron moiety for subsequent reactions.

The process is initiated by the addition of an organolithium reagent (R'-Li) to the boron atom, forming a tetracoordinate boronate "ate" complex. This complex is highly nucleophilic. The addition of an electrophile (E⁺), such as iodine or an allyl carbonate in the presence of an iridium catalyst, triggers the migration of the R' group from the boron to the adjacent alkyne carbon.[9][10]

G A (2-tert-Butyl-1-ethynyl)diisopropoxyborane C Tetracoordinate Boronate 'Ate' Complex A->C Nucleophilic Attack on Boron B Organolithium (R'-Li) E 1,2-Migration Product (Vinylboronate) C->E Electrophile-induced 1,2-Migration D Electrophile (E⁺) (e.g., I₂, Allyl source)

Caption: Workflow for the electrophile-induced 1,2-migration of an alkynylboronate.

This methodology provides access to highly substituted and stereodefined vinylboronates, which are themselves versatile intermediates for further synthetic elaboration, including subsequent Suzuki-Miyaura couplings.

Spectroscopic Characterization

The structural features of (2-tert-Butyl-1-ethynyl)diisopropoxyborane give rise to a distinct spectroscopic signature. While a full experimental spectrum requires acquisition, the expected characteristics can be reliably predicted.

TechniqueExpected SignatureRationale
¹H NMR Singlet (~1.3 ppm, 9H), Septet (~4.5 ppm, 2H), Doublet (~1.2 ppm, 12H)Corresponds to the tert-butyl protons, the isopropoxy methine protons, and the isopropoxy methyl protons, respectively.
¹³C NMR Signals for the alkyne carbons (~80-100 ppm), tert-butyl quaternary and methyl carbons (~28, 31 ppm), and isopropoxy carbons (~68, 24 ppm). The carbon attached to boron may be broad or unobserved due to quadrupolar relaxation.[2]Distinct chemical shifts for sp, sp³, and oxygenated sp³ carbons.
¹¹B NMR A broad singlet in the region of δ 20-35 ppm.Characteristic for trigonal (sp²-hybridized) boronate esters.[11][12][13]
IR Spectroscopy A sharp, medium-intensity absorption band around 2150-2200 cm⁻¹. Strong C-O stretching band (~1350 cm⁻¹) and B-O stretching band (~1300 cm⁻¹).Characteristic C≡C stretch for a disubstituted alkyne.[1][13]

Conclusion and Future Perspectives

(2-tert-Butyl-1-ethynyl)diisopropoxyborane is a powerful and versatile reagent in the synthetic chemist's toolkit. Its reactivity is well-defined, offering reliable pathways for the construction of C(sp)-C(sp²) bonds through Suzuki-Miyaura couplings and for the stereoselective synthesis of complex vinylboronates via 1,2-migration strategies. The steric influence of the tert-butyl group and the tunable reactivity of the boronate ester moiety provide a platform for intricate molecular design.

For professionals in drug development, this building block offers a robust method for introducing the tert-butylacetylene motif, a structure found in various biologically active molecules, into complex scaffolds. Future applications will likely leverage the dual reactivity of the alkyne and boronate functions to design novel tandem reactions and streamline the synthesis of next-generation therapeutics and advanced materials.

References

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  • Wang, Y., et al. (2023). Catalytic Asymmetric 1,2-Migration/Allylation of Alkynyl Boronate Complexes: A Modular Route to Enantioenriched Skipped 1,4-Dienes. Journal of the American Chemical Society, 145(1), 375-385. Available at: [Link]

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Exploratory

The Alkyne's Bond with Boron: A Technical Guide to the Discovery and Synthesis of Alkynyl Boron Compounds

For Researchers, Scientists, and Drug Development Professionals Abstract Alkynyl boron compounds have emerged as indispensable reagents in modern organic synthesis, offering a unique combination of stability and reactivi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alkynyl boron compounds have emerged as indispensable reagents in modern organic synthesis, offering a unique combination of stability and reactivity. Their utility in forming carbon-carbon and carbon-heteroatom bonds has propelled advancements in drug discovery, materials science, and the synthesis of complex natural products. This technical guide provides a comprehensive overview of the discovery, synthesis, and key applications of the primary classes of alkynyl boron compounds, including alkynylboranes, alkynyl boronic esters (such as pinacol and N-methyliminodiacetic acid (MIDA) esters), and potassium alkynyltrifluoroborates. We will delve into the evolution of synthetic methodologies, from classical organometallic approaches to modern catalytic techniques, providing detailed experimental protocols and mechanistic insights. The causality behind experimental choices and the inherent self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability.

Introduction: The Rise of a Versatile Reagent

The fusion of the rigid, linear geometry of the alkyne with the unique electronic properties of boron has given rise to a class of reagents with exceptional synthetic utility. Alkynyl boron compounds have garnered significant attention due to their stability, ease of handling, and diverse reactivity.[1][2][3] Unlike many highly reactive organometallic precursors, several classes of alkynyl boron reagents, such as potassium alkynyltrifluoroborates and MIDA boronates, exhibit remarkable stability to air and moisture, allowing for their convenient storage and handling.[4][5] This stability, coupled with their predictable reactivity in a myriad of chemical transformations, has established them as powerful building blocks in the synthetic chemist's toolkit. This guide will navigate the historical landscape of their discovery, provide a detailed examination of their synthesis, and illuminate their applications with practical, field-proven insights.

A Historical Perspective: From Inception to Mainstay

The journey of alkynyl boron compounds from their initial discovery to their current status as key synthetic intermediates is a testament to the relentless pursuit of novel reactivity and molecular architecture.

Early Explorations: The Dawn of Alkynylboranes

The genesis of alkynyl boron chemistry can be traced back to the mid-20th century with the pioneering work on organoboranes. While the very first synthesis of an alkynylborane is not definitively documented in the readily available literature, early methods for preparing these compounds involved the reaction of boron halides with metal acetylides. These initial alkynylboranes were often highly reactive and sensitive to air and moisture, limiting their widespread adoption.

The Advent of Stabilized Alkynyl Boron Reagents

A significant breakthrough in the field was the development of more stable and user-friendly alkynyl boron derivatives. The introduction of boronic esters, particularly those derived from diols like pinacol, offered a substantial improvement in stability while retaining the desired reactivity.

A pivotal moment in the popularization of alkynyl boron compounds was the work of Molander and co-workers in the early 2000s on the synthesis and application of potassium alkynyltrifluoroborates .[4][6] These crystalline solids proved to be exceptionally stable to air and moisture, could be stored indefinitely, and participated efficiently in palladium-catalyzed cross-coupling reactions.[4][6] This discovery opened the door for the broader use of alkynyl boron reagents in a variety of synthetic contexts, including combinatorial chemistry.

Further enhancing the stability and utility of boronic esters, the development of N-methyliminodiacetic acid (MIDA) boronates by Burke and co-workers provided a robust platform for iterative cross-coupling.[5] The MIDA ligand forms a stable, tetracoordinate boron center, rendering the boronic ester unreactive under anhydrous cross-coupling conditions. This protecting group can be easily removed with mild aqueous base, allowing for a controlled and sequential approach to the synthesis of complex molecules.[5]

Synthetic Methodologies: A Comprehensive Toolkit

The synthesis of alkynyl boron compounds has evolved from stoichiometric reactions with highly reactive organometallics to sophisticated and atom-economical catalytic methods. The choice of synthetic route is often dictated by the desired type of alkynyl boron compound and the functional group tolerance required for the target molecule.

The Classical Approach: Alkynylmetal Intermediates

The traditional and still widely practiced method for the synthesis of alkynyl boron compounds involves a two-step process: the deprotonation of a terminal alkyne to form an alkynylmetal species, followed by its reaction with a boron electrophile.[7]

Mechanism of the Alkynylmetal Route

The reaction proceeds through the formation of a nucleophilic acetylide, which then attacks the electrophilic boron center of the boronic ester or borane.

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Borylation Alkyne R-C≡C-H Acetylide R-C≡C⁻ M⁺ Alkyne->Acetylide Base Base Base (e.g., n-BuLi, NaNH2) Alkynyl_Boronate R-C≡C-B(OR')₂ Acetylide->Alkynyl_Boronate B(OR')₃ Boron_Electrophile B(OR')₃

Figure 1: General workflow for the synthesis of alkynyl boronates via an alkynylmetal intermediate.

Experimental Protocol: Synthesis of a Phenylalkynyl Pinacol Boronate

This protocol provides a representative example of the synthesis of an alkynyl pinacol boronate using an organolithium reagent.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF, 10 mL) and phenylacetylene (1.0 mmol, 1.1 equiv).

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1 mmol, 1.1 equiv, as a solution in hexanes) dropwise. Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.

  • Borylation: Cool the solution back down to -78 °C. Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane, 1.2 mmol, 1.2 equiv) dropwise.

  • Workup: Allow the reaction mixture to warm to room temperature and stir overnight. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Catalytic Dehydrogenative Borylation: An Atom-Economical Approach

A more modern and atom-economical approach to the synthesis of alkynyl boron compounds is the catalytic dehydrogenative borylation of terminal alkynes. This method avoids the use of stoichiometric organometallic reagents and generates hydrogen gas as the only byproduct.[8]

Mechanism of Dehydrogenative Borylation

While the precise mechanism can vary depending on the catalyst system, a general catalytic cycle for an iridium-catalyzed dehydrogenative borylation is depicted below.

G cluster_cycle Catalytic Cycle Ir_cat [Ir]-H H2 H₂ Intermediate1 [Ir]-C≡C-R + H₂ Ir_cat->Intermediate1 + R-C≡C-H Alkyne R-C≡C-H HBpin HBpin Alkynyl_boronate R-C≡C-Bpin Intermediate2 [Ir]-H + R-C≡C-Bpin Intermediate1->Intermediate2 + HBpin Intermediate2->Ir_cat Regeneration

Figure 2: Simplified catalytic cycle for the iridium-catalyzed dehydrogenative borylation of a terminal alkyne.

Table 1: Comparison of Synthetic Methods for Alkynyl Boron Compounds

MethodReagentsAdvantagesDisadvantagesTypical Yields
Alkynylmetal RouteTerminal alkyne, strong base (n-BuLi, NaNH₂), boronic esterWide substrate scope, well-establishedRequires stoichiometric strong base, sensitive to functional groups70-95%
Dehydrogenative BorylationTerminal alkyne, pinacolborane, transition metal catalyst (e.g., Ir, Mn)Atom-economical, milder conditions, better functional group toleranceCatalyst can be expensive, may require inert atmosphere60-90%
Sonogashira CouplingHaloaryltrifluoroborate, terminal alkyne, Pd/Cu catalyst, baseDirect synthesis of aryl-substituted alkynyl boron compoundsLimited to aryl-substituted products, requires catalyst75-95%
Synthesis of Potassium Alkynyltrifluoroborates

The synthesis of these highly stable and versatile reagents, as pioneered by Molander, typically involves the reaction of an alkynyl boronic ester with potassium hydrogen fluoride (KHF₂).[4]

Experimental Protocol: Synthesis of Potassium Phenylalkynyltrifluoroborate [4]

  • Reaction Setup: In a polyethylene or Teflon vessel (to prevent etching of glassware by HF), dissolve phenylalkynyl pinacol boronate (1.0 mmol) in methanol (5 mL).

  • Addition of KHF₂: Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 mmol, 4.0 equiv).

  • Reaction: Stir the mixture at room temperature for 1-2 hours. The product will precipitate out of the solution as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water and then with a small amount of cold acetone.

  • Drying: Dry the solid under vacuum to obtain the potassium phenylalkynyltrifluoroborate.

Synthesis of Alkynyl MIDA Boronates

The preparation of MIDA boronates involves the condensation of a boronic acid with N-methyliminodiacetic acid (MIDA).[5]

Experimental Protocol: Synthesis of Phenylalkynyl MIDA Boronate

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, add phenylalkynyl boronic acid (1.0 mmol), N-methyliminodiacetic acid (1.1 mmol, 1.1 equiv), and toluene (20 mL).

  • Azeotropic Removal of Water: Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is formed.

  • Isolation: Cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or by column chromatography on silica gel.

Applications in Modern Organic Synthesis

The utility of alkynyl boron compounds spans a wide range of chemical transformations, making them valuable intermediates in the synthesis of pharmaceuticals, natural products, and advanced materials.

Cross-Coupling Reactions: The Suzuki-Miyaura and Sonogashira Couplings

Alkynyl boron compounds are excellent partners in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling of alkynyltrifluoroborates or alkynyl MIDA boronates with aryl or vinyl halides provides a powerful method for the formation of internal alkynes.[9][10]

Mechanism of the Suzuki-Miyaura Coupling of an Alkynyltrifluoroborate

The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps.

G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition ArX Ar-X Transmetalation Ar-Pd(II)-C≡C-R(L₂) OxAdd->Transmetalation Transmetalation AlkynylBF3K R-C≡C-BF₃⁻K⁺ Transmetalation->Pd0 Reductive Elimination Product Ar-C≡C-R

Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura coupling of an aryl halide with a potassium alkynyltrifluoroborate.

The Sonogashira coupling, traditionally a reaction between a terminal alkyne and an aryl or vinyl halide, can be adapted for alkynyl boron compounds. For instance, haloaryltrifluoroborates can be coupled with terminal alkynes in a Sonogashira-type reaction.

Building Blocks for Complex Molecules and Natural Products

The iterative cross-coupling strategies enabled by MIDA boronates have revolutionized the synthesis of complex natural products.[11] The ability to sequentially introduce different molecular fragments allows for a modular and highly efficient approach to building intricate molecular architectures.

Materials Science: Crafting Novel Polymers and Luminescent Materials

The rigid and linear nature of the alkynyl group makes alkynyl boron compounds attractive monomers for the synthesis of conjugated polymers such as poly(phenyleneethynylene)s (PPEs).[12] These materials often exhibit interesting photophysical and electronic properties, with potential applications in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. The incorporation of the boron atom can further modulate these properties.

Conclusion and Future Outlook

The discovery and development of alkynyl boron compounds have profoundly impacted the field of organic synthesis. From their early beginnings as reactive and challenging to handle species, they have evolved into a diverse and indispensable class of reagents. The advent of highly stable derivatives like potassium alkynyltrifluoroborates and MIDA boronates has made their application accessible to a broader range of chemists and has enabled the development of innovative synthetic strategies.

Future research in this area will likely focus on the development of even more efficient and sustainable catalytic methods for their synthesis, particularly those that utilize earth-abundant metals or metal-free conditions. The exploration of novel applications in areas such as chemical biology and medicinal chemistry, where the unique properties of the carbon-boron bond can be leveraged for targeted drug delivery or as pharmacophores, will undoubtedly continue to be a fruitful area of investigation. The ongoing innovation in the synthesis and application of alkynyl boron compounds ensures their continued prominence as powerful tools for molecular construction.

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  • [3+2] Cycloaddition of Alkynyl Boronates and in situ Generated Azomethine Ylide. (2024). Organic Letters. [Link][27]

  • Coombs, J. R., et al. (2015). Enantiospecific Alkynylation of Alkylboronic Esters. Angewandte Chemie International Edition, 54(11), 3392–3395. [Link][28]

  • Chen, Y., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. [Link][29]

  • Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 42(1), 17-27. [Link][5]

  • Aich, D., et al. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 58(95), 13298-13316. [Link][30]

  • Copper Catalyzed Borylation of Alkynes: An Experimental Mechanistic Study. (2024). Chemistry – An Asian Journal. [Link][31]

  • Terminal alkyne synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link][32]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link][10]

  • [3+2] Cycloaddition of Alkynyl Boronates and in situ Generated Azomethine Ylide. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link][33]

  • Molander, G. A., Katona, B. W., & Machrouhi, F. (2002). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8416–8423. [Link][4]

  • iterative cross-coupling with mida boronates. (n.d.). CORE. Retrieved January 22, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link][34]

  • Chemists allow boron atoms to migrate. (2020, January 17). University of Münster. [Link][35]

  • Melen, R. L., et al. (2015). Facile synthesis of electrophilic vinyl boranes: reactions of alkynyl-borates and diazonium salts. Chemical Communications, 51(48), 9851-9854. [Link][36]

  • Borylation of Alkynes under Base/Coinage Metal Catalysis: Some Recent Developments. (n.d.). J-STAGE. Retrieved January 22, 2026, from [Link][8]

  • Wagner, A. M., & Marder, T. B. (2020). Synthetic Approaches to Triarylboranes from 1885 to 2020. Chemistry – A European Journal, 27(22), 7043-7063. [Link][37]

  • Ethynyl MIDA boronate: A readily accessible and highly versatile building block for small molecule synthesis. (2010). Illinois Experts. [Link][38]

  • From Synthesis to Function via Iterative Assembly of N‑Methyliminodiacetic Acid Boronate Building Blocks. (2015). the grillo lab. [Link][39]

  • A Mechanistic Study of the Lewis Base-Directed Cycloaddition of 2-Pyrones and Alkynylboranes. (n.d.). White Rose Research Online. Retrieved January 22, 2026, from [Link][40]

  • Molander, G. A., Katona, B. W., & Machrouhi, F. (2002). Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations. The Journal of Organic Chemistry, 67(24), 8416–8423. [Link][6]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link][41]

  • Iwamoto, H., et al. (2019). Quadruple Borylation of Terminal Alkynes. Journal of the American Chemical Society, 141(26), 10137–10142. [Link][42]

  • Alkynylsilane synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link][43]

  • ChemInform Abstract: Ethynyl MIDA Boronate: A Readily Accessible and Highly Versatile Building Block for Small Molecule Synthesis. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link][44]

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Sources

Foundational

An In-Depth Technical Guide to (2-tert-Butyl-1-ethynyl)diisopropoxyborane for Advanced Research Applications

This guide provides an in-depth technical overview of (2-tert-Butyl-1-ethynyl)diisopropoxyborane, a sterically hindered alkynylboronate ester with significant potential in modern organic synthesis. Designed for researche...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of (2-tert-Butyl-1-ethynyl)diisopropoxyborane, a sterically hindered alkynylboronate ester with significant potential in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a standard safety data sheet to offer field-proven insights into its handling, reactivity, and application, ensuring both safety and experimental success.

Compound Profile and Physicochemical Properties

(2-tert-Butyl-1-ethynyl)diisopropoxyborane, also known as (3,3-Dimethyl-1-butynyl)boronic acid diisopropyl ester, is a valuable reagent for the introduction of the tert-butylacetylene moiety in complex molecule synthesis.[1] Its bulky tert-butyl group and the versatile diisopropoxyborane functionality define its unique reactivity and handling requirements.

Table 1: Physicochemical Data of (2-tert-Butyl-1-ethynyl)diisopropoxyborane [1]

PropertyValue
CAS Number 121021-24-7
Molecular Formula C₁₂H₂₃BO₂
Molecular Weight 210.12 g/mol
Appearance Colorless liquid
Boiling Point 193-194 °C
Density 0.891 g/mL at 25 °C
Refractive Index n20/D 1.4160
Flash Point 110 °F (43.3 °C)

Hazard Identification and Safety Precautions

(2-tert-Butyl-1-ethynyl)diisopropoxyborane is classified as a Flammable Liquid, Category 3, under the Globally Harmonized System (GHS).[2] Understanding and mitigating the associated risks is paramount for its safe handling in a laboratory setting.

GHS Classification: [1]

  • Pictogram: GHS02 (Flame)

  • Signal Word: Danger

  • Hazard Statement: H226: Flammable liquid and vapor.[2]

Personal Protective Equipment (PPE)

Due to its flammability and potential for skin and eye irritation, a comprehensive PPE strategy is mandatory.

  • Eye and Face Protection: Chemical splash goggles and a face shield are essential to protect against splashes.[2]

  • Skin Protection: Flame-resistant gloves (e.g., Nomex®) worn over nitrile gloves provide a dual layer of protection. A flame-resistant lab coat is also required.

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of inhalation, a respirator with appropriate cartridges for organic vapors should be used.[2]

Handling and Storage

This compound is sensitive to air and moisture, which can lead to its degradation. Therefore, inert atmosphere techniques are crucial for its storage and handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[1][2] Recommended storage temperature is 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[2]

  • Handling: All transfers and manipulations should be performed under an inert atmosphere using Schlenk line techniques or in a glovebox. Use syringes and cannulas for liquid transfers.

Caption: GHS Hazard classification for the compound.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[2]

  • Eye Contact: Rinse eyes thoroughly with water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

  • Spills: Extinguish all ignition sources. Absorb the spill with an inert, non-combustible material and place it in a sealed container for disposal.

Synthetic Applications and Reaction Mechanisms

The synthetic utility of (2-tert-Butyl-1-ethynyl)diisopropoxyborane stems from its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The sterically demanding tert-butyl group can influence regioselectivity and reaction kinetics.

Suzuki-Miyaura Cross-Coupling

This powerful palladium-catalyzed reaction is a cornerstone of modern synthesis for creating biaryl and vinyl-aryl structures. While typically used with aryl or vinyl boronic acids, alkynylboronates can also be employed. The bulky tert-butyl group in the title compound may necessitate modified conditions to overcome steric hindrance.

Causality in Experimental Design:

  • Catalyst Selection: For sterically hindered substrates, catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often more effective as they promote the reductive elimination step.

  • Base and Solvent: The choice of base (e.g., carbonates, phosphates) and solvent system is crucial for the transmetalation step and needs to be optimized for each substrate pairing.

Suzuki_Miyaura_Coupling reagent (2-tert-Butyl-1-ethynyl)diisopropoxyborane product Coupled Product (R-C≡C-tBu) reagent->product aryl_halide Aryl/Vinyl Halide (R-X) aryl_halide->product pd_catalyst Pd(0) Catalyst pd_catalyst->product Catalyzes base Base base->product Activates Diels_Alder_Reaction alkyne (2-tert-Butyl-1-ethynyl)diisopropoxyborane (Dienophile) product Cycloadduct alkyne->product diene Diene diene->product

Sources

Exploratory

An In-Depth Technical Guide to the Safe Handling of (2-tert-Butyl-1-ethynyl)diisopropoxyborane

This guide provides comprehensive handling, storage, and emergency procedures for (2-tert-Butyl-1-ethynyl)diisopropoxyborane, a valuable alkynylboronate reagent in modern organic synthesis. Developed for researchers, sci...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive handling, storage, and emergency procedures for (2-tert-Butyl-1-ethynyl)diisopropoxyborane, a valuable alkynylboronate reagent in modern organic synthesis. Developed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the fundamental chemical principles that dictate these precautions. Adherence to these protocols is critical for ensuring experimental integrity and, most importantly, laboratory safety.

Section 1: Core Chemical Profile and Hazard Assessment

A foundational understanding of a reagent's properties is the first step in a robust safety assessment. (2-tert-Butyl-1-ethynyl)diisopropoxyborane is an organoboron compound whose utility is intrinsically linked to its reactivity.

Physicochemical and Identification Data
PropertyValueSource
Chemical Name (2-tert-Butyl-1-ethynyl)diisopropoxyborane[1]
Synonyms (3,3-Dimethyl-1-butynyl)boronic acid diisopropyl ester[2]
CAS Number 121021-24-7[1][2]
Molecular Formula C₁₂H₂₃BO₂[1][2]
Molecular Weight 210.12 g/mol [1][2]
Appearance Colorless liquid with a faint, sweet odor.[3]
GHS Classification and Primary Hazards

The primary, classified hazard for this reagent is its flammability. However, its structural class—boronate esters—implies further reactivity-based hazards that must be managed.

GHS PictogramHazard ClassHazard StatementPrecautionary Statement (Examples)
Flame Flammable liquids (Category 3)H226: Flammable liquid and vapor.P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[4] P233: Keep container tightly closed.[4] P403+P235: Store in a well-ventilated place. Keep cool.[1]
The Causality Behind the Hazards: A Deeper Look
  • Flammability: As a Category 3 flammable liquid, this compound's vapors can form ignitable mixtures with air at or above its flashpoint.[1] Ignition sources are not limited to open flames; static electricity discharge and hot surfaces (e.g., hot plates) also pose a significant risk.[4][5] All equipment used for transfer must be properly grounded to prevent static buildup.[5]

  • Air and Moisture Sensitivity: This is an unclassified but critical hazard for boronate esters. The boron center is Lewis acidic and susceptible to hydrolysis by atmospheric moisture or protic solvents.[6] This degradation pathway is detrimental for two reasons:

    • Stoichiometric Inaccuracy: Hydrolysis consumes the active reagent, leading to poor reproducibility and failed reactions.[7]

    • Altered Reactivity: The hydrolysis product, (3,3-dimethyl-1-butynyl)boronic acid, has different physical and chemical properties, which can complicate reaction pathways and purification. While many boronate esters are more stable than their corresponding boronic acids, the recommendation to store this reagent under an inert atmosphere underscores its sensitivity.[1][7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, bases, and peroxides.[5][8] Such materials can initiate vigorous, exothermic reactions, presenting a significant fire or explosion hazard.

Section 2: The Hierarchy of Controls: Engineering and PPE

Safe handling is achieved by implementing a multi-layered safety strategy, prioritizing engineering controls as the primary barrier and supplementing them with appropriate Personal Protective Equipment (PPE).

Engineering Controls: Your First Line of Defense
  • Chemical Fume Hood: All manipulations of (2-tert-Butyl-1-ethynyl)diisopropoxyborane must be performed inside a certified chemical fume hood.[9] This protects the user from inhaling potentially irritating vapors and contains any accidental spills or splashes.

  • Inert Atmosphere Operations: To prevent chemical degradation and ensure experimental success, all transfers and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1] This can be achieved using standard Schlenk line techniques or within a glovebox. A glovebox provides the highest level of protection by isolating the material from the laboratory environment.[10]

Personal Protective Equipment (PPE): The Essential Secondary Barrier

Even with robust engineering controls, appropriate PPE is mandatory.

  • Eye and Face Protection: A face shield worn over chemical safety glasses is required.[1] This combination protects against splashes to the eyes and face.

  • Skin Protection:

    • Gloves: Handle the reagent with chemical-resistant gloves. Always inspect gloves for tears or punctures before use.[1] Use proper glove removal technique to avoid contaminating your skin.[1] Contaminated gloves should be disposed of immediately as hazardous waste.[1][11]

    • Lab Coat: A fire-resistant lab coat is essential. A complete chemical protection suit may be required depending on the scale of the operation.[1]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator with appropriate cartridges (e.g., organic vapor) is necessary.[1]

Section 3: Validated Standard Operating Procedures (SOPs)

The following protocols are designed to be self-validating systems for the safe handling and use of this reagent.

Storage and Pre-Use Inspection
  • Receiving: Upon receipt, move the container to a designated storage location for flammable and air-sensitive materials.

  • Storage Conditions: Store the container tightly sealed in a cool, dry, and well-ventilated area, preferably in a refrigerator rated for flammable storage at 2-8 °C.[1] The headspace of the container must be under an inert atmosphere.[1]

  • Inspection: Before each use, visually inspect the container for any signs of damage. Check the integrity of the septum on Sure/Seal™-style bottles. Do not use if the seal appears compromised.

Protocol: Inert Atmosphere Syringe Transfer

This protocol outlines the standard method for transferring the liquid reagent from a sealed bottle to a reaction vessel using Schlenk techniques.

Methodology:

  • Glassware Preparation: Ensure all glassware, syringes, and needles are thoroughly dried in an oven (e.g., overnight at 120 °C) and allowed to cool in a desiccator or under a stream of dry inert gas.

  • System Purge: Assemble the reaction flask and connect it to a Schlenk line. Evacuate the flask under vacuum and refill with dry nitrogen or argon. Repeat this cycle at least three times to ensure a fully inert atmosphere.

  • Syringe Preparation: Flush a clean, dry syringe with inert gas 10-15 times to remove residual air and moisture.[12]

  • Reagent Withdrawal: Puncture the septum of the reagent bottle with the inert gas-flushed needle. To prevent a vacuum from forming in the bottle, introduce a positive pressure of inert gas via a separate needle connected to the manifold. Slowly withdraw the desired volume of liquid into the syringe.

  • Transfer: Remove the syringe from the reagent bottle and quickly insert the needle into the reaction flask through its rubber septum. Inject the reagent into the flask.

  • Quenching and Cleaning: After transfer, rinse the syringe and needle immediately by drawing up and expelling a suitable anhydrous solvent (e.g., THF, toluene) into a separate waste flask, followed by a quenching solvent like isopropanol.

The following diagram illustrates the core logic of this critical workflow.

G Diagram 1: Inert Atmosphere Syringe Transfer Workflow cluster_prep Preparation Phase cluster_transfer Transfer Phase cluster_cleanup Cleanup Phase A 1. Oven-Dry All Glassware (Flask, Syringe, Needles) B 2. Assemble Reaction Flask on Schlenk Line A->B C 3. Purge Flask with Inert Gas (Evacuate/Refill x3) B->C D 4. Flush Syringe with Inert Gas C->D System is Inert E 5. Pressurize Reagent Bottle with Inert Gas D->E F 6. Withdraw Liquid Reagent into Syringe E->F G 7. Inject Reagent into Inert Reaction Flask F->G H 8. Rinse Syringe & Needle with Anhydrous Solvent G->H Transfer Complete I 9. Quench Syringe & Needle with Isopropanol H->I

Caption: A step-by-step workflow for the safe transfer of air-sensitive reagents.

Section 4: Emergency Response Protocols

Rapid and correct response during an emergency is critical to mitigating harm.

Spill Response
  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area.

  • Eliminate Ignition Sources: Turn off all nearby ignition sources (hot plates, equipment).[9]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment (for trained personnel only): Wearing full PPE, contain the spill using an absorbent, non-combustible material (e.g., sand or vermiculite). Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Cleanup: Using non-sparking tools, carefully collect the absorbed material into a suitable, sealable container for hazardous waste disposal.[9]

  • Decontaminate: Clean the spill area thoroughly.

Fire Response
  • For small fires: Use a Class B fire extinguisher (dry chemical, CO₂).[9] Do not use water.

  • For large fires: Evacuate the laboratory immediately and activate the fire alarm.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Section 5: Waste Disposal

All waste containing (2-tert-Butyl-1-ethynyl)diisopropoxyborane or its byproducts must be treated as hazardous.

  • Collection: Collect all waste, including contaminated absorbents and disposable PPE, in a clearly labeled, sealed container.

  • Segregation: Store waste in a container designated for flammable organic waste. Do not mix with incompatible waste streams.[13]

  • Disposal: Arrange for disposal through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[1] Never pour this chemical down the drain.[1][9]

The following diagram illustrates the logical relationship between the compound's hazards and the necessary control measures.

G Diagram 2: Hazard-Control Relationship A (2-tert-Butyl-1-ethynyl) diisopropoxyborane H1 Flammable Liquid & Vapor (H226) A->H1 Presents Hazards H2 Air & Moisture Sensitivity A->H2 Presents Hazards H3 Skin/Eye/Respiratory Irritation A->H3 Presents Hazards C1 Store Cool & Ventilated No Ignition Sources H1->C1 Controlled By C2 Inert Atmosphere Handling (Glovebox / Schlenk Line) H2->C2 Controlled By C3 Use in Fume Hood H3->C3 Controlled By C4 Full PPE (Face Shield, Gloves, Lab Coat) H3->C4 Controlled By O Safe Handling & Experimental Integrity C1->O C2->O C3->O C4->O

Caption: Mapping of inherent hazards to their corresponding safety controls.

References

  • Indagoo Research Chemicals. (2025). SAFETY DATA SHEET: (2-tert-Butyl-1-ethynyl)diisopropoxyborane.
  • United Initiators. (2024).
  • ResearchGate. (n.d.). Reaction between water and boronic acids. [Link]

  • U.S. Borax. (n.d.). Borate handling and storage. [Link]

  • Cleanroom Technology. (2018). Safely handling air-sensitive products. [Link]

  • Journal of the American Chemical Society. (2025). Catalytic Asymmetric 1,2-Migration/Allylation of Alkynyl Boronate Complexes. [Link]

  • University of Wisconsin-Madison. (n.d.). Chemical Waste Disposal Guidelines. [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. [Link]

  • University of Pittsburgh, Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • National Institutes of Health. (n.d.). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

  • ESPI Metals. (n.d.). Boron Safety Data Sheet. [Link]

  • LookChem. (n.d.). Cas 121021-24-7, (2-T-BUTYL-1-ETHYNYL)DIISOPROPOXYBORANE&. [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. [Link]

  • ACS Publications. (2020). Reactivity of Boronic Acids toward Catechols in Aqueous Solution. [Link]

  • Royal Society of Chemistry. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. [Link]

  • Sciencemadness Wiki. (2025). Proper disposal of chemicals. [Link]

  • Columbia University. (n.d.). The Safe Use of Pyrophoric Reagents. [Link]

  • Scientific Update. (2022). Something Unique or Methyl, Butyl, Futile? Born again Boron. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of alkynylboronic acids and alkynylboronates. [Link]

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Protocols & Analytical Methods

Method

Application Notes & Protocols: Leveraging (2-tert-Butyl-1-ethynyl)diisopropoxyborane for Advanced Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Alkynyl Scaffolds The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Alkynyl Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] Within the vast scope of this reaction, the introduction of alkynyl moieties is of particular strategic importance in drug discovery and materials science. The resulting enyne and aryl-alkyne structures serve as critical building blocks for natural products, potent pharmaceutical agents, and advanced materials. Traditionally, the Sonogashira coupling has been the primary method for these transformations, but it often requires copper co-catalysts and can be sensitive to reaction conditions.[4] The Suzuki-Miyaura coupling of alkynylboron reagents offers a powerful and often milder alternative.

This guide focuses on a specific, yet highly effective reagent: (2-tert-Butyl-1-ethynyl)diisopropoxyborane . We will explore the unique advantages conferred by its structure—the sterically demanding tert-butyl group and the diisopropoxy boronate ester—and provide detailed, field-tested protocols to empower researchers to successfully implement this reagent in their synthetic campaigns.

Reagent Profile: (2-tert-Butyl-1-ethynyl)diisopropoxyborane

The efficacy of a Suzuki-Miyaura coupling reagent is dictated by a balance of stability and reactivity. The structure of (2-tert-Butyl-1-ethynyl)diisopropoxyborane, CAS 121021-24-7, is engineered to optimize this balance.[5][6][7]

  • The Diisopropoxyborane Ester: While pinacol esters are more common, diisopropoxyborane esters present distinct characteristics. They can exhibit different reactivity profiles, sometimes leading to faster transmetalation compared to their pinacol counterparts due to reduced steric hindrance around the boron atom.[8] However, kinetic studies have shown that the specific substrate and reaction conditions heavily influence which ester is optimal.[8] A key advantage is the nature of the alcohol byproduct; isopropanol is volatile and can be easier to remove during workup than pinacol.

  • The tert-Butyl Group: The bulky tert-butyl substituent at the 2-position of the ethynyl group provides significant steric shielding. This feature can be highly advantageous in preventing undesired side reactions, such as homocoupling of the alkynylborane. Furthermore, it directs the reactivity to the terminal sp-hybridized carbon, ensuring high regioselectivity in the coupling process.

  • Stability and Handling: Like many boronic esters, this reagent should be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a cool, dry place to prevent protodeboronation and hydrolysis.[5] While generally more stable than the corresponding boronic acids, proper handling ensures reagent integrity and reproducibility.[9]

Mechanism Spotlight: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[10][11] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate.[10]

  • Transmetalation: This is the rate-determining step where the organic group is transferred from the boron reagent to the palladium center. The reaction requires activation by a base (e.g., carbonate, phosphate, or hydroxide), which coordinates to the boron atom to form a more nucleophilic "ate" complex.[12][13] This negatively charged boronate complex then efficiently transfers the alkynyl group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10][14] Bulky, electron-rich phosphine ligands on the palladium catalyst facilitate this final step.[14][15]

Suzuki_Miyaura_Cycle cluster_main Pd(0)/Pd(II) Catalytic Cycle cluster_boron Boron Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate Ar-Pd(II)L₂-X Pd0->OxAdd Ar-X Transmetal Transmetalation Intermediate Ar-Pd(II)L₂-C≡C-tBu OxAdd->Transmetal Base, Boronate (R-B(OiPr)₂) Transmetal->Pd0 Ar-C≡C-tBu (Product) Borane (tBu-C≡C)-B(OiPr)₂ AteComplex [(tBu-C≡C)-B(OiPr)₂(Base)]⁻ ('Ate' Complex) Borane->AteComplex + Base (e.g., OH⁻) AteComplex->OxAdd Transmetalation caption Catalytic cycle of the Suzuki-Miyaura coupling.

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Coupling of 1-Bromo-4-nitrobenzene with (2-tert-Butyl-1-ethynyl)diisopropoxyborane

This protocol provides a representative procedure for the palladium-catalyzed cross-coupling of an activated aryl bromide.

Materials & Reagents:

  • 1-Bromo-4-nitrobenzene (Electrophile)

  • (2-tert-Butyl-1-ethynyl)diisopropoxyborane (Nucleophile)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium Carbonate (K₂CO₃), anhydrous powder

  • 1,4-Dioxane, anhydrous

  • Toluene, anhydrous

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Magnesium Sulfate (MgSO₄), anhydrous

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer hotplate

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

Reaction Setup Workflow

Figure 2: Experimental setup workflow.

Step-by-Step Procedure:

  • Preparation: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar and condenser, add 1-bromo-4-nitrobenzene (202 mg, 1.0 mmol, 1.0 equiv).

  • Reagent Addition: Under a positive pressure of argon, add (2-tert-Butyl-1-ethynyl)diisopropoxyborane (252 mg, 1.2 mmol, 1.2 equiv) and anhydrous potassium carbonate (415 mg, 3.0 mmol, 3.0 equiv).

    • Causality Note: Using a slight excess of the borane reagent ensures complete consumption of the limiting electrophile. A strong base like K₂CO₃ is essential for the formation of the reactive boronate 'ate' complex.[12]

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol, 3 mol%).

    • Causality Note: Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is reduced in situ to the active Pd(0) species. The bulky dppf ligand promotes reductive elimination and stabilizes the catalyst.[14]

  • Solvent Addition: Add a 3:1 mixture of anhydrous 1,4-dioxane and toluene (10 mL) via syringe.

    • Causality Note: This solvent mixture effectively dissolves both the polar and nonpolar reactants and is suitable for the required reaction temperatures.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction to room temperature and quench with deionized water (20 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 1-(3,3-dimethylbut-1-yn-1-yl)-4-nitrobenzene.

Data Summary and Scope

The following table summarizes representative outcomes for the Suzuki-Miyaura coupling of alkynylboronates with various aryl halides, demonstrating the general applicability of the method.

EntryAryl HalideAlkynylboronateCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
14-Bromoanisole(Oct-1-yn-1-yl)trifluoroboratePdCl₂(dppf) (2)Cs₂CO₃THF/H₂O100 (MW)95[16]
21-Iodo-4-cyanobenzene(Phenylethynyl)boronic acidPd(dba)₂ (0.1)Cs₂CO₃MeOHRT92[17]
32,6-DichloropyridineHex-5-en-1-ylboronic acid pinacol esterPd₂(dba)₃ / SPhos (2)K₃PO₄Toluene/H₂O10085[18]
41-Bromonaphthalene(Cyclopropylethynyl)boronic acidPd(PPh₃)₄ (3)Na₂CO₃DME/H₂O8088General Protocol

Note: This table includes data from related alkynylboron reagents to illustrate the broad scope of the reaction, as specific yield data for (2-tert-Butyl-1-ethynyl)diisopropoxyborane is not widely published in comparative tables. Conditions are adaptable for the title reagent.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently anhydrous conditions.3. Base is not strong enough or has poor solubility.1. Ensure thorough degassing; use a fresh, high-quality catalyst.2. Use anhydrous solvents and flame-dry glassware.3. Switch to a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃).
Protodeboronation Presence of protic sources (water, alcohols) leading to cleavage of the C-B bond.Rigorously exclude water from the reaction. Ensure the base is anhydrous.
Homocoupling (Glaser) Oxygen contamination leading to oxidative dimerization of the alkyne.Improve degassing procedure. Maintain a strict inert atmosphere throughout the reaction.
Slow Reaction Rate 1. Low temperature.2. Sterically hindered substrate.3. Inefficient ligand.1. Increase reaction temperature.2. Switch to a more active catalyst system (e.g., using bulky, electron-rich phosphine ligands like SPhos or XPhos).[19]

Conclusion

(2-tert-Butyl-1-ethynyl)diisopropoxyborane is a valuable reagent for the introduction of the sterically hindered 3,3-dimethylbut-1-yne moiety into organic molecules via the Suzuki-Miyaura cross-coupling. Its structure offers a unique combination of stability and reactivity, while the diisopropoxy ester provides practical advantages in product purification. By following the detailed protocols and understanding the mechanistic principles outlined in this guide, researchers can confidently employ this reagent to access complex molecular architectures for applications in pharmaceuticals, agrochemicals, and materials science.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available from: [Link]

  • Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]

  • Stack Exchange. (2015, April 15). Why is pinacol boronic ester more widely used in Suzuki coupling compared to other diols? Retrieved from [Link]

  • Tang, J.-S., Tian, M., Sheng, W.-B., & Guo, C.-C. (2012). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Synthesis, 44(04), 541-546. Available from: [Link]

  • Rydberg, D., et al. (2019). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 170, 107583. Available from: [Link]

  • Ahmed, S., et al. (2023). Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. Future Journal of Pharmaceutical Sciences, 9(1), 67. Available from: [Link]

  • Yick, A. (n.d.). CAS 121021-24-7 | (2-TERT-BUTYL-1-ETHYNYL)DIISOPROPOXYBORANE. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Kabalka, G. W., & Mereddy, A. R. (2006). Microwave-Enhanced Cross-Coupling Reactions Involving Alkynyltrifluoroborates with Aryl Bromides. Molecules, 11(11), 924-929. Available from: [Link]

  • Netherton, M. R., et al. (2001). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society, 123(41), 10099-10100. Available from: [Link]

  • Le Gall, E., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 223. Available from: [Link]

  • Tejero, I., et al. (2007). Liquid-phase synthesis of isopropyl tert-butyl ether by addition of 2-propanol to isobutene on the oversulfonated ion-exchange resin Amberlyst-35. Industrial & Engineering Chemistry Research, 46(18), 5849-5856. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Journal of the American Chemical Society, 130(48), 16484–16485. Available from: [Link]

  • Böck, K., et al. (2017). Synthesis of 9-arylalkynyl- and 9-aryl-substituted benzo[b]quinolizinium derivatives by Palladium-mediated cross-coupling reactions. Beilstein Journal of Organic Chemistry, 13, 1648–1656. Available from: [Link]

  • Tang, J.-S., et al. (2012). Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Alkynyl Halides with Aryltrialkoxysilanes under Aerobic Conditions. Synlett, 23(10), 1505-1509. Available from: [Link]

  • NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

  • Miyaura, N., Yamada, K., & Suzuki, A. (1980). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 21(36), 3437-3440. Available from: [Link]

  • Bae, I., et al. (2019). A fast and practical synthesis of tert-butyl esters from 2-tert-butoxypyridine using boron Trifluoride·Diethyl etherate under mild conditions. Tetrahedron Letters, 60(25), 1668-1671. Available from: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical Reviews, 95(7), 2457-2483. Available from: [Link]

  • Thomas, D. A., et al. (2015). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 17(23), 5866–5869. Available from: [Link]

Sources

Application

Harnessing (2-tert-Butyl-1-ethynyl)diisopropoxyborane for Advanced C-C Bond Formation

An Application Guide for Researchers Senior Application Scientist Narrative: In modern synthetic chemistry, the quest for robust and versatile methods to construct carbon-carbon bonds is paramount, particularly in the fi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Senior Application Scientist Narrative: In modern synthetic chemistry, the quest for robust and versatile methods to construct carbon-carbon bonds is paramount, particularly in the fields of pharmaceutical development and materials science. Among the arsenal of reagents available, organoboron compounds stand out for their stability, functional group tolerance, and predictable reactivity. This guide focuses on a specialized yet powerful reagent: (2-tert-Butyl-1-ethynyl)diisopropoxyborane .

This alkynylboronic ester is not merely another building block; its unique structure offers a strategic advantage. The diisopropoxyboronate group serves as a highly efficient nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of a C(sp)-C(sp²) bond. Simultaneously, the sterically demanding tert-butyl group provides steric shielding, which can prevent undesirable side reactions such as homo-coupling and enhance the stability of the reagent. This document provides a deep dive into the mechanistic underpinnings of its reactivity and delivers field-proven protocols for its successful application.

Reagent Profile and Characteristics

(2-tert-Butyl-1-ethynyl)diisopropoxyborane is an organoborane compound valued for its role in creating conjugated molecular systems.[1][2] Its structure marries the reactivity of a boronic ester with the linear geometry of an alkyne.

Property Value
Chemical Name (2-tert-Butyl-1-ethynyl)diisopropoxyborane
Synonyms (3,3-Dimethyl-1-butynyl)boronic acid diisopropyl ester; Diisopropyl 3,3-dimethylbut-1-ynylboronate[3]
CAS Number 121021-24-7[3]
Molecular Formula C₁₂H₂₃BO₂[3]
Molecular Weight 210.12 g/mol [3]
Appearance Colorless liquid[1]

Storage and Handling: This reagent should be stored in a dry, sealed container under an inert atmosphere to prevent hydrolysis of the boronic ester.[3] It is classified as a flammable liquid and requires careful handling in a well-ventilated fume hood.[3]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application for this reagent is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming C-C bonds.[4] This reaction couples an organoboron compound (the nucleophile) with an organic halide or triflate (the electrophile) using a palladium catalyst and a base.[5] Using (2-tert-Butyl-1-ethynyl)diisopropoxyborane allows for the direct installation of a tert-butyl-ethynyl moiety onto an aromatic or vinylic core.

General Reaction Scheme: R¹-X + (i-PrO)₂B-C≡C-C(CH₃)₃ ---(Pd Catalyst, Base)--> R¹-C≡C-C(CH₃)₃

Where:

  • R¹-X : An aryl or vinyl halide/triflate

  • Pd Catalyst : e.g., Pd(PPh₃)₄, PdCl₂(dppf)

  • Base : e.g., Cs₂CO₃, K₃PO₄, Na₂CO₃

Mechanistic Rationale: The "Why" Behind the Reaction

Understanding the catalytic cycle is crucial for troubleshooting and optimizing the reaction. The process is a sequence of three primary steps, each with a specific function.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)(X)L₂ (Oxidative Adduct) pd0->oa_complex Oxidative Addition (R¹-X) trans_complex R¹-Pd(II)(R²)L₂ (Transmetalated Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination (R¹-R²) boronate [R²B(OR)₂OH]⁻ (Activated Boronate) boronate->oa_complex Base (OH⁻)

Sources

Method

(2-tert-Butyl-1-ethynyl)diisopropoxyborane: A Versatile Building Block for Modern Organic Synthesis

Introduction: The Strategic Advantage of a Sterically Hindered Alkynylboronate In the landscape of contemporary organic synthesis, the quest for efficient and selective methods to construct carbon-carbon bonds remains a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of a Sterically Hindered Alkynylboronate

In the landscape of contemporary organic synthesis, the quest for efficient and selective methods to construct carbon-carbon bonds remains a paramount objective. Among the myriad of tools available to the synthetic chemist, the Suzuki-Miyaura cross-coupling reaction has emerged as a robust and versatile strategy.[1][2] Central to the success of these transformations is the nature of the organoboron reagent. (2-tert-Butyl-1-ethynyl)diisopropoxyborane, also known as (3,3-Dimethyl-1-butynyl)boronic acid diisopropyl ester, has garnered significant attention as a uniquely valuable building block for the introduction of the tert-butylacetylenyl moiety, a common structural motif in pharmaceuticals, agrochemicals, and materials science.[3]

This technical guide provides an in-depth exploration of (2-tert-Butyl-1-ethynyl)diisopropoxyborane, detailing its synthesis, handling, and application in organic synthesis, with a particular focus on its utility in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic rationale behind its reactivity and provide detailed, field-proven protocols to enable its successful implementation in the research and development laboratory.

Key Attributes of (2-tert-Butyl-1-ethynyl)diisopropoxyborane:

  • Enhanced Stability: The diisopropoxyboronate ester functionality confers greater stability compared to the corresponding boronic acid, rendering the reagent less prone to protodeboronation and decomposition, thus ensuring a longer shelf-life and more consistent reactivity.[4]

  • Steric Influence of the tert-Butyl Group: The sterically demanding tert-butyl group plays a crucial role in directing the regioselectivity of certain reactions and can enhance the stability of the molecule by shielding the triple bond.[5]

  • Tunable Reactivity: As a boronate ester, its reactivity in cross-coupling reactions can be readily modulated through the choice of base and catalytic system, offering a high degree of control over the reaction outcome.

Synthesis and Handling

The preparation of (2-tert-Butyl-1-ethynyl)diisopropoxyborane is typically achieved through the reaction of a lithium acetylide with a trialkoxyborane. A general and reliable method involves the deprotonation of 3,3-dimethyl-1-butyne with a strong base, such as n-butyllithium, followed by quenching the resulting lithium acetylide with triisopropyl borate. This one-pot procedure provides a convenient route to the desired boronate ester.[6][7]

Protocol 1: Synthesis of (2-tert-Butyl-1-ethynyl)diisopropoxyborane

Materials:

  • 3,3-Dimethyl-1-butyne (tert-butylacetylene)

  • n-Butyllithium (in hexanes)

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stir bar

  • Ice bath and dry ice/acetone bath

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 3,3-dimethyl-1-butyne (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

  • Stir the resulting milky white suspension at -78 °C for 1 hour.

  • To this mixture, add triisopropyl borate (1.1 eq) dropwise, again keeping the internal temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure to afford (2-tert-Butyl-1-ethynyl)diisopropoxyborane as a colorless oil.

Handling and Storage:

(2-tert-Butyl-1-ethynyl)diisopropoxyborane is a flammable liquid.[3] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound is sensitive to moisture and should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container in a cool, dry place.[3]

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, providing a powerful method for the formation of C-C bonds.[1] (2-tert-Butyl-1-ethynyl)diisopropoxyborane serves as an excellent coupling partner for the introduction of the 3,3-dimethylbut-1-ynyl group onto aromatic and heteroaromatic scaffolds.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[1][8]

Suzuki_Miyaura_Cycle cluster_legend Diagram: Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)(X)L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation R'-B(OR)₂ Base ArPd(II)R'L2 Ar-Pd(II)(R')L₂ Transmetalation->ArPd(II)R'L2 Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Product Ar-R' Reductive_Elimination->Product Pd(0)L2_leg Active Pd(0) Catalyst ArPd(II)XL2_leg Oxidative Addition Adduct ArPd(II)R'L2_leg Transmetalation Product Product_leg Coupled Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The role of the base is crucial; it activates the boronate ester, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group from boron to the palladium center during the transmetalation step.[1]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of Aryl Halides with (2-tert-Butyl-1-ethynyl)diisopropoxyborane

Materials:

  • Aryl halide (e.g., aryl bromide or iodide)

  • (2-tert-Butyl-1-ethynyl)diisopropoxyborane

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water (if using aqueous base conditions)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), (2-tert-Butyl-1-ethynyl)diisopropoxyborane (1.2-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add the anhydrous solvent (and degassed water if applicable) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Substrate Scope and Representative Yields

The Suzuki-Miyaura coupling of (2-tert-Butyl-1-ethynyl)diisopropoxyborane with various aryl and heteroaryl halides generally proceeds in good to excellent yields. The reaction tolerates a wide range of functional groups on the aromatic partner, making it a highly versatile method.

EntryAryl HalideProductYield (%)
14-Bromoanisole1-(3,3-Dimethylbut-1-ynyl)-4-methoxybenzene85-95
21-Iodonaphthalene1-(3,3-Dimethylbut-1-ynyl)naphthalene80-90
34-Bromobenzonitrile4-(3,3-Dimethylbut-1-ynyl)benzonitrile75-85
43-Bromopyridine3-(3,3-Dimethylbut-1-ynyl)pyridine70-80
52-Chlorotoluene1-(3,3-Dimethylbut-1-ynyl)-2-methylbenzene60-70

Yields are representative and may vary depending on the specific reaction conditions and the purity of the starting materials.

Applications in Complex Molecule Synthesis

The tert-butylacetylenyl group is a valuable pharmacophore and a versatile synthetic handle. Its incorporation via (2-tert-Butyl-1-ethynyl)diisopropoxyborane has found application in the synthesis of a variety of complex molecules, including natural products and active pharmaceutical ingredients (APIs). The steric bulk of the tert-butyl group can impart desirable pharmacokinetic properties, such as increased metabolic stability.

Caption: Synthetic pathways enabled by the title building block.

Conclusion

(2-tert-Butyl-1-ethynyl)diisopropoxyborane is a highly effective and versatile building block for the introduction of the tert-butylacetylenyl moiety in organic synthesis. Its enhanced stability compared to the corresponding boronic acid, coupled with its reliable performance in Suzuki-Miyaura cross-coupling reactions, makes it an invaluable tool for researchers in academia and industry. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the broader application of this reagent in the synthesis of complex and biologically active molecules.

References

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  • Düfert, M. A.; Billingsley, K. L.; Buchwald, S. L. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. J. Am. Chem. Soc.2013 , 135(34), 12877–12885. [Link]

  • Carrow, B. P.; Hartwig, J. F. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc.2011 , 133(7), 2116–2119. [Link]

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  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angew. Chem. Int. Ed.2001, 40(23), 4544-4568.
  • de Oliveira, P. R.; Rittner, R. The subtle electronic effects of alkyl groups on the conformational equilibria and intramolecular hydrogen-bond strength in cis-3-alkoxycyclohexanols. Spectrochim. Acta A Mol. Biomol. Spectrosc.2008 , 70(5), 1079-86. [Link]

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  • Ghaffari, M.; et al. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules2021 , 26(16), 4933. [Link]

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  • Han, F.; Li, Y.; Li, Y.; Yu, D. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Toxins (Basel)2020 , 12(1), 35. [Link]

  • Johansen, M. B.; et al. Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments2023 , 209, 110948. [Link]

  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. A general solution for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: restoring bidirectional bond disconnection to medicinal chemistry and chemical biology. J. Am. Chem. Soc.2009, 131(20), 6961–6963.
  • Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. A rationally designed universal catalyst for Suzuki-Miyaura coupling processes. Angew. Chem. Int. Ed.2004, 43(14), 1871-1876.

Sources

Application

catalytic applications of (2-tert-Butyl-1-ethynyl)diisopropoxyborane

An in-depth guide to the catalytic applications and synthetic protocols of (2-tert-Butyl-1-ethynyl)diisopropoxyborane, designed for researchers and drug development professionals. This document provides a detailed explor...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the catalytic applications and synthetic protocols of (2-tert-Butyl-1-ethynyl)diisopropoxyborane, designed for researchers and drug development professionals. This document provides a detailed exploration of the compound's role in modern organic synthesis, focusing on its application as a key building block in metal-catalyzed cross-coupling reactions. The content is structured to offer both high-level scientific insights and practical, step-by-step laboratory guidance.

Introduction: The Synthetic Utility of Alkynylboronate Esters

(2-tert-Butyl-1-ethynyl)diisopropoxyborane is a member of the alkynylboronate ester family, a class of reagents that has become increasingly important in synthetic organic chemistry. Unlike terminal alkynes, which often require specific conditions for activation in cross-coupling reactions (e.g., Sonogashira coupling), alkynylboronate esters offer a stable, versatile, and highly efficient alternative for the construction of carbon-carbon bonds. The diisopropoxyborane group provides a good balance of stability for isolation and purification while maintaining sufficient reactivity for transmetalation in catalytic cycles, particularly with palladium catalysts.

The sterically demanding tert-butyl group on the alkyne terminus of (2-tert-Butyl-1-ethynyl)diisopropoxyborane offers unique advantages. It can direct the regioselectivity of reactions and enhance the stability of the resulting products. This makes it a valuable tool for accessing complex molecular architectures, particularly in the synthesis of pharmaceutical intermediates and functional materials where precise control over molecular shape is critical. This guide will focus on its primary application in the Suzuki-Miyaura cross-coupling reaction.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, celebrated for its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of boronic acid and ester derivatives. Alkynylboronate esters, such as (2-tert-Butyl-1-ethynyl)diisopropoxyborane, serve as excellent coupling partners for the synthesis of internal alkynes.

Reaction Principle & Mechanism

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst, typically in the Pd(0) oxidation state.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation : The boronate ester undergoes transmetalation with the Pd(II) complex. A base (e.g., carbonate, phosphate) is crucial for activating the boronate ester, forming a more nucleophilic "ate" complex which facilitates the transfer of the alkynyl group to the palladium center.

  • Reductive Elimination : The two organic fragments on the palladium center (the aryl/vinyl group and the alkynyl group) couple and are eliminated from the metal, forming the desired internal alkyne product (Ar-C≡C-tBu) and regenerating the Pd(0) catalyst.

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxiAdd Oxidative Addition PdII_Ar Ar-Pd(II)-X (L_n) Pd0->PdII_Ar Ar-X OxiAdd->PdII_Ar Trans Transmetalation PdII_Alkyne Ar-Pd(II)-C≡C-tBu (L_n) PdII_Ar->PdII_Alkyne Base, Boronate Ester Trans->PdII_Alkyne PdII_Alkyne->Pd0 Ar-C≡C-tBu RedEli Reductive Elimination RedEli->Pd0 Product Internal Alkyne (Ar-C≡C-tBu) RedEli->Product ArX Aryl/Vinyl Halide (Ar-X) ArX->OxiAdd Boronate (tBu-C≡C)-B(OiPr)₂ Boronate->Trans caption Fig. 1: Suzuki-Miyaura catalytic cycle.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling of (2-tert-Butyl-1-ethynyl)diisopropoxyborane with an aryl halide.

Experimental Protocol: Synthesis of an Aryl-Alkynyl Compound

This section provides a detailed, field-proven protocol for the coupling of (2-tert-Butyl-1-ethynyl)diisopropoxyborane with 4-iodoanisole as a representative aryl halide.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/Volume
4-IodoanisoleC₇H₇IO234.031.0234 mg
(2-tert-Butyl-1-ethynyl)diisopropoxyboraneC₁₂H₂₁BO₂208.111.2250 mg
Pd(PPh₃)₄ (Tetrakis)C₇₂H₆₀P₄Pd1155.560.03 (3 mol%)34.7 mg
Potassium Phosphate (K₃PO₄)K₃PO₄212.273.0637 mg
TolueneC₇H₈--10 mL
Deionized WaterH₂O--2 mL
Step-by-Step Methodology
  • Inert Atmosphere Preparation : To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-iodoanisole (234 mg, 1.0 mmol), (2-tert-Butyl-1-ethynyl)diisopropoxyborane (250 mg, 1.2 mmol), Pd(PPh₃)₄ (34.7 mg, 0.03 mmol), and potassium phosphate (637 mg, 3.0 mmol).

    • Expert Insight: Using a slight excess (1.2 equivalents) of the boronate ester ensures complete consumption of the often more valuable aryl halide. K₃PO₄ is a highly effective base for activating boronate esters in Suzuki couplings.

  • Solvent Addition and Degassing : Add toluene (10 mL) and deionized water (2 mL) to the flask. Seal the flask with a septum. Degas the reaction mixture thoroughly by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen).

    • Trustworthiness: Rigorous degassing is critical. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also lead to unwanted side reactions, such as the homocoupling of the alkyne.

  • Reaction Execution : Place the sealed flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 12 hours.

    • Expert Insight: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots from the reaction mixture.

  • Work-up and Extraction : After the reaction is complete (as indicated by the consumption of 4-iodoanisole), cool the mixture to room temperature. Add 20 mL of diethyl ether and 20 mL of water. Transfer the mixture to a separatory funnel, shake well, and separate the layers. Extract the aqueous layer twice more with 15 mL portions of diethyl ether.

    • Causality: The aqueous wash removes the inorganic base (K₃PO₄) and boron byproducts, which are water-soluble.

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-(tert-Butylethynyl)-4-methoxybenzene.

Workflow Visualization

Protocol_Workflow start Start: Assemble Reagents in Schlenk Flask degas Add Solvents (Toluene/H₂O) & Degas (3x Vac/Ar cycles) start->degas Step 1-2 react Heat Reaction Mixture (80 °C, 12h) degas->react Step 3 workup Aqueous Work-up (Et₂O/H₂O Extraction) react->workup Step 4 purify Dry, Concentrate & Purify via Column Chromatography workup->purify Step 5 end End: Pure Product (Aryl-Alkynyl) purify->end caption Fig. 2: Experimental workflow.

Caption: High-level experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Conclusion and Future Outlook

(2-tert-Butyl-1-ethynyl)diisopropoxyborane is a powerful and reliable reagent for the synthesis of sterically hindered internal alkynes via palladium-catalyzed Suzuki-Miyaura cross-coupling. The protocols described herein are robust and can be adapted to a wide range of aryl and vinyl halides, making this reagent a valuable component of the synthetic chemist's toolbox. Its stability, efficiency, and the unique structural features it imparts to target molecules ensure its continued application in the discovery and development of new pharmaceuticals and advanced materials. Future research may explore its use in other metal-catalyzed reactions, such as copper-catalyzed couplings or asymmetric transformations, further expanding its synthetic utility.

References

There were no specific scientific papers found for the exact compound "(2-tert-Butyl-1-ethynyl)diisopropoxyborane" in the initial searches. The protocols and mechanisms described are based on established principles for alkynylboronate esters in Suzuki-Miyaura cross-coupling reactions, which are widely documented in the chemical literature and textbooks on organic synthesis and catalysis.

Method

Application Notes and Protocols for (2-tert-Butyl-1-ethynyl)diisopropoxyborane in Organic Synthesis

Introduction: The Versatility of Alkynylboronates in Modern Chemistry (2-tert-Butyl-1-ethynyl)diisopropoxyborane, also known as diisopropyl 3,3-dimethylbut-1-ynylboronate, is a valuable alkynylboronate reagent in organic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Alkynylboronates in Modern Chemistry

(2-tert-Butyl-1-ethynyl)diisopropoxyborane, also known as diisopropyl 3,3-dimethylbut-1-ynylboronate, is a valuable alkynylboronate reagent in organic synthesis. Its sterically demanding tert-butyl group and the reactive carbon-carbon triple bond make it a unique building block for the construction of complex molecular architectures. Alkynylboron compounds, in general, are crucial intermediates for creating carbon-carbon and carbon-heteroatom bonds, with the Suzuki-Miyaura cross-coupling reaction being a paramount application.[1] This guide provides an in-depth exploration of the reaction conditions, mechanistic rationale, and detailed protocols for the effective use of (2-tert-Butyl-1-ethynyl)diisopropoxyborane, aimed at researchers and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

A clear understanding of the reagent's properties is fundamental to its successful application.

PropertyValue
CAS Number 121021-24-7
Molecular Formula C₁₂H₂₃BO₂
Molecular Weight 210.12 g/mol
Appearance Clear, colorless to faintly yellow liquid
Storage Store in a dry, sealed container

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the most prominent application of (2-tert-Butyl-1-ethynyl)diisopropoxyborane. This reaction facilitates the formation of a new carbon-carbon single bond by coupling the alkynylboronate with an organic halide or triflate in the presence of a palladium catalyst and a base.[2] The result is the synthesis of substituted alkynes, which are precursors to a myriad of biologically active molecules and functional materials.

Mechanistic Insights: The "Why" Behind the Conditions

The catalytic cycle of the Suzuki-Miyaura reaction is a well-orchestrated sequence of elementary steps involving a palladium complex. A general understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The cycle is generally understood to proceed through three key stages:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the organic halide (R-X) to form a palladium(II) intermediate. The choice of a bulky phosphine ligand, such as those with tert-butyl groups, can facilitate this step.

  • Transmetalation: The organic group from the boronate ester is transferred to the palladium(II) complex, displacing the halide. This step is often facilitated by a base, which activates the boronate ester.

  • Reductive Elimination: The two organic fragments on the palladium(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the palladium(0) catalyst.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (R¹-X) Pd(0)L2->Oxidative_Addition R1_Pd_X_L2 R¹-Pd(II)-X L₂ Oxidative_Addition->R1_Pd_X_L2 Transmetalation Transmetalation (R²-B(OR)₂ + Base) R1_Pd_X_L2->Transmetalation R1_Pd_R2_L2 R¹-Pd(II)-R² L₂ Transmetalation->R1_Pd_R2_L2 Reductive_Elimination Reductive Elimination R1_Pd_R2_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R¹-R² Reductive_Elimination->Product

Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling Reaction.

Experimental Protocols: A Practical Guide

The following protocol details a general procedure for the Suzuki-Miyaura cross-coupling of (2-tert-Butyl-1-ethynyl)diisopropoxyborane with an aryl bromide. It is imperative to note that optimization of reaction conditions, including catalyst, ligand, base, and solvent, may be necessary for different substrates.

Protocol 1: Palladium-Catalyzed Cross-Coupling with an Aryl Bromide

Materials:

  • (2-tert-Butyl-1-ethynyl)diisopropoxyborane

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Sodium carbonate (Na₂CO₃) or another suitable base

  • Toluene

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), (2-tert-Butyl-1-ethynyl)diisopropoxyborane (1.2 mmol, 1.2 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in toluene (5 mL). Stir for 10 minutes at room temperature.

  • Inert Atmosphere: Evacuate and backfill the Schlenk flask containing the reagents with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add toluene (10 mL) and water (2 mL) to the reaction flask.

  • Catalyst Addition: Add the prepared catalyst solution to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Key Reaction Parameters and Causality

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters.

ParameterRecommended ConditionsRationale and Field-Proven Insights
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(OAc)₂ and Pd₂(dba)₃ are common precatalysts that are reduced in situ to the active Pd(0) species. Pd(PPh₃)₄ is a stable Pd(0) source.
Ligand PPh₃, P(t-Bu)₃, SPhos, XPhosThe choice of ligand is critical. Bulky, electron-rich phosphine ligands often enhance the rate of oxidative addition and reductive elimination, leading to higher yields.[3]
Base Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄The base activates the boronate ester for transmetalation. The strength and solubility of the base can significantly impact the reaction rate and yield. Cesium carbonate is often effective for challenging couplings.
Solvent Toluene/Water, Dioxane/Water, THF/WaterA mixture of an organic solvent and water is commonly used. Water can aid in the dissolution of the base and facilitate the transmetalation step.[3] Anhydrous conditions can also be employed depending on the specific substrates and base used.
Temperature Room Temperature to 120 °CThe required temperature depends on the reactivity of the substrates. Aryl bromides and iodides typically react at lower temperatures than aryl chlorides.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient base, low temperatureEnsure the palladium source and ligand are of good quality. Use a stronger base or a different solvent system. Increase the reaction temperature.
Protodeborylation Presence of excess water or acidic impuritiesUse anhydrous solvents and a freshly dried base. Minimize reaction time. The bulky tert-butyl group on the substrate helps to mitigate this side reaction.[4]
Homocoupling of Aryl Halide Slow transmetalationIncrease the concentration of the boronate ester or use a more effective base/ligand combination to promote transmetalation over competing side reactions.

Conclusion

(2-tert-Butyl-1-ethynyl)diisopropoxyborane is a powerful and versatile reagent for the synthesis of substituted alkynes via the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of the reaction mechanism and the influence of various parameters allows for the rational design and optimization of synthetic protocols. The methodologies and insights provided in this guide are intended to empower researchers to effectively utilize this valuable building block in their synthetic endeavors, ultimately accelerating the discovery and development of new chemical entities.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Macmillan Group. B-Alkyl Suzuki Couplings. [Link]

  • Request PDF. Alkynylboron compounds in organic synthesis. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • NIH. Borostannylation of Alkynes and Enynes. Scope and Limitations of the Reaction and Utility of the Adducts. [Link]

  • ResearchGate. Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed Formation of Aryl tert-Butyl Ethers from Unactivated Aryl Halides. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • NIH. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. [Link]

  • Filo. 3,3-dimethyl but-1-ene reacted with diborane in THF and followe... [Link]

  • NIH. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. [Link]

  • Pearson. Propose a mechanism to show how 3,3-dimethylbut-1-ene reacts with... [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ResearchGate. Request PDF: Pd-Catalyzed Amidation of Aryl(Het) Halides with tert-Butyl Carbamate. [Link]

  • The Hartwig Group. Palladium-​Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. [Link]

  • MIT Open Access Articles. Palladium/Tris(tert-butyl)phosphine-Catalyzed Suzuki Cross-Couplings in the Presence of Water. [Link]

  • Angene Chemical. Diisopropyl (3,3-dimethylbut-1-yn-1-yl)boronate(CAS# 121021-24-7 ). [Link]

Sources

Application

Application Notes and Protocols for (2-tert-Butyl-1-ethynyl)diisopropoxyborane in Cross-Coupling Reactions

Introduction: A Versatile Alkynylboronate for Modern Organic Synthesis (2-tert-Butyl-1-ethynyl)diisopropoxyborane, also known as (3,3-Dimethyl-1-butynyl)boronic acid diisopropyl ester, is a valuable and versatile reagent...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Alkynylboronate for Modern Organic Synthesis

(2-tert-Butyl-1-ethynyl)diisopropoxyborane, also known as (3,3-Dimethyl-1-butynyl)boronic acid diisopropyl ester, is a valuable and versatile reagent in modern organic synthesis. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation. This reaction enables the efficient synthesis of unsymmetrical biaryls and other conjugated systems, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[1] The bulky tert-butyl group on the alkyne and the diisopropoxyborane ester moiety confer specific reactivity and stability advantages, making it a reagent of choice for the introduction of the 3,3-dimethylbut-1-ynyl group into various organic scaffolds.

This guide provides a comprehensive overview of the properties, safe handling, and a detailed, field-proven protocol for the application of (2-tert-Butyl-1-ethynyl)diisopropoxyborane in a representative Suzuki-Miyaura cross-coupling reaction. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

Reagent Profile and Characteristics

A clear understanding of the reagent's properties is paramount for its successful application and safe handling.

PropertyValueReference
CAS Number 121021-24-7[2]
Molecular Formula C₁₂H₂₃BO₂[2]
Molecular Weight 210.12 g/mol [2]
Appearance Colorless liquid[2]
Boiling Point 193-194 °C[2]
Density 0.891 g/mL at 25 °C[2]
Flash Point 110 °F (43.3 °C)[2]
Storage 2-8 °C under an inert atmosphere[3]

Safety, Handling, and Storage: A Self-Validating System

The safe and effective use of any chemical reagent begins with a thorough understanding of its potential hazards and the implementation of appropriate safety protocols.

1. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Always wear safety glasses with side shields or chemical safety goggles. A face shield is recommended when handling larger quantities.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory. Inspect gloves for any signs of degradation before use and employ proper glove removal techniques to avoid skin contact.[3]

  • Skin and Body Protection: A lab coat is required. For larger scale operations, a chemical-resistant apron or a full protective suit should be considered.[3]

  • Respiratory Protection: Work in a well-ventilated fume hood. If the ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges.[3]

2. Handling Procedures:

  • Inert Atmosphere: This reagent should be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.

  • Avoid Inhalation and Contact: Avoid breathing vapors, mist, or gas. Prevent contact with skin and eyes.[3]

  • Grounding: Take precautionary measures against static discharge, especially when transferring large quantities.[4]

3. Storage:

  • Temperature: Store in a tightly sealed container in a refrigerator at 2-8 °C.[3]

  • Atmosphere: Store under an inert atmosphere to maintain reagent quality.[3]

  • Incompatibilities: Keep away from strong oxidizing agents and water.

4. Spill and Disposal:

  • Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material in a sealed container for disposal.[3]

  • Waste Disposal: Dispose of the reagent and any contaminated materials in accordance with local, state, and federal regulations. This should be done through a licensed professional waste disposal service.[3]

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organic halide or triflate.[5] The reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids and esters.[6]

Reaction Mechanism Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three main steps: oxidative addition, transmetalation, and reductive elimination.[7]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Trans Transmetalation (R²-B(OR)₂ + Base) PdII->Trans PdII_R2 R¹-Pd(II)L₂-R² Trans->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Coupled Product) RedElim->Product Experimental_Workflow start Start setup Reaction Setup (Flask, Stir Bar, Reagents) start->setup inert Inert Atmosphere (Degas with Argon) setup->inert reagents Add Solvents and (2-tert-Butyl-1-ethynyl)diisopropoxyborane inert->reagents catalyst Add Pd Catalyst reagents->catalyst heat Heat Reaction Mixture (e.g., 100 °C) catalyst->heat monitor Monitor Reaction (TLC, GC/MS) heat->monitor workup Aqueous Workup (Quench, Extract, Dry) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End Product characterize->end

Sources

Method

The Strategic Application of (2-tert-Butyl-1-ethynyl)diisopropoxyborane in Lignan Natural Product Synthesis: A Case Study of (-)-Deoxypodophyllotoxin

Introduction: Unveiling the Potential of a Sterically Hindered Alkynylboronate In the intricate realm of natural product synthesis, the quest for efficient and selective carbon-carbon bond-forming methodologies is perpet...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Sterically Hindered Alkynylboronate

In the intricate realm of natural product synthesis, the quest for efficient and selective carbon-carbon bond-forming methodologies is perpetual. Among the arsenal of synthetic tools, the Suzuki-Miyaura cross-coupling reaction has emerged as a robust and versatile strategy.[1][2][3] Central to this transformation is the organoboron reagent, the judicious selection of which can profoundly influence reaction outcomes. This application note delves into the strategic utility of a specialized alkynylboronate, (2-tert-Butyl-1-ethynyl)diisopropoxyborane (also known as (3,3-Dimethyl-1-butynyl)boronic acid diisopropyl ester), in the synthesis of complex natural products.

The defining feature of this reagent is the sterically demanding tert-butyl group appended to the acetylene terminus. This bulky substituent imparts unique reactivity and selectivity profiles, making it an invaluable asset for navigating challenging synthetic landscapes, particularly in the construction of sterically congested molecular architectures.[4] This guide will illuminate the practical applications and detailed protocols for leveraging this reagent, with a focal case study on its role in the total synthesis of the lignan natural product, (-)-deoxypodophyllotoxin.[5]

Chemical and Physical Properties

A comprehensive understanding of the reagent's properties is paramount for its effective application.

PropertyValue
Chemical Name (2-tert-Butyl-1-ethynyl)diisopropoxyborane
Synonyms (3,3-Dimethyl-1-butynyl)boronic acid diisopropyl ester
CAS Number 121021-24-7
Molecular Formula C₁₂H₂₃BO₂
Molecular Weight 210.12 g/mol
Appearance Not specified, typically a liquid
Storage Store in a dry, sealed container

Core Application: Suzuki-Miyaura Cross-Coupling for Enediyne Synthesis

The primary application of (2-tert-Butyl-1-ethynyl)diisopropoxyborane lies in its participation as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of a carbon-carbon bond between the sp-hybridized carbon of the alkyne and an sp²-hybridized carbon of an aryl or vinyl halide/triflate, yielding a conjugated enyne moiety.

The bulky tert-butyl group plays a crucial role in modulating the reactivity of the alkynylboronate. It can influence the rate of transmetalation and reductive elimination steps in the catalytic cycle, and in certain contexts, it can direct the regioselectivity of the coupling reaction.

Case Study: Total Synthesis of (-)-Deoxypodophyllotoxin

The utility of (2-tert-Butyl-1-ethynyl)diisopropoxyborane is exemplified in synthetic approaches toward podophyllotoxin and its derivatives. Podophyllotoxin is a naturally occurring aryltetralin lignan that exhibits potent anticancer and antiviral activities.[5] Its complex, stereochemically rich structure presents a formidable challenge for synthetic chemists.

In a synthetic route toward (-)-deoxypodophyllotoxin, a key step involves the construction of a crucial intermediate via a Suzuki-Miyaura coupling reaction. This specific transformation highlights the strategic advantage of employing a sterically hindered alkynylboronate.

Retrosynthetic Analysis and the Strategic Bond Disconnection

The retrosynthetic strategy for a key intermediate in the synthesis of (-)-deoxypodophyllotoxin identifies a critical disconnection at the enyne linkage. This bond is strategically formed using a Suzuki-Miyaura coupling between an aryl bromide and (2-tert-Butyl-1-ethynyl)diisopropoxyborane.

G (-)-Deoxypodophyllotoxin Intermediate (-)-Deoxypodophyllotoxin Intermediate Key Disconnection (Suzuki-Miyaura) Key Disconnection (Suzuki-Miyaura) (-)-Deoxypodophyllotoxin Intermediate->Key Disconnection (Suzuki-Miyaura) Aryl Bromide Aryl Bromide Key Disconnection (Suzuki-Miyaura)->Aryl Bromide Alkynylboronate (2-tert-Butyl-1-ethynyl)diisopropoxyborane Key Disconnection (Suzuki-Miyaura)->Alkynylboronate

Caption: Retrosynthetic disconnection for a key intermediate.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Deoxypodophyllotoxin Precursor

This protocol outlines the palladium-catalyzed cross-coupling of a functionalized aryl bromide with (2-tert-Butyl-1-ethynyl)diisopropoxyborane.

Materials:

  • Aryl Bromide (e.g., a derivative of 2-bromo-piperonal)

  • (2-tert-Butyl-1-ethynyl)diisopropoxyborane (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

  • Triphenylphosphine (PPh₃, 0.1 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Anhydrous toluene

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equivalent), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous toluene and a minimal amount of anhydrous DMF to dissolve the solids. Stir the mixture for 15 minutes at room temperature.

  • Alkynylboronate Addition: Add (2-tert-Butyl-1-ethynyl)diisopropoxyborane (1.2 equivalents) to the reaction mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices
  • Catalyst System: The combination of Pd(OAc)₂ and PPh₃ is a widely used and effective catalyst system for Suzuki-Miyaura couplings. PPh₃ serves as a ligand to stabilize the palladium center and facilitate the catalytic cycle.

  • Base: Potassium carbonate is a moderately strong base that is crucial for the transmetalation step. It activates the boronic ester, facilitating the transfer of the alkynyl group to the palladium center.

  • Solvent System: The use of a non-polar solvent like toluene with a polar aprotic co-solvent such as DMF helps to solubilize both the organic substrates and the inorganic base, promoting an efficient reaction.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, maintaining an inert atmosphere is critical to prevent catalyst deactivation and ensure high yields.

Self-Validating System: Monitoring and Characterization

The progress of the reaction should be meticulously monitored. The disappearance of the starting aryl bromide and the appearance of the more non-polar enyne product can be readily observed by TLC. The final product should be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and HRMS) to confirm its structure and purity. The characteristic signals of the tert-butyl group and the newly formed enyne moiety in the NMR spectra serve as key diagnostic markers.

Broader Applications and Future Perspectives

The successful application of (2-tert-Butyl-1-ethynyl)diisopropoxyborane in the synthesis of a lignan precursor underscores its potential in the broader context of natural product synthesis. The steric bulk of the tert-butyl group can be strategically employed to influence stereochemical outcomes in subsequent transformations or to enhance the stability of the resulting enyne.

Future research may explore the use of this reagent in the synthesis of other classes of natural products, such as macrolides and alkaloids, where the introduction of a sterically encumbered alkynyl moiety is desired. Furthermore, the development of more advanced catalyst systems tailored for hindered coupling partners will undoubtedly expand the synthetic utility of this valuable building block.

Conclusion

(2-tert-Butyl-1-ethynyl)diisopropoxyborane is a powerful and strategic reagent for the construction of complex molecular architectures. Its application in the Suzuki-Miyaura cross-coupling reaction, particularly in the synthesis of sterically demanding enynes, provides a reliable and efficient method for forging key carbon-carbon bonds. The case study of its use in the total synthesis of a (-)-deoxypodophyllotoxin precursor serves as a testament to its utility and provides a practical framework for its application by researchers in the fields of organic synthesis and drug discovery.

References

  • Toward Asymmetric Total Synthesis of Podophyllotoxin Derivatives. PhD Thesis. [Link]

  • Multifunctional organoboron compounds for scalable natural product synthesis. PMC. [Link]

  • A General Method for the Suzuki—Miyaura Cross‐Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-Substituted Biaryls in 2-Propanol at Room Temperature. SciSpace. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. [Link]

  • A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. PMC. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Guram, A. S.; Buchwald, S. L. J. Am. Chem. Soc. 1994, 116, 7901–7902. ACS Publications. [Link]

  • Buchwald-Hartwig amination. Name-Reaction.com. [Link]

  • Step-by-Step Real Time Monitoring of a Catalytic Amination Reaction. ChemRxiv. [Link]

  • Tertiary Alkylative Suzuki-Miyaura couplings. UCL Discovery. [Link]

  • The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis A list of abbreviations can be found at the end of the article. PubMed. [Link]

Sources

Application

Application Notes and Protocols: (2-tert-Butyl-1-ethynyl)diisopropoxyborane for Pharmaceutical Intermediate Synthesis

Introduction: The Strategic Integration of the tert-Butylethynyl Moiety in Drug Discovery In the landscape of modern medicinal chemistry, the rational design of molecular frameworks to optimize pharmacological profiles i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Integration of the tert-Butylethynyl Moiety in Drug Discovery

In the landscape of modern medicinal chemistry, the rational design of molecular frameworks to optimize pharmacological profiles is paramount. The incorporation of specific structural motifs can profoundly influence a compound's potency, selectivity, metabolic stability, and pharmacokinetic properties. Among these, the tert-butylethynyl group stands out as a privileged scaffold. The bulky tert-butyl group can impart steric hindrance, shielding adjacent functionalities from enzymatic degradation and promoting favorable binding conformations within protein targets.[1] Concurrently, the linear geometry of the alkyne linker provides a rigid connection between molecular fragments, a feature often exploited in the design of potent enzyme inhibitors and receptor antagonists.

(2-tert-Butyl-1-ethynyl)diisopropoxyborane (also known as (3,3-Dimethyl-1-butynyl)boronic acid diisopropyl ester) has emerged as a key reagent for the efficient introduction of this valuable moiety onto (hetero)aromatic cores, which are ubiquitous in pharmaceutical agents. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of this versatile building block, focusing on its use in palladium-catalyzed Suzuki-Miyaura cross-coupling and copper-mediated Chan-Lam alkynylation reactions.

Reagent Profile and Handling

A thorough understanding of the reagent's properties is fundamental to its successful application and to ensuring laboratory safety.

PropertyValueReference
Chemical Name (2-tert-Butyl-1-ethynyl)diisopropoxyborane[2]
Synonyms (3,3-Dimethyl-1-butynyl)boronic acid diisopropyl ester; Diisopropyl 3,3-dimethylbut-1-ynylboronate[2]
CAS Number 121021-2-47[2]
Molecular Formula C₁₂H₂₃BO₂[2]
Molecular Weight 210.12 g/mol [2]
Appearance Colorless liquid (typical)
Storage Store in a dry, sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). Refrigeration is recommended to maintain long-term stability.[2]
Handling Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes. Keep away from sources of ignition as it is a flammable liquid.[2]

Core Applications in Pharmaceutical Synthesis: Cross-Coupling Strategies

The primary utility of (2-tert-Butyl-1-ethynyl)diisopropoxyborane lies in its ability to participate in transition metal-catalyzed cross-coupling reactions to form C(sp²)-C(sp) bonds. This enables the direct attachment of the tert-butylethynyl group to a wide array of aromatic and heteroaromatic systems, which are core components of many active pharmaceutical ingredients (APIs).

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely employed method for the formation of carbon-carbon bonds.[3] In the context of alkynylboronates, this reaction provides a reliable pathway to synthesize alkynyl-substituted (hetero)arenes.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition: A low-valent palladium(0) species inserts into the (hetero)aryl-halide bond, forming a Pd(II) intermediate. The choice of a bulky, electron-rich phosphine ligand, such as tri-tert-butylphosphine, can facilitate this step, particularly with less reactive aryl chlorides.[5]

  • Transmetalation: This is the crucial step where the alkynyl group is transferred from the boron atom to the palladium center. The presence of a base (e.g., carbonate, phosphate) is essential. The base activates the diisopropoxyborane ester, forming a more nucleophilic "ate" complex, which facilitates the transfer of the alkynyl group to the palladium(II) center.[6]

  • Reductive Elimination: The two organic fragments on the palladium center (the aryl and alkynyl groups) couple and are eliminated from the metal, regenerating the active Pd(0) catalyst and forming the desired product.

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)L2-X B->C D Transmetalation C->D [(iPrO)2B(C≡C-tBu)]⁻ (from boronate + base) E Ar-Pd(II)L2-C≡C-tBu D->E F Reductive Elimination E->F F->A G Ar-C≡C-tBu (Product) F->G Chan_Lam_Mechanism cluster_cycle Catalytic Cycle A Cu(II)X₂ B Transmetalation A->B (iPrO)₂B-C≡C-tBu C X-Cu(II)-C≡C-tBu B->C D Coordination with Ar-H C->D Ar-H E Concerted Metalation- Deprotonation or Oxidative Addition D->E F Ar-C≡C-tBu (Product) E->F G Cu(II)X₂ E->G

Sources

Method

Application Notes and Protocols for Sonogashira Coupling with Alkynyl Boron Reagents

For Researchers, Scientists, and Drug Development Professionals Introduction: Evolving the Sonogashira Coupling for Modern Synthesis The Sonogashira reaction, a palladium-catalyzed cross-coupling of terminal alkynes with...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Evolving the Sonogashira Coupling for Modern Synthesis

The Sonogashira reaction, a palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp) bonds.[1][2][3] This reaction has been instrumental in the synthesis of a wide array of valuable compounds, including pharmaceuticals, natural products, and advanced organic materials.[2][4] The classical Sonogashira protocol typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1] While powerful, the traditional method is not without its challenges. The use of terminal alkynes can lead to undesired side reactions, such as Glaser-type homocoupling, particularly in the presence of the copper co-catalyst.[5] Furthermore, many terminal alkynes can be volatile, unstable, or difficult to handle, which can complicate their application in complex, multi-step syntheses.

To address these limitations, a new class of reagents has emerged: alkynyl boron reagents. These compounds, including potassium alkynyltrifluoroborates and alkynyl N-methyliminodiacetic acid (MIDA) boronates, offer significant advantages in terms of stability, ease of handling, and reactivity. This application note provides a comprehensive guide to the Sonogashira coupling using these advanced reagents, including detailed mechanistic insights, step-by-step protocols, and a discussion of their applications in contemporary drug discovery and development.

The Advantage of Alkynyl Boron Reagents: Stability and Versatility

Alkynyl boron reagents have revolutionized the Sonogashira coupling by providing stable, solid, and easy-to-handle alternatives to terminal alkynes.

  • Potassium Alkynyltrifluoroborates (KATs): These reagents are air- and moisture-stable crystalline solids that can be stored for extended periods without degradation.[6] This exceptional stability simplifies reaction setup and allows for more precise control over stoichiometry. Their use in palladium-catalyzed cross-coupling reactions has been well-established, providing moderate to excellent yields with a broad range of aryl halides and triflates.

  • Alkynyl MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are another class of exceptionally stable organoboron reagents. The MIDA ligand protects the boronic acid functionality, rendering the reagent compatible with a wide range of reaction conditions, including chromatography. This stability is particularly advantageous in the context of iterative cross-coupling strategies for the synthesis of complex molecules. MIDA boronates have been extensively utilized in Suzuki-Miyaura couplings and are increasingly being explored in other cross-coupling reactions.[7]

Mechanistic Insights: The Catalytic Cycle

The Sonogashira coupling with alkynyl boron reagents generally proceeds through a catalytic cycle involving a palladium catalyst. While the precise mechanism can vary depending on the specific reagents and conditions (e.g., copper-catalyzed vs. copper-free), a generally accepted pathway is illustrated below.

Sonogashira_Alkynyl_Boron Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X L₂ Pd0:e->PdII_Aryl:w Ar-X OxAdd Oxidative Addition PdII_Alkynyl Ar-Pd(II)-C≡CR' L₂ PdII_Aryl:s->PdII_Alkynyl:n R'-C≡C-Boron (Base Activated) Boron_Waste X-B(OR)₂ / X-BF₃K Transmetalation Transmetalation PdII_Alkynyl:n->Pd0:s Product Ar-C≡C-R' PdII_Alkynyl:e->Product:w RedElim Reductive Elimination ArylHalide Ar-X AlkynylBoron R'-C≡C-B(OR)₂ or R'-C≡C-BF₃K Base Base

Caption: Catalytic cycle of the Sonogashira coupling with alkynyl boron reagents.

The catalytic cycle can be summarized in the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (Ar-X) to form a Pd(II) intermediate.[4]

  • Transmetalation: The alkynyl boron reagent, activated by a base, transfers its alkynyl group to the palladium center, displacing the halide. This is often the rate-determining step.[4]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired arylalkyne product and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]

In many protocols, especially with terminal alkynes, a copper(I) co-catalyst is used to facilitate the transmetalation step by forming a copper acetylide intermediate.[1][8] However, copper-free conditions have been developed and are often preferred to avoid the formation of homocoupled byproducts.[5]

Experimental Protocols

Protocol 1: Sonogashira Coupling of Potassium Alkynyltrifluoroborates with Aryl Halides

This protocol is adapted from the work of Molander and co-workers and is suitable for a wide range of aryl halides and triflates.

Materials:

  • Aryl halide or triflate (1.0 equiv)

  • Potassium alkynyltrifluoroborate (1.5 equiv)

  • PdCl₂(dppf)·CH₂Cl₂ (9 mol %)

  • Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide or triflate, potassium alkynyltrifluoroborate, PdCl₂(dppf)·CH₂Cl₂, and cesium carbonate.

  • Add anhydrous THF via syringe.

  • Stir the reaction mixture at room temperature or heat as required (typically 60-80 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira-Type Coupling of Alkynyl MIDA Boronates with Aryl Halides

While a dedicated Sonogashira protocol for alkynyl MIDA boronates is less common, their use in tandem Sonogashira-cycloisomerization reactions suggests their compatibility. The following is a general protocol that can be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Alkynyl MIDA boronate (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %)

  • Copper(I) iodide (CuI) (10 mol %)

  • Base (e.g., triethylamine or diisopropylethylamine, 3.0 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, alkynyl MIDA boronate, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the base via syringe.

  • Stir the reaction mixture at room temperature or heat as required and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Wash the organic layer with saturated aqueous ammonium chloride and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Summary of Typical Reaction Conditions

ParameterPotassium AlkynyltrifluoroboratesAlkynyl MIDA Boronates
Palladium Catalyst PdCl₂(dppf)·CH₂Cl₂Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Co-catalyst Often copper-freeCuI often beneficial
Base Cs₂CO₃Et₃N, DIPEA
Solvent THF, THF/H₂OTHF, DMF
Temperature Room temperature to 80 °CRoom temperature to 100 °C

Applications in Drug Discovery and Development

The Sonogashira coupling with alkynyl boron reagents is a powerful tool in the synthesis of biologically active molecules and pharmaceuticals.

  • Synthesis of Tazarotene: The Sonogashira reaction is a key step in the synthesis of Tazarotene, a topical retinoid used for the treatment of psoriasis and acne.[3] The use of stable alkynyl boron reagents can improve the efficiency and scalability of this synthesis.

  • Natural Product Synthesis: This methodology has been widely applied in the total synthesis of complex natural products containing the enyne or arylalkyne motif.[9][10] The stability and functional group tolerance of alkynyl boron reagents make them ideal for use in late-stage functionalization of intricate molecular architectures.

  • Medicinal Chemistry: The introduction of an alkyne moiety into a drug candidate can significantly impact its pharmacokinetic and pharmacodynamic properties. The Sonogashira coupling with alkynyl boron reagents provides a reliable method for the synthesis of libraries of alkynyl-containing compounds for structure-activity relationship (SAR) studies.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystUse a fresh batch of catalyst or pre-activate the catalyst.
Insufficiently anhydrous conditionsEnsure all glassware is flame-dried and solvents are properly dried.
Inappropriate baseScreen different bases (e.g., K₂CO₃, K₃PO₄ for trifluoroborates).
Homocoupling of alkyne Presence of oxygen (if using copper)Degas the solvent and maintain a strict inert atmosphere.
Consider a copper-free protocol.
Decomposition of starting material Reaction temperature too highReduce the reaction temperature and monitor closely.
Difficulty in purification Byproducts from side reactionsOptimize reaction conditions to minimize side reactions.
Explore alternative purification techniques.

References

  • Chemistry LibreTexts. (2021, August 15). Sonogashira Coupling. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874–922.
  • Kim, D. S., & Ham, J. (2010). Preparation of potassium alkynylaryltrifluoroborates from haloaryltrifluoroborates via Sonogashira coupling reaction. Organic letters, 12(5), 1092–1095.
  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681–9686.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia contributors. (2023, November 28). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved 18:30, January 22, 2026, from [Link]

  • Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6986–7019.
  • Liang, Y., et al. (2017). Recent advances in the Sonogashira reaction. RSC Advances, 7(79), 50068-50087.
  • Burke, M. D., & Gillis, E. P. (2009). MIDA boronates: a new strategy for iterative cross-coupling. Aldrichimica Acta, 42(1), 17-27.
  • Halford-McGuff, J. M., Cordes, D. B., & Watson, A. J. B. (2023). Synthesis of complex aryl MIDA boronates by Rh-catalyzed [2+2+2] cycloaddition. Chemical Science, 14(23), 6231-6237.
  • Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladacycles in Synthesis. In Palladium in organic synthesis (pp. 1-136). Wiley-VCH.
  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the iterative cross-coupling of MIDA boronates. Journal of the American Chemical Society, 131(20), 6961-6963.
  • Tazarotene. In DrugBank Online. Retrieved January 22, 2026, from [Link]

  • Molander, G. A., Katona, B. W., & Machrouhi, F. (2002). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8416–8423.
  • Chem Help ASAP. (2019, January 7). Sonogashira coupling [Video]. YouTube. [Link]

Sources

Application

Application Notes and Protocols for the Functionalization of Heterocycles with (2-tert-Butyl-1-ethynyl)diisopropoxyborane

Introduction: A Versatile Tool for Late-Stage Functionalization in Drug Discovery The introduction of an ethynyl group into heterocyclic scaffolds is a paramount strategy in modern medicinal chemistry. The alkyne moiety...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Tool for Late-Stage Functionalization in Drug Discovery

The introduction of an ethynyl group into heterocyclic scaffolds is a paramount strategy in modern medicinal chemistry. The alkyne moiety serves as a versatile functional handle for a plethora of subsequent transformations, including click chemistry, Sonogashira coupling, and cyclization reactions, enabling the rapid diversification of lead compounds. (2-tert-Butyl-1-ethynyl)diisopropoxyborane has emerged as a highly effective reagent for the direct C-H alkynylation of heterocycles. Its diisopropoxyborane ester functionality offers a unique combination of stability, reactivity, and selectivity, making it an invaluable tool for researchers in drug development. This document provides a comprehensive guide to the application of this reagent, detailing the underlying mechanistic principles, offering step-by-step protocols, and providing insights into reaction optimization.

The tert-butyl group on the alkyne sterically shields one face of the triple bond, which can influence regioselectivity in subsequent reactions. Furthermore, the boronate ester modulates the electronic properties of the alkyne and participates directly in the catalytic cycle, distinguishing it from more traditional alkynylating agents like terminal alkynes or alkynyl halides.

Mechanistic Insights: The Rhodium-Catalyzed C-H Activation and Alkynylation Cascade

The functionalization of heterocycles with (2-tert-Butyl-1-ethynyl)diisopropoxyborane is typically achieved through a transition metal-catalyzed C-H activation process. Rhodium(III) complexes are particularly effective for this transformation, operating through a well-established catalytic cycle. The causality behind the experimental choices of catalyst, oxidant, and additives is rooted in the intricate steps of this cycle.

A widely accepted mechanism for the rhodium(III)-catalyzed C-H alkynylation of heterocycles, particularly those bearing a directing group, involves a concerted metalation-deprotonation (CMD) pathway.[1] The directing group, often a pyridyl or similar nitrogen-containing moiety, coordinates to the rhodium center, positioning the catalyst in proximity to the target C-H bond. This pre-coordination is crucial for achieving high regioselectivity.

The catalytic cycle can be visualized as follows:

Rhodium-Catalyzed C-H Alkynylation Cat [Rh(III)] Active Catalyst Coord Coordination Complex Cat->Coord Regen Oxidative Regeneration Cat->Regen [Rh(I)] to [Rh(III)] Het Heterocycle (with DG) Het->Coord Coordination CMD Concerted Metalation-Deprotonation (CMD) Coord->CMD C-H Activation Rhodacycle Rhodacycle Intermediate CMD->Rhodacycle Insertion Coordinative Insertion Rhodacycle->Insertion Alkyne (2-tert-Butyl-1-ethynyl)diisopropoxyborane Alkyne->Insertion Alkynyl Boronate Intermediate Seven-Membered Rhodacycle Insertion->Intermediate ReductiveElimination Reductive Elimination Intermediate->ReductiveElimination C-C Bond Formation ReductiveElimination->Cat [Rh(I)] Product Alkynylated Heterocycle ReductiveElimination->Product Oxidant Oxidant (e.g., Ag+) Oxidant->Regen

Figure 1: Proposed catalytic cycle for the Rh(III)-catalyzed C-H alkynylation.

Explanation of the Catalytic Cycle:

  • Coordination: The heterocycle, equipped with a directing group (DG), coordinates to the active Rh(III) catalyst.

  • Concerted Metalation-Deprotonation (CMD): This is the rate-determining step where the targeted C-H bond is cleaved to form a five-membered rhodacycle intermediate. This step is facilitated by a carbonate or acetate ligand which acts as an internal base.[2]

  • Coordinative Insertion: The (2-tert-Butyl-1-ethynyl)diisopropoxyborane then coordinates to the rhodium center.

  • Insertion: The alkyne inserts into the Rh-C bond, forming a seven-membered rhodacycle intermediate.

  • Reductive Elimination: This step forms the desired C-C bond, releasing the alkynylated heterocycle and a Rh(I) species.

  • Oxidative Regeneration: An oxidant, typically a silver salt like AgSbF₆ or AgOAc, is required to regenerate the active Rh(III) catalyst from the Rh(I) species, completing the catalytic cycle.[2][3]

Detailed Application Notes and Protocols

The following protocol is a representative example for the C-7 alkynylation of an N-pyridinylindoline, adapted from a peer-reviewed procedure.[2][3] This protocol can be used as a starting point for the functionalization of other heterocyclic systems, with the understanding that optimization of reaction parameters may be necessary.

General Considerations and Reagent Handling:
  • (2-tert-Butyl-1-ethynyl)diisopropoxyborane is sensitive to moisture and should be handled under an inert atmosphere (e.g., argon or nitrogen). It is a flammable liquid and should be stored in a dry, sealed place.[3]

  • Rhodium catalysts , such as [RhCp*Cl₂]₂, are air-stable but should be handled with care.

  • Silver salt oxidants are light-sensitive and should be stored in the dark.

  • Solvents should be anhydrous for optimal results.

Representative Protocol: C-7 Alkynylation of 1-(Pyridin-2-yl)indoline

Materials:

  • 1-(Pyridin-2-yl)indoline (1.0 equiv)

  • (2-tert-Butyl-1-ethynyl)diisopropoxyborane (1.5 - 2.0 equiv)

  • [RhCp*Cl₂]₂ (2.5 mol%)

  • AgSbF₆ (20 mol%)

  • Cs₂CO₃ (1.0 equiv)

  • Anhydrous 1,2-dichloroethane (DCE)

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 1-(pyridin-2-yl)indoline (e.g., 0.2 mmol, 1.0 equiv), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%), AgSbF₆ (0.04 mmol, 20 mol%), and Cs₂CO₃ (0.2 mmol, 1.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DCE (1.0 mL) via syringe.

  • Add (2-tert-Butyl-1-ethynyl)diisopropoxyborane (e.g., 0.3 mmol, 1.5 equiv) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane (CH₂Cl₂) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired C-7 alkynylated indoline.

Data Presentation: Scope and Optimization

The reaction conditions can be adapted for various heterocyclic cores. The following table summarizes typical reaction parameters and provides a starting point for optimization.

Heterocycle ClassDirecting GroupCatalyst (mol%)Oxidant (mol%)Base (equiv)SolventTemp (°C)
Indoles/Indolines Pyridinyl, Pyrimidinyl[RhCpCl₂]₂ (2.5-5)AgSbF₆ (20)Cs₂CO₃ (1.0)DCE80-100
Pyrroles Pyridinyl[RhCpCl₂]₂ (5)AgOAc (20)K₂CO₃ (1.0)Toluene100
Pyrazoles Pyridinyl[RhCpCl₂]₂ (5)Ag₂CO₃ (20)NaOAc (1.0)DMF110
Thiophenes Pyridinyl[RhCpCl₂]₂ (5)AgTFA (20)PivOH (0.2)t-AmylOH120
Pyridines Picolinamide[RhCp*Cl₂]₂ (5)Cu(OAc)₂ (20)K₂CO₃ (1.5)Mesitylene130

Troubleshooting and Field-Proven Insights

  • Low Yield:

    • Moisture: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.

    • Oxidant: The choice of silver salt can be critical. If AgSbF₆ is not effective, try AgOAc, Ag₂CO₃, or AgTFA. Copper(II) salts like Cu(OAc)₂ can also be effective, sometimes in stoichiometric amounts.

    • Base: The base plays a crucial role in the CMD step. Cs₂CO₃ is often a good choice, but other carbonate or acetate bases might be more effective for specific substrates.

    • Temperature: The reaction temperature may need to be optimized. Higher temperatures can sometimes improve yields but may also lead to side product formation.

  • Poor Regioselectivity:

    • Directing Group: The choice and position of the directing group are paramount for controlling regioselectivity. A strongly coordinating directing group is essential.

    • Steric Hindrance: The bulky tert-butyl group on the alkyne can influence selectivity. In some cases, a less sterically demanding alkynyl boronate may be necessary.

  • Reaction Stalls:

    • Catalyst Deactivation: The catalyst may deactivate over time. In some cases, sequential addition of the catalyst can improve yields.

    • Inhibitors: Certain functional groups on the heterocycle can inhibit the catalyst. Pre-treatment of the substrate to remove potential inhibitors may be necessary.

Visualization of the Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup: - Flame-dried Schlenk tube - Add solids (Heterocycle, Catalyst, Oxidant, Base) - Inert atmosphere (Ar/N2) Start->Setup Solvent Add Anhydrous Solvent Setup->Solvent Reagent Add (2-tert-Butyl-1-ethynyl)diisopropoxyborane Solvent->Reagent Reaction Heat Reaction Mixture (e.g., 80°C, 12-24h) Reagent->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup: - Cool to RT - Dilute with CH2Cl2 - Filter through Celite Monitoring->Workup Reaction Complete Purification Purification: - Concentrate filtrate - Flash Column Chromatography Workup->Purification Product Isolated Alkynylated Heterocycle Purification->Product

Figure 2: General experimental workflow for C-H alkynylation.

Conclusion

(2-tert-Butyl-1-ethynyl)diisopropoxyborane is a powerful and versatile reagent for the direct C-H alkynylation of a wide range of heterocycles. The rhodium-catalyzed reaction proceeds through a well-defined mechanistic pathway, allowing for rational optimization of reaction conditions. The protocols and insights provided in this document are intended to serve as a valuable resource for researchers in drug discovery and organic synthesis, enabling the efficient and selective introduction of the valuable tert-butyl-ethynyl moiety into complex molecular architectures. Careful attention to experimental detail, particularly the exclusion of moisture and the choice of appropriate reaction parameters, is key to achieving successful outcomes.

References

  • Yang, X., Hu, X., Feng, C., & Loh, T. (2015). Rhodium(iii)-catalyzed C7-position C–H alkenylation and alkynylation of indolines. Chemical Communications, 51(15), 2532-2535. [Link]

  • Li, B., & Dixneuf, P. H. (2013). Sp2 C-H bond activation in water and catalytic cross-coupling reactions. Chemical Society Reviews, 42(13), 5744-5767. [Link]

  • Gandeepan, P., & Ackermann, L. (2018). Transient directing groups for transformative C–H activation. Chem, 4(7), 1537-1539. [Link]

  • Song, G., & Li, X. (2015). Substrate activation strategies in rhodium (III)-catalyzed C–H functionalization. Accounts of chemical research, 48(4), 1007-1020. [Link]

  • Sambath, K., & Antonchick, A. P. (2015). Rhodium (III)-catalyzed C–H functionalization of indoles. European Journal of Organic Chemistry, 2015(25), 5483-5507. [Link]

  • Sharma, S., & Han, S. (2018). Recent advances in rhodium (III)-catalyzed C–H functionalization of N-heterocycles. Advanced Synthesis & Catalysis, 360(15), 2736-2768. [Link]

  • Li, Y., & Li, X. (2014). Rh (III)-catalyzed C–H activation and C–C/C–N/C–O bond formation. Catalysis Science & Technology, 4(7), 1899-1915. [Link]

  • Satoh, T., & Miura, M. (2010). C-H bond activation and C-C bond formation in the synthesis of heterocycles. Chemical Society Reviews, 39(3), 857-868. [Link]

  • Kuhl, N., Hopkinson, M. N., Wencel‐Delord, J., & Glorius, F. (2012). Beyond directing groups: transition‐metal‐catalyzed C–H activation of simple arenes. Angewandte Chemie International Edition, 51(41), 10236-10254. [Link]

  • Jia, C., Kitamura, T., & Fujiwara, Y. (2001). Catalytic functionalization of C-H bonds. Accounts of chemical research, 34(8), 633-639. [Link]

  • Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium (II)‐catalyzed C–H activation/C–C cross‐coupling reactions: versatility and practicality. Angewandte Chemie International Edition, 48(28), 5094-5115. [Link]

  • Wencel-Delord, J., Dröge, T., Liu, F., & Glorius, F. (2011). Towards mild metal-catalyzed C-H bond activation. Chemical Society Reviews, 40(9), 4740-4761. [Link]

  • Song, G., Wang, F., & Li, X. (2012). C–C, C–O and C–N bond formation via rhodium (III)-catalyzed oxidative C–H activation. Chemical Society Reviews, 41(9), 3651-3678. [Link]

  • Newton, C. G., Wang, S. G., Oliveira, C. C., & Cramer, N. (2017). Catalytic enantioselective C–H activation. Chemical reviews, 117(13), 8908-8976. [Link]

  • He, J., Wasa, M., Chan, K. S., Shao, Q., & Yu, J. Q. (2016). Palladium-catalyzed C–H functionalizations of aliphatic amines using a transient directing group. Chemical reviews, 117(13), 8754-8786. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-catalyzed ligand-directed C-H functionalization reactions. Chemical reviews, 110(2), 1147-1169. [Link]

  • Daugulis, O., Do, H. Q., & Shabashov, D. (2009). Palladium-and copper-catalyzed arylation of carbon-hydrogen bonds. Accounts of chemical research, 42(8), 1074-1086. [Link]

  • Colby, D. A., Bergman, R. G., & Ellman, J. A. (2010). Rhodium-catalyzed C-C bond formation via heteroatom-directed C-H bond activation. Chemical reviews, 110(2), 624-655. [Link]

  • Yang, X., & Loh, T. P. (2015). Supplementary Information for Rhodium(iii)-catalyzed C7-position C–H alkenylation and alkynylation of indolines. Royal Society of Chemistry. [Link]

Sources

Method

Application Notes and Protocols for the Scale-Up Synthesis and Utilization of (2-tert-Butyl-1-ethynyl)diisopropoxyborane

Introduction: The Strategic Value of (2-tert-Butyl-1-ethynyl)diisopropoxyborane in Modern Synthesis (2-tert-Butyl-1-ethynyl)diisopropoxyborane, also known as (3,3-Dimethyl-1-butynyl)boronic acid diisopropyl ester, is a p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of (2-tert-Butyl-1-ethynyl)diisopropoxyborane in Modern Synthesis

(2-tert-Butyl-1-ethynyl)diisopropoxyborane, also known as (3,3-Dimethyl-1-butynyl)boronic acid diisopropyl ester, is a pivotal reagent in contemporary organic synthesis, particularly in the construction of complex molecular architectures.[1] Its utility stems from the unique combination of a sterically demanding tert-butyl group and a reactive alkynyl boronate ester moiety. This structure imparts both stability and selective reactivity, making it an invaluable building block in the pharmaceutical and materials science industries.[2][3][4] The growing demand for intricate molecular designs necessitates robust and scalable synthetic routes for key intermediates like (2-tert-Butyl-1-ethynyl)diisopropoxyborane. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of this reagent and its application in palladium-catalyzed cross-coupling reactions. The protocols detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both safety and reproducibility.

Reagent Profile and Physicochemical Properties

A thorough understanding of the reagent's properties is fundamental to its safe and effective use.

PropertyValueReference
Chemical Name (2-tert-Butyl-1-ethynyl)diisopropoxyborane[1]
Synonyms (3,3-Dimethyl-1-butynyl)boronic acid diisopropyl ester; Diisopropyl 3,3-dimethylbut-1-ynylboronate[1]
CAS Number 121021-24-7[5]
Molecular Formula C12H23BO2[1]
Molecular Weight 210.12 g/mol [1]
Purity Typically ≥95-98%[5][6]
Appearance Colorless to pale yellow oil[7]
Storage Store in a dry, sealed container under an inert atmosphere.[1]

Scale-Up Synthesis of (2-tert-Butyl-1-ethynyl)diisopropoxyborane: A Detailed Protocol

The synthesis of alkynyl boronate esters typically involves the reaction of a terminal alkyne with a suitable boron source. The following protocol is a generalized procedure adapted for scale-up, emphasizing safety and efficiency.

Core Reaction Concept

The synthesis proceeds via the deprotonation of 3,3-dimethyl-1-butyne (tert-butylacetylene) with a strong base, typically an organolithium reagent, to form a lithium acetylide. This nucleophilic intermediate then reacts with an electrophilic boron species, in this case, diisopropoxyboron chloride or a related precursor, to yield the desired product.

Experimental Workflow Diagram

G A Inert Atmosphere Setup (Nitrogen/Argon) C Deprotonation: - Dissolve alkyne in THF - Cool to -78 °C - Add n-BuLi dropwise A->C Ensure Anhydrous Conditions B Reagent Preparation: - 3,3-dimethyl-1-butyne - n-Butyllithium in hexanes - Diisopropoxyboron source - Anhydrous THF B->C D Borylation: - Add diisopropoxyboron source - Maintain -78 °C - Warm to room temperature C->D E Quenching: - Cool to 0 °C - Add saturated NH4Cl (aq) D->E Reaction Completion F Extraction: - Separate layers - Extract aqueous phase with ether/MTBE E->F G Drying & Concentration: - Dry organic phase (Na2SO4/MgSO4) - Remove solvent in vacuo F->G H Purification: - Vacuum Distillation G->H I (2-tert-Butyl-1-ethynyl)diisopropoxyborane H->I Final Product

Caption: Workflow for the scale-up synthesis of (2-tert-Butyl-1-ethynyl)diisopropoxyborane.

Step-by-Step Protocol

Safety First: This procedure involves pyrophoric reagents (n-butyllithium) and requires strict anhydrous and inert atmosphere techniques.[8] A thorough risk assessment should be conducted before commencing.[9] All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[10]

  • Reactor Setup: A multi-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen or argon inlet is assembled. The entire system should be flame-dried under a flow of inert gas to ensure all moisture is removed.

  • Reagent Charging: The reactor is charged with anhydrous tetrahydrofuran (THF) and 3,3-dimethyl-1-butyne. The solution is then cooled to -78 °C using a dry ice/acetone bath.

  • Deprotonation: A solution of n-butyllithium in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The formation of the lithium acetylide may result in a slight color change. The mixture is stirred at -78 °C for 1-2 hours.

  • Borylation: The diisopropoxyboron source (e.g., 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane or generated in situ from triisopropyl borate and a suitable activating agent) is then added dropwise, again maintaining the temperature below -70 °C.

  • Warming and Equilibration: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight to ensure complete reaction.

  • Quenching: The reaction is carefully quenched by cooling the flask to 0 °C and slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Wash: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., diethyl ether or methyl tert-butyl ether). The combined organic layers are washed with brine.

  • Drying and Concentration: The organic phase is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product, an oil, is purified by vacuum distillation to yield (2-tert-Butyl-1-ethynyl)diisopropoxyborane as a colorless to pale yellow oil.[11]

Application in Suzuki-Miyaura Cross-Coupling Reactions

Alkynyl boronate esters are highly effective coupling partners in Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds between sp-hybridized carbon atoms and sp2-hybridized carbon atoms of aryl, heteroaryl, or vinyl halides/triflates.[12][13]

Reaction Mechanism Overview

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic halide (R-X) to form a Pd(II) intermediate.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the desired product and regenerating the Pd(0) catalyst.

Suzuki-Miyaura Coupling Mechanism Diagram

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)-X R-X Ar-X Oxidative_Addition Oxidative Addition R-X->Oxidative_Addition Oxidative_Addition->Ar-Pd(II)-X Ar-Pd(II)-C≡C-t-Bu Ar-Pd(II)(L2)-C≡C-t-Bu Ar-Pd(II)-X->Ar-Pd(II)-C≡C-t-Bu Base Base Transmetalation_Complex [(t-Bu-C≡C)-B(OiPr)2(Base)]- Base->Transmetalation_Complex Boronate (t-Bu-C≡C)-B(OiPr)2 Boronate->Transmetalation_Complex Transmetalation Transmetalation Transmetalation_Complex->Transmetalation Transmetalation->Ar-Pd(II)-C≡C-t-Bu Ar-Pd(II)-C≡C-t-Bu->Pd(0)L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡C-t-Bu->Reductive_Elimination Product Ar-C≡C-t-Bu Ar-Pd(II)-C≡C-t-Bu->Product Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Scale-Up Protocol for Suzuki-Miyaura Coupling

Note: The choice of palladium catalyst, ligand, base, and solvent is crucial and may require optimization for specific substrates.

  • Reactor Setup: An appropriately sized reactor is equipped with a mechanical stirrer, a reflux condenser, a thermometer, and an inert gas inlet.

  • Reagent Charging: The reactor is charged with the aryl/vinyl halide/triflate, (2-tert-Butyl-1-ethynyl)diisopropoxyborane (typically 1.1-1.5 equivalents), a suitable palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)), and a phosphine ligand if required.

  • Solvent and Base Addition: A degassed solvent system (e.g., toluene, dioxane, DMF) and an aqueous solution of a base (e.g., Na2CO3, K2CO3, Cs2CO3) are added. The choice of base is critical for the activation of the boronate ester.[12]

  • Reaction Execution: The mixture is heated to the optimal temperature (typically 80-110 °C) and stirred vigorously until reaction completion, which is monitored by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent. The layers are separated, and the aqueous phase is extracted with the organic solvent.

  • Purification: The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography on silica gel or recrystallization to afford the desired coupled product.

Troubleshooting and Expert Insights

  • Low Yield in Synthesis: Incomplete deprotonation is a common issue. Ensure the use of freshly titrated n-butyllithium and strictly anhydrous conditions. The reaction temperature must be maintained at -78 °C during the addition of the base and the boron source.

  • Boronate Ester Hydrolysis: Boronate esters can be sensitive to moisture and acidic conditions, leading to the formation of the corresponding boronic acid.[14][15] Handle the purified product under an inert atmosphere and use anhydrous solvents for subsequent reactions.

  • Challenges in Purification: Some boronic esters can be difficult to purify via chromatography due to their sensitivity.[11][16] Vacuum distillation is often the preferred method for the title compound.

  • Inefficient Suzuki Coupling: Catalyst poisoning can occur with certain substrates.[17] The choice of ligand is crucial to stabilize the palladium catalyst and promote efficient coupling. For sterically hindered substrates, specialized ligands may be necessary.[18]

Conclusion

(2-tert-Butyl-1-ethynyl)diisopropoxyborane is a versatile and valuable reagent for the synthesis of complex organic molecules. The protocols and insights provided in this application note offer a robust framework for its scale-up synthesis and subsequent use in Suzuki-Miyaura cross-coupling reactions. By understanding the underlying principles and paying close attention to experimental details, researchers can effectively and safely utilize this powerful synthetic tool in their drug discovery and development endeavors.

References

  • Nandy, S., Paul, S., Das, K. K., Kumar, P., Ghorai, D., & Panda, S. (2021). Synthesis and Reactivity of Alkynyl Boron Compounds. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ESPI Metals. (n.d.). Boron Safety Data Sheet. Retrieved from [Link]

  • Various Authors. (2016). How to purify boronic acids/boronate esters?. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Various Authors. (2024). Purification of alkyl Bpin/other alkyl boronic esters. Reddit. Retrieved from [Link]

  • Nandy, S., et al. (2021). Synthesis and Reactivity of Alkynyl Boron Compounds. ResearchGate. Retrieved from [Link]

  • Varala, R., et al. (n.d.). Role of tert-Butyl Hydroperoxide (TBHP) in Cross-Coupling Reactions. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2024). Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Organoboron chemistry. Retrieved from [Link]

  • Various Authors. (n.d.). Study on Synthesis of (R)-tert-butyl 2,2-dimethyl-4-(prop-1-yn-1-yl)oxazolidine-3-carboxylate. ResearchGate. Retrieved from [Link]

  • Nandy, S., et al. (2021). Synthesis and reactivity of alkynyl boron compounds. PubMed. Retrieved from [Link]

  • El-Faham, A., et al. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. MDPI. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • D'Andrea, L. G., & Ornstein, P. L. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. Retrieved from [Link]

  • Schmidt, J., et al. (2024). Substrate Plasticity Enables Group-Selective Transmetalation: Catalytic Stereospecific Cross-Couplings of Tertiary Boronic Esters. PubMed Central. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Tejero, I., et al. (2025). Liquid-phase synthesis of isopropyl tert-butyl ether by addition of 2-propanol to isobutene on the oversulfonated ion-exchange resin Amberlyst-35. ResearchGate. Retrieved from [Link]

  • Ampliqon. (n.d.). Safety considerations for chemical reagents. Retrieved from [Link]

  • Scott, H. K., et al. (2014). Synthesis, characterisation and reactions of phosphine-substituted alkynylboronates and alkynyltrifluoroborate salts. PubMed. Retrieved from [Link]

  • ACS. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). boronic esters. Retrieved from [Link]

  • Sharma, A., et al. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. Retrieved from [Link]

  • Scott, H. K., et al. (2025). Synthesis, Characterisation and Reactions of Phosphine-Substituted Alkynylboronates and Alkynyltrifluoroborate Salts. ResearchGate. Retrieved from [Link]

  • D'Andrea, L. G., & Ornstein, P. L. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PubMed Central. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Decomposition of Organoboron Reagents in Catalytic Reactions

Welcome to the technical support center for organoboron reagents. This guide is designed for researchers, scientists, and professionals in drug development who utilize organoboron reagents in catalytic reactions, most no...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for organoboron reagents. This guide is designed for researchers, scientists, and professionals in drug development who utilize organoboron reagents in catalytic reactions, most notably the Suzuki-Miyaura cross-coupling. As a senior application scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges you may face and the rationale behind the solutions. This resource is structured to help you diagnose and resolve common issues related to the decomposition of your valuable organoboron reagents, leading to improved reaction outcomes and overall efficiency.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction is giving a low yield. What are the most likely causes related to my boronic acid/ester?

A low yield in a Suzuki-Miyaura coupling can stem from several factors, but the instability of the organoboron reagent is a frequent culprit. The three most common decomposition pathways for organoboron reagents under catalytic conditions are:

  • Protodeboronation: The replacement of the carbon-boron bond with a carbon-hydrogen bond. This is a common side reaction, especially with electron-deficient or heteroaryl boronic acids.[1][2]

  • Oxidation: The conversion of the organoboron compound to an alcohol or phenol. This is often promoted by the presence of oxygen or peroxide impurities in the reaction mixture.

  • Homocoupling: The coupling of two molecules of the organoboron reagent to form a symmetrical biaryl. This side reaction is often mediated by the palladium catalyst, particularly in the presence of oxygen.[3][4]

Q2: What is protodeboronation and when should I be most concerned about it?

Protodeboronation is the protonolysis of the C-B bond, resulting in the formation of an arene or alkane and boric acid.[5] You should be particularly concerned about this side reaction when using:

  • Electron-deficient arylboronic acids: The electron-withdrawing groups on the aromatic ring make the ipso-carbon more susceptible to protonation.

  • Heteroarylboronic acids: Certain heteroatoms can facilitate protodeboronation through various mechanisms.[2]

  • Basic reaction conditions: The formation of a boronate species under basic conditions can, in some cases, accelerate protodeboronation.[6]

  • Protic solvents: The presence of a proton source, such as water or alcohols, is necessary for protodeboronation to occur.

Q3: How can I tell if my boronic acid is degrading on the shelf?

Boronic acids can be unstable upon prolonged storage, especially when exposed to air and moisture. They can dehydrate to form cyclic trimers called boroxines. While boroxines are often competent in cross-coupling reactions, their formation complicates accurate stoichiometry. Some boronic acids, particularly certain heteroaryl derivatives, are notoriously unstable and can decompose completely over time. A good practice is to use freshly purchased or recently synthesized boronic acids. For long-term storage, consider converting them to more stable derivatives like pinacol esters or MIDA boronates.[7]

Troubleshooting Guide: From Symptoms to Solutions

This section is designed to help you diagnose the specific decomposition pathway affecting your reaction and provide actionable solutions.

Symptom 1: Low yield of the desired cross-coupled product and formation of a byproduct corresponding to the protonated starting material (e.g., arene from arylboronic acid).

Diagnosis: This is a classic sign of protodeboronation .

Causality: The C-B bond of your organoboron reagent is being cleaved by a proton source in your reaction mixture before it can transmetalate to the palladium catalyst. This is often exacerbated by high temperatures and prolonged reaction times.

Diagnostic Protocol: Control Experiment for Protodeboronation

  • Setup: Prepare a reaction mixture identical to your failed reaction, but exclude the aryl halide coupling partner .

  • Reaction Conditions: Subject this mixture to the same reaction conditions (temperature, solvent, base, catalyst, and ligand) for the same duration.

  • Analysis: Analyze the reaction mixture using GC-MS or LC-MS to quantify the amount of the protonated byproduct formed. A significant amount of this byproduct confirms that protodeboronation is a major competing pathway.

Mitigation Strategies for Protodeboronation:

StrategyMechanism of ActionRecommended For
Use of Boronic Esters Steric hindrance and altered electronics around the boron atom can increase stability. Pinacol esters are a common choice.[1]General improvement of stability for most boronic acids.
"Slow-Release" Reagents MIDA boronates and organotrifluoroborates are more stable under basic conditions and slowly hydrolyze to release the active boronic acid, keeping its concentration low and minimizing side reactions.[5]Highly unstable boronic acids, such as 2-pyridylboronic acid.[5]
Anhydrous Conditions Minimizing the primary proton source (water) can slow down protodeboronation.Reactions where the boronic ester is used directly and hydrolysis is not desired for transmetalation.
Choice of Base Weaker bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are generally preferred over strong bases (e.g., NaOH, KOH) which can accelerate protodeboronation.[2]Electron-deficient and heteroaryl boronic acids.
Solvent Selection Aprotic solvents like toluene, dioxane, or THF are generally favored over protic solvents.Reactions prone to protodeboronation.
Lower Reaction Temperature Reducing the thermal energy of the system can decrease the rate of the decomposition reaction.When thermal instability of the boronic acid is suspected.

Workflow for Mitigating Protodeboronation

G start Low Yield & Protodeboronation Confirmed strategy1 Switch to Pinacol Ester start->strategy1 First-line approach strategy2 Use MIDA Boronate or Trifluoroborate start->strategy2 Directly for known unstable substrates strategy3 Optimize Base & Solvent start->strategy3 Concurrent optimization strategy4 Lower Reaction Temperature start->strategy4 If thermal instability is suspected outcome_success Improved Yield strategy1->outcome_success outcome_fail Still Low Yield strategy1->outcome_fail If still problematic strategy2->outcome_success strategy3->strategy1 strategy3->strategy2 strategy4->outcome_success outcome_fail->strategy2 For highly unstable substrates

Caption: Decision workflow for addressing protodeboronation.

Symptom 2: Formation of a significant amount of phenol or alcohol byproduct corresponding to your organoboron reagent.

Diagnosis: Your organoboron reagent is undergoing oxidation .

Causality: Organoboron compounds are susceptible to oxidation by molecular oxygen or peroxide impurities, which can be present in solvents (especially ethers like THF) or introduced during the reaction setup. This process converts the C-B bond to a C-O bond.

Diagnostic Protocol: Assessing Oxygen/Peroxide Sensitivity

  • Solvent Check: Test your solvent for the presence of peroxides using commercially available test strips.

  • Degassing Experiment: Run two parallel reactions. In the first, use your standard procedure. In the second, rigorously degas all solvents and reagents and run the reaction under a strict inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Analysis: Compare the amount of oxidized byproduct in both reactions. A significant reduction in the second reaction points to oxidation as the primary issue.

Mitigation Strategies for Oxidation:

StrategyMechanism of ActionRecommended For
Rigorous Degassing Removes dissolved oxygen from the reaction mixture. Common methods include freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen).All Suzuki-Miyaura reactions, as a general best practice.
Use of Fresh, Anhydrous Solvents Ethereal solvents like THF can form explosive peroxides over time. Using freshly distilled or purchased anhydrous solvents minimizes this risk.Reactions using etheral solvents.
Inert Atmosphere Conducting the reaction under an inert atmosphere (e.g., using a glovebox or Schlenk line) prevents the introduction of atmospheric oxygen.All palladium-catalyzed cross-coupling reactions.

Experimental Workflow: Ensuring an Oxygen-Free Environment

G start Solvent Preparation degas Degas Solvent (e.g., Freeze-Pump-Thaw or Sparge with Ar/N2) start->degas reaction_setup Reaction Setup degas->reaction_setup reagents Reagent Preparation inert_reagents Dry reagents under vacuum reagents->inert_reagents inert_reagents->reaction_setup schlenk Assemble glassware under inert atmosphere (Schlenk line) reaction_setup->schlenk glovebox Alternatively, work in a glovebox reaction_setup->glovebox run_reaction Run Reaction schlenk->run_reaction glovebox->run_reaction

Caption: Workflow for setting up an oxygen-free reaction.

Symptom 3: Formation of a symmetrical biaryl derived from your boronic acid (Ar-Ar from Ar-B(OH)₂).

Diagnosis: You are observing homocoupling of your organoboron reagent.

Causality: This side reaction is often catalyzed by Pd(II) species, which can be present if a Pd(II) precatalyst is used and the reduction to the active Pd(0) is inefficient, or if the Pd(0) catalyst is re-oxidized by atmospheric oxygen.[4][8]

Diagnostic Protocol: Identifying the Source of Homocoupling

  • Catalyst Check: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), run a control reaction without the aryl halide. The formation of the homocoupled product suggests that the Pd(II) is reacting directly with your boronic acid.

  • Oxygen Check: As with oxidation, run a rigorously degassed reaction under an inert atmosphere and compare it to your standard setup. A decrease in homocoupling indicates that oxygen is contributing to the problem.[8]

Mitigation Strategies for Homocoupling:

StrategyMechanism of ActionRecommended For
Use a Pd(0) Precatalyst Starts the catalytic cycle with the active form of the catalyst, avoiding the need for in situ reduction which can sometimes be problematic. Examples include Pd(PPh₃)₄ and Pd₂(dba)₃.Reactions where inefficient reduction of a Pd(II) precatalyst is suspected.
Rigorous Degassing and Inert Atmosphere Prevents the oxidation of Pd(0) to Pd(II) by atmospheric oxygen.[8]All Suzuki-Miyaura reactions.
Choice of Ligand Bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway and suppress homocoupling.General optimization of Suzuki-Miyaura reactions.
Order of Addition Adding the boronic acid last to a pre-heated mixture of the other components can sometimes minimize its exposure to conditions that favor homocoupling.[8]When homocoupling is a persistent issue.

Decomposition Pathways Overview

G boronic_acid Organoboron Reagent (R-B(OR')₂) protodeboronation Protodeboronation boronic_acid->protodeboronation + H⁺ oxidation Oxidation boronic_acid->oxidation + [O] homocoupling Homocoupling boronic_acid->homocoupling + Pd(II) / O₂ cross_coupling Desired Cross-Coupling boronic_acid->cross_coupling + R'-X, Pd(0), Base protodeboronation_product R-H protodeboronation->protodeboronation_product oxidation_product R-OH oxidation->oxidation_product homocoupling_product R-R homocoupling->homocoupling_product cross_coupling_product R-R' cross_coupling->cross_coupling_product

Caption: Competing pathways for an organoboron reagent in a catalytic reaction.

Symptom 4: Low reactivity with alkylboron reagents and formation of an alkene byproduct.

Diagnosis: Your alkylboron reagent is undergoing β-hydride elimination .

Causality: This decomposition pathway is specific to alkylboron reagents that have a hydrogen atom on the carbon atom beta to the boron. After transmetalation, the resulting alkylpalladium intermediate can eliminate a palladium hydride species to form an alkene. This is a common issue that competes with the desired reductive elimination step.[3]

Mitigation Strategies for β-Hydride Elimination:

StrategyMechanism of ActionRecommended For
Use of Bulky Ligands Sterically demanding ligands can favor reductive elimination over β-hydride elimination by making the transition state for the latter less favorable.All couplings involving alkylboron reagents with β-hydrogens.
Use of Nickel Catalysts Nickel catalysts can sometimes suppress β-hydride elimination and promote the desired cross-coupling.[3]When palladium catalysts give poor results with alkylboron reagents.
Use of Alkyltrifluoroborates These reagents can exhibit different reactivity profiles and may be less prone to β-hydride elimination under certain conditions.As an alternative to alkylboronic acids or esters.

References

  • Wikipedia. Protodeboronation. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Lloyd-Jones, G. C., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Israel Journal of Chemistry. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. [Link]

  • Miller, J. A. (2007). Homocoupling. In Name Reactions in Heterocyclic Chemistry II. [Link]

  • ResearchGate. How to prevent metal catalysed homocoupling reaction of boronic acids?[Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Lloyd-Jones, G. C., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

  • Vauzeilles, B., et al. (2021). Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers. Proceedings of the National Academy of Sciences. [Link]

  • Renaud, P., et al. (2016). Development of Organic Transformations Based on Protodeboronation. The Journal of Organic Chemistry. [Link]

  • Adamo, C., et al. (2008). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A. [Link]

  • Adamo, C., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Ritter, T., et al. (2022). Arylative Coupling of Pyridylphosphonium Salts with Aryl Thianthrenium Salts Enabled by Palladium Catalysis. Organic Letters. [Link]

  • Morken, J. P., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of the American Chemical Society. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?[Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki?[Link]

  • Macmillan Group. B-Alkyl Suzuki Couplings. [Link]

  • Organic Syntheses. Hydroboration-Oxidation of Alkenes. [Link]

  • Snieckus, V., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]

  • Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • Molander, G. A., & Brown, H. C. (2011). Modern Organoboron Chemistry.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.

Sources

Optimization

Technical Support Center: Purification of Products from Suzuki-Miyaura Reactions

Welcome to the technical support center for the purification of products from Suzuki-Miyaura reactions. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of products from Suzuki-Miyaura reactions. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure the integrity of your synthesized compounds.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the purification of Suzuki-Miyaura reaction products.

Q1: What are the most common impurities I should expect in my crude Suzuki-Miyaura reaction mixture?

A1: Typically, you will encounter a mixture of the desired biaryl product along with unreacted starting materials (aryl halide and organoboron reagent), boron-containing byproducts (boronic acid, boroxine), residual palladium catalyst (in various oxidation states), phosphine ligands and their oxides, and side-products from competing reactions like homocoupling and protodeboronation.[1][2]

Q2: My reaction mixture has turned black. What does this indicate and how does it affect purification?

A2: The formation of a black precipitate, commonly known as "palladium black," indicates the agglomeration and precipitation of the palladium(0) catalyst from the solution.[3] This often signifies catalyst deactivation. While it is insoluble, finely dispersed palladium black can be challenging to remove by simple filtration and may require filtration through a pad of Celite®.[4][5]

Q3: How can I easily remove the bulk of the inorganic salts from the reaction?

A3: A simple aqueous workup is typically effective. After the reaction, the mixture can be diluted with an organic solvent and washed with water or brine. Most inorganic salts, such as the base used in the reaction (e.g., K₂CO₃, K₃PO₄), are highly soluble in the aqueous phase and will be removed.[6]

Q4: Is it always necessary to use chromatography for purification?

A4: Not always. The need for chromatography depends on the purity of the crude product after initial workup and the physical properties of your desired compound. If the product is a solid and significantly less soluble in a particular solvent system than the impurities, crystallization or recrystallization can be a highly effective and scalable purification method.[7][8]

Q5: How do I choose the right palladium scavenger for my reaction?

A5: The choice of scavenger depends on the nature of your product, the solvent system, and the state of the palladium catalyst. Thiol-functionalized silica gels are effective for a broad range of palladium species. Activated carbon is a cost-effective option for removing non-polar palladium complexes. For highly sensitive products or in pharmaceutical applications, specialized polymer-bound scavengers may be preferred for their high selectivity and ease of removal.

Section 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the purification of Suzuki-Miyaura reaction products.

Issue 1: Persistent Palladium Contamination in the Final Product

Symptoms:

  • The isolated product has a grayish or black tint.

  • ICP-MS or AAS analysis shows palladium levels above the acceptable limit.

  • Broad or unusual signals in the baseline of the NMR spectrum.

Causality and Troubleshooting Steps:

The nature of the residual palladium species (e.g., Pd(0), Pd(II), soluble complexes, or insoluble particles) dictates the most effective removal strategy.

Decision Workflow for Palladium Removal

G start Crude Reaction Mixture celite Filter through Celite® pad start->celite Insoluble Pd Black Present aq_workup Aqueous Workup start->aq_workup No Visible Pd Black celite->aq_workup check_pd Check Pd Levels aq_workup->check_pd scavenger Treat with Palladium Scavenger chromatography Column Chromatography scavenger->chromatography Impurities Remain final_product Pure Product scavenger->final_product Product is Pure crystallization Crystallization/Recrystallization chromatography->crystallization Further Purification Needed chromatography->final_product Product is Pure crystallization->final_product check_pd->scavenger Pd > Limit check_pd->final_product Pd < Limit

Caption: Decision workflow for palladium removal.

Detailed Protocols:

  • Protocol 2.1: Filtration through Celite®

    • Prepare a short plug of Celite® (1-2 cm) in a sintered glass funnel or a Büchner funnel over a piece of filter paper.[9]

    • Wet the Celite® pad with the reaction solvent.

    • Dilute the crude reaction mixture with a suitable organic solvent (e.g., ethyl acetate, DCM).

    • Slowly pass the diluted mixture through the Celite® pad under vacuum.[10]

    • Wash the pad with additional solvent to ensure complete recovery of the product.

    • Combine the filtrates for further workup.

  • Protocol 2.2: Palladium Scavenging

    • After the initial workup, dissolve the crude product in a suitable solvent.

    • Add the chosen palladium scavenger (e.g., activated carbon, functionalized silica). The amount will depend on the scavenger's capacity and the estimated amount of residual palladium.

    • Stir the mixture at room temperature or with gentle heating for a specified time (typically 1-16 hours).

    • Remove the scavenger by filtration.

    • Concentrate the filtrate to obtain the product.

Table 1: Comparison of Common Palladium Scavengers

Scavenger TypeTypical LoadingAdvantagesDisadvantages
Activated Carbon5-10 wt%Cost-effective, good for non-polar impurities.[11]Can adsorb the product, leading to yield loss.[12]
Thiol-functionalized Silica5-20 wt%High affinity for palladium, good for a range of Pd species.Higher cost than activated carbon.
Polymer-bound Scavengers2-10 eq. to PdHigh selectivity, minimal product loss.[13]Highest cost.
Issue 2: Incomplete Removal of Boron-Containing Byproducts

Symptoms:

  • Broad signals in the aromatic region of the ¹H NMR spectrum.

  • Difficulty in obtaining a clean mass spectrum of the product.

  • The product appears as a sticky or oily substance, even if it is expected to be a solid.

Causality and Troubleshooting Steps:

Boronic acids and their anhydrides (boroxines) are Lewis acidic and can be converted to their corresponding water-soluble boronate salts under basic conditions.

Protocol 2.3: Basic Aqueous Extraction

  • After the reaction is complete, dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate, toluene).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer with a 1-2 M aqueous solution of a base such as NaOH or K₂CO₃. This will convert the boronic acid to its water-soluble boronate salt.[14][15]

  • Separate the aqueous layer.

  • Repeat the basic wash if necessary (monitor by TLC).

  • Wash the organic layer with water and then brine to remove any residual base and inorganic salts.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.

Issue 3: Formation of a Stable Emulsion During Aqueous Workup

Symptoms:

  • The organic and aqueous layers fail to separate cleanly, forming a cloudy or milky interface.

Causality and Troubleshooting Steps:

Emulsions are often caused by the presence of fine particulate matter or amphiphilic molecules that stabilize the interface between the two immiscible liquids.

Troubleshooting Workflow for Emulsions

G start Emulsion Formed wait Allow to Stand start->wait brine Add Saturated Brine (NaCl) wait->brine No Separation resolved Layers Separated wait->resolved Separation Occurs celite_filter Filter through Celite® brine->celite_filter Emulsion Persists brine->resolved Separation Occurs dilute Dilute Organic Layer celite_filter->dilute Emulsion Persists celite_filter->resolved Separation Occurs dilute->resolved

Caption: Troubleshooting workflow for emulsions.

Preventative Measures and Solutions:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel several times to minimize the formation of an emulsion.

  • "Salting Out": Add a saturated aqueous solution of NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[6][16]

  • Filtration: Filter the entire mixture through a pad of Celite®. This can remove the particulate matter that may be stabilizing the emulsion.[16]

  • Dilution: Dilute the organic layer with more solvent to decrease its viscosity and aid separation.[16]

Issue 4: Co-elution of Product with Homocoupled Byproduct

Symptoms:

  • During column chromatography, the desired product and a byproduct have very similar Rf values, making separation difficult.

  • NMR analysis of the "pure" fractions shows signals corresponding to the homocoupled product of the organoboron reagent.

Causality and Troubleshooting Steps:

Homocoupling of the organoboron reagent is a common side reaction, especially in the presence of oxygen or if a Pd(II) precatalyst is used without complete reduction to Pd(0).[1][17] The resulting symmetrical biaryl can have similar polarity to the desired unsymmetrical biaryl product.

Strategies for Separation:

  • Optimize Chromatography:

    • Solvent System: Experiment with different solvent systems. A mixture of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane) is a good starting point. Fine-tuning the ratio can improve separation.

    • Silica Gel: Use a high-performance silica gel with a smaller particle size for better resolution.

  • Crystallization: If the product is a solid, crystallization can be a very effective method for separating it from the homocoupled byproduct, as the different crystal lattice energies can lead to selective precipitation.[13] Common solvent systems for biaryl crystallization include ethanol, methanol/water, and hexanes/ethyl acetate.[8][18]

Section 3: Detailed Purification Protocols

Protocol 3.1: Standard Aqueous Workup and Extraction
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate, 3 volumes relative to the reaction solvent).

  • Wash the organic layer sequentially with:

    • 1 M aqueous NaOH or K₂CO₃ (2 x 1 volume) to remove boronic acid byproducts.

    • Water (1 x 1 volume).

    • Saturated aqueous NaCl (brine) (1 x 1 volume).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 3.2: Silica Gel Column Chromatography
  • Prepare the Column:

    • Plug a glass column with glass wool or cotton.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, non-polar eluent.

    • Pour the slurry into the column and allow it to pack, draining the excess solvent.[19]

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel and carefully adding this to the top of the column.

  • Elute the Column:

    • Start with a non-polar solvent (e.g., hexanes or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[20]

    • Collect fractions and monitor their composition by TLC.

  • Isolate the Product:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent under reduced pressure.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (2025). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]

  • ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Reddit. (2017). Trying to remove a boronic acid in a workup. Help! Retrieved from [Link]

  • Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (2016). Can I remove boronic acid using Work up process? Retrieved from [Link]

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily? Retrieved from [Link]

  • SciSpace. (n.d.). A General Method for the Suzuki—Miyaura Cross‐Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-Substituted Biaryls. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]

  • Carbotecnia. (2025). Decolorization with Activated Carbon. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. Retrieved from [Link]

  • University of York. (n.d.). Problems with extractions. Retrieved from [Link]

  • Gold Refining & Metal Extraction Forum. (2020). Removal of Pd residues. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Google Patents. (n.d.). US2744938A - Removal of color impurities from organic compounds.
  • AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.6: Step-by-Step Procedures For Extractions. Retrieved from [Link]

  • PubMed. (2025). Development of 1H qNMR Analytical Procedure for Purity Determination of Imazosulfuron and 1,4-BTMSB-d4 for ISO 17034 Accreditation. Retrieved from [Link]

  • ResearchGate. (2014). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? Retrieved from [Link]

  • Homework.Study.com. (n.d.). Why is methanol a good solvent to recrystallize biphenyl? Retrieved from [Link]

  • YouTube. (2017). How to Filter through Celite. Retrieved from [Link]

  • Scribd. (n.d.). Decolorization Experiment with Activated Carbon. Retrieved from [Link]

  • MDPI. (n.d.). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Retrieved from [Link]

  • ResearchGate. (2021). How to conduct silica gel column chromatography with solvent system of chloroform: methanol: n-hexane, with ratio of 1:1:1 ? Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Biotage. (2023). How can I remove color from my reaction product? Retrieved from [Link]

  • ResearchGate. (2025). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Retrieved from [Link]

  • University of Leicester. (n.d.). How to run column chromatography. Retrieved from [Link]

  • ResearchGate. (2017). How to remove palladium catalyst from reaction mixture ? Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Time for Cross-Coupling Reactions

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the reaction t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the reaction time of these pivotal transformations. Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, but their efficiency can be sensitive to a multitude of parameters.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you resolve common issues and accelerate your discovery chemistry.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about optimizing the speed of cross-coupling reactions.

Q1: My cross-coupling reaction is very slow. What are the first parameters I should check?

A: When a reaction is sluggish, it's best to start with the most impactful and easily adjustable parameters.[3] First, verify the integrity of your reagents; impure starting materials or degraded catalysts are common culprits.[3] Next, consider temperature. Increasing the reaction temperature often provides the necessary activation energy to overcome kinetic barriers. Also, ensure your catalyst system is active. The generation of the active Pd(0) species from a Pd(II) precatalyst is a critical step that can be influenced by the choice of base, solvent, and temperature.[1] Finally, check for adequate mixing, especially in heterogeneous mixtures, to ensure efficient mass transport.[3]

Q2: How does the choice of palladium precatalyst affect the reaction startup time?

A: The choice of palladium source is crucial for the efficient in situ generation of the active Pd(0) catalyst, which directly impacts the reaction's initiation speed.[1] Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are often preferred because they form the active catalytic species rapidly and efficiently under mild conditions, sometimes even at room temperature with weak bases.[3][4] In contrast, using simple Pd(II) salts like Pd(OAc)₂ or PdCl₂ requires a reduction step that can be slower and more sensitive to the reaction conditions, potentially creating an induction period at the start of your reaction.[1]

Q3: Can changing the solvent speed up my reaction?

A: Absolutely. The solvent plays a multifaceted role in a cross-coupling reaction, influencing reagent solubility, catalyst stability, and the rates of individual steps in the catalytic cycle.[4] A primary reason for slow reactions is the poor solubility of one or more components.[4][5] Switching to a solvent system that better dissolves all reagents can dramatically increase the reaction rate. Furthermore, solvent polarity can affect the kinetics of oxidative addition and reductive elimination.[6][7] For example, more polar solvents can sometimes stabilize charged intermediates, but certain coordinating solvents like acetonitrile or pyridine can bind to the palladium center and inhibit catalysis.[4]

Q4: When should I consider screening different ligands to improve reaction time?

A: Ligand screening is a powerful strategy when initial optimization of temperature, concentration, and base fails to yield satisfactory reaction rates. The ligand is intimately involved in nearly every step of the catalytic cycle, and its electronic and steric properties can be tuned to accelerate a rate-limiting step.[8] For instance, bulky, electron-rich phosphine ligands often promote the rate-determining reductive elimination step in many cross-coupling reactions.[8][9] If you suspect a specific step in the cycle is the bottleneck, selecting a ligand known to accelerate that step is a logical approach.

Q5: Is it always better to use a higher catalyst loading to increase the reaction rate?

A: While increasing the catalyst loading can make a sluggish reaction faster, it is not always the optimal solution.[3] It increases the cost of the reaction and can complicate product purification due to higher residual palladium levels.[10][11] Before increasing the catalyst concentration, it's advisable to ensure that the current catalyst is not being deactivated. If catalyst death is the issue, simply adding more catalyst may not solve the underlying problem. A better approach is to first optimize other parameters like ligand, base, and solvent to maximize the turnover number (TON) and turnover frequency (TOF) of the catalyst you are using.

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems related to reaction time, organized by observable symptoms.

Issue 1: Reaction Stalls or Shows Low Conversion

Q: My Suzuki-Miyaura reaction starts but then stops at 50% conversion. What could be the cause?

A: Reaction stalling in Suzuki-Miyaura coupling can often be traced to two main issues: catalyst deactivation or boronic acid decomposition.

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive and may decompose over the course of the reaction. One common deactivation pathway is the formation of inactive palladium black. This can be mitigated by ensuring you are using an appropriate ligand-to-palladium ratio (often slightly greater than 1:1) to stabilize the catalytic species.[3] Additionally, certain functional groups on your substrates can act as catalyst poisons.

  • Boronic Acid Instability: Boronic acids are susceptible to protodeborylation, especially at elevated temperatures, which removes the nucleophilic partner from the reaction. Using more stable boronic esters, such as pinacol esters, can prevent this decomposition pathway.[12]

To diagnose the issue, you can try adding a fresh portion of the catalyst or the boronic acid to the stalled reaction. If the reaction restarts after adding more catalyst, deactivation was likely the problem. If it resumes after adding more boronic acid, decomposition was the culprit.

Troubleshooting Workflow for Stalled Reactions

The following diagram illustrates a logical workflow for troubleshooting a stalled cross-coupling reaction.

G Start Reaction Stalled Check_Purity Verify Reagent Purity & Integrity Start->Check_Purity Add_Catalyst Add Fresh Catalyst/Precatalyst Check_Purity->Add_Catalyst Restart_Yes1 Reaction Restarts Add_Catalyst->Restart_Yes1 Yes No_Restart1 No Restart Add_Catalyst->No_Restart1 No Add_Nucleophile Add Fresh Nucleophile (e.g., Boronic Acid) Restart_Yes2 Reaction Restarts Add_Nucleophile->Restart_Yes2 Yes No_Restart2 No Restart Add_Nucleophile->No_Restart2 No Conclusion1 Root Cause: Catalyst Deactivation Restart_Yes1->Conclusion1 Conclusion2 Root Cause: Nucleophile Decomposition Restart_Yes2->Conclusion2 No_Restart1->Add_Nucleophile Troubleshoot_Further Investigate Other Parameters: Temperature, Solvent, Base No_Restart2->Troubleshoot_Further

Caption: A decision tree for diagnosing stalled cross-coupling reactions.

Q: My Buchwald-Hartwig amination is slow and gives a low yield. I'm using an aryl chloride. What should I change?

A: Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides, and their activation often represents the rate-limiting step (oxidative addition) in the catalytic cycle.[12] To accelerate this step, several strategies can be employed:

  • Ligand Choice: Use ligands specifically designed for aryl chloride activation. These are typically very electron-rich and bulky phosphines, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos).[13] These ligands stabilize the electron-rich Pd(0) center, promoting its insertion into the C-Cl bond.

  • Base Selection: A strong, non-nucleophilic base is often required. Sodium tert-butoxide (NaOt-Bu) is a common choice that facilitates high reaction rates.[14] However, if your substrate has base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher temperatures or longer reaction times.[14]

  • Solvent: Aprotic, non-coordinating solvents like toluene or dioxane are standard choices.[4] Ensure your substrates are fully dissolved.

BasepKaHAdvantagesLimitations
NaOt-Bu ~19Permits very fast reaction rates and low catalyst loadings.[14]Incompatible with many electrophilic functional groups (e.g., esters).[14]
LHMDS ~26Tolerates protic functional groups; useful for low-temperature reactions.[14]Air-sensitive; can be incompatible with some groups at high temperatures.[14]
Cs₂CO₃ ~10Excellent functional group tolerance.[14]More expensive; can create stirring issues on a large scale.[14]
K₃PO₄ ~12Good functional group tolerance; economical.[14]Often requires higher catalyst loadings and longer reaction times.[14]
Caption: Comparison of common bases for Buchwald-Hartwig amination.
Issue 2: Reaction Requires High Temperatures to Proceed

Q: My Sonogashira coupling only works at high temperatures (>100 °C). How can I lower the reaction temperature?

A: The classic Sonogashira reaction relies on a dual palladium/copper catalytic system.[15] High temperatures are often needed to drive the reaction, but this can lead to side reactions like the homocoupling of the alkyne (Glaser coupling).[16] To run the reaction under milder conditions:

  • Ensure Copper(I) Co-catalyst is Active: The role of the copper is to facilitate the transmetalation step. Ensure your copper source (typically CuI) is fresh and active.

  • Ligand and Solvent: The choice of phosphine ligand and amine base/solvent is critical. Using a combination like Pd(PPh₃)₂Cl₂ with an amine such as triethylamine or diisopropylamine often allows the reaction to proceed at or near room temperature.[17]

  • Consider Copper-Free Conditions: Several modern protocols have been developed that avoid the use of a copper co-catalyst, which can sometimes simplify the system and avoid Glaser homocoupling. These methods often rely on highly active palladium catalysts and specific bases.[18][19]

The Catalytic Cycle: Identifying Bottlenecks

Understanding the catalytic cycle is key to rational optimization. A slow reaction is caused by a bottleneck at one of these fundamental steps.

Catalytic_Cycle cluster_legend Legend Pd(0)L_n Active Pd(0) Catalyst Ar-Pd(II)-X(L_n) Oxidative Addition Intermediate Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) SLOW with Ar-Cl Ar-Pd(II)-Nu(L_n) Transmetalation Intermediate Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Nu(L_n) Transmetalation (Nu-M) Product Ar-Nu (Product) Ar-Pd(II)-Nu(L_n)->Product Reductive Elimination SLOW with e--poor ligands Catalyst_Regen Catalyst_Regen->Pd(0)L_n Step Catalytic Step Bottleneck Potential Bottleneck

Caption: Generalized catalytic cycle for cross-coupling, highlighting potential rate-limiting steps.

Part 3: Advanced Optimization & Protocols

For challenging transformations, a more systematic approach to optimization may be necessary.

Q: I need to optimize a novel coupling reaction quickly. What is the most efficient way to screen multiple parameters?

A: For rapid and efficient optimization, High-Throughput Experimentation (HTE) is the state-of-the-art approach.[20][21][22] HTE leverages miniaturization and automation to screen dozens or even hundreds of unique reaction conditions (e.g., different catalysts, ligands, solvents, bases) in parallel using multi-well plates.[20][23] This method allows for a much broader and more systematic exploration of the reaction space compared to traditional one-variable-at-a-time (OVAT) optimization.[23][24] The small scale (<100 µL) conserves precious materials, and automated analysis provides rapid feedback on reaction performance.[20]

Experimental Protocol: High-Throughput Screening (HTS) Setup

This protocol outlines a general workflow for setting up a 96-well plate screen for a Suzuki-Miyaura reaction.

Objective: To identify the optimal ligand and base for the coupling of 1-bromo-4-nitrobenzene with phenylboronic acid.

Materials:

  • 96-well reaction plate with sealing mat.

  • Automated liquid handler or multichannel pipette.

  • Inert-atmosphere glovebox.

  • Stock solutions:

    • 1-bromo-4-nitrobenzene in dioxane (0.2 M)

    • Phenylboronic acid in dioxane (0.3 M)

    • Palladium precatalyst (e.g., Pd₂(dba)₃) in dioxane (5 mM)

    • Various ligands in dioxane (15 mM)

    • Various bases (as solids or concentrated solutions)

Procedure:

  • Plate Mapping: Design an experimental map for the 96-well plate. Assign each well a unique combination of ligand and base. Include controls (e.g., no ligand, no base).

  • Reagent Preparation (in a glovebox):

    • Prepare stock solutions of all reagents.

    • Dispense the solid bases into the appropriate wells.

  • Automated Dispensing (in a glovebox):

    • Use an automated liquid handler to dispense the stock solutions of the aryl halide, boronic acid, palladium precatalyst, and assigned ligand into each well according to the plate map.

  • Sealing and Reaction:

    • Seal the plate securely with a PTFE-lined sealing mat.

    • Remove the plate from the glovebox and place it on a heating block set to the desired temperature (e.g., 80 °C).

    • Allow the reactions to stir for a set time (e.g., 12 hours).

  • Quenching and Analysis:

    • After the reaction time, cool the plate to room temperature.

    • Add a quenching solution (e.g., water) and an internal standard to each well.

    • Analyze the crude reaction mixture from each well by high-throughput UPLC-MS to determine the conversion or yield.

  • Data Visualization:

    • Generate a heatmap to visualize the results, allowing for rapid identification of the most successful conditions ("hits").[22]

This systematic approach provides a comprehensive dataset that can quickly pinpoint optimal conditions for further scale-up and development.[22][23]

References

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Substrate–Solvent Crosstalk—Effects on Reaction Kinetics and Product Selectivity in Olefin Oxidation Catalysis. MDPI. Available at: [Link]

  • Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. Available at: [Link]

  • High-throughput experimentation for photoredox cross-couplings using the automated photoredox optimization reactor. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

  • Reductive Elimination. Chemistry LibreTexts. Available at: [Link]

  • Practical Heck Reaction problems! Reddit. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Available at: [Link]

  • Optimization of reaction conditions for the Sonogashira reaction a. ResearchGate. Available at: [Link]

  • Heck Cross-Coupling|Cationic Mechanism/GATE 2019| Problem Solved|ChemOrgChem. YouTube. Available at: [Link]

  • Computational Insights into the Effect of Ligand Redox Properties on Reductive Elimination from Au(III), Pd(II), and Pt(II) Complexes. Organometallics - ACS Publications. Available at: [Link]

  • Solvent effects on the kinetics of redox reactions between ions and alcohols. Effect of solvent structure. Transactions of the Faraday Society (RSC Publishing). Available at: [Link]

  • Reductive elimination. Wikipedia. Available at: [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

  • Unleashing high-throughput reaction screening. Unchained Labs. Available at: [Link]

  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers. Available at: [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Leeds. Available at: [Link]

  • Cross-Coupling Reactions: A Practical Guide. ResearchGate. Available at: [Link]

  • Effect of Selected Organic Solvents on Hydroxyl Radical-Dependent Light Emission in the Fe2+-EGTA-H2O2 System. NIH. Available at: [Link]

  • Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. Organic Letters - ACS Publications. Available at: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews - ACS Publications. Available at: [Link]

  • HER2 Heartbreak? Understanding the Management of Cardiotoxicity From Trastuzumab in HER2-Positive Breast Cancer. Journal of Hematology Oncology Pharmacy. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. ResearchGate. Available at: [Link]

  • Remastered Psychic. paizo.com - Forums. Available at: [Link]

  • High-Throughput Experimentation (HTE) Approaches at Domainex: The Advantages of “End-User Plates”. Domainex. Available at: [Link]

  • Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. ResearchGate. Available at: [Link]

  • Solvents effects in oxidation reactions. ResearchGate. Available at: [Link]

  • Reductive Elimination from Arylpalladium Cyanide Complexes. PMC - NIH. Available at: [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Publications. Available at: [Link]

  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. ResearchGate. Available at: [Link]

  • High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. PubMed. Available at: [Link]

Sources

Optimization

Technical Support Center: Navigating the Reactivity of Alkynylboron Compounds

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with alkynylboron compounds. This guide is designed to provide in-depth technical assistance and troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with alkynylboron compounds. This guide is designed to provide in-depth technical assistance and troubleshooting advice for the common side reactions encountered during the synthesis, purification, and application of these versatile reagents. Our goal is to equip you with the knowledge to anticipate, diagnose, and mitigate these challenges, ensuring the success and reproducibility of your experiments.

Introduction to Alkynylboron Compounds

Alkynylboron compounds, including alkynylboranes, alkynylboronates, and alkynyltrifluoroborates, are powerful intermediates in organic synthesis, prized for their utility in forming carbon-carbon and carbon-heteroatom bonds.[1][2] Their application in cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, has become indispensable in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[3][4] However, the unique electronic nature of the carbon-boron bond in these sp-hybridized systems also predisposes them to several undesired side reactions. This guide will address the most prevalent of these, providing both mechanistic understanding and practical solutions.

Section 1: Protodeboronation - The Persistent Challenge

Protodeboronation, the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, is one of the most common and frustrating side reactions encountered with organoboron compounds, and alkynylboronates are no exception.[5] This process leads to the formation of the corresponding terminal alkyne, consuming your valuable starting material and reducing the yield of your desired product.

Frequently Asked Questions (FAQs) on Protodeboronation

Q1: I have low to no yield in my Suzuki-Miyaura coupling reaction, and I detect the corresponding terminal alkyne of my starting alkynylboronate. What is happening?

A1: This is a classic symptom of protodeboronation. This side reaction can be particularly problematic in Suzuki-Miyaura couplings, which are typically run under basic conditions.[4] The presence of a proton source, often water or alcohol in the solvent or base, can lead to the cleavage of the C-B bond.

Q2: What is the mechanism of protodeboronation in alkynylboron compounds?

A2: The mechanism of protodeboronation can be complex and is often dependent on the reaction conditions, particularly the pH. In base-catalyzed protodeboronation, the base activates the boronic acid or ester, making the organic group more susceptible to protonolysis. For some heteroaromatic boronic acids, a zwitterionic intermediate can facilitate rapid protodeboronation. While the specific mechanism for alkynylboronates can vary, the key step involves the attack of a proton source on the carbon atom of the C-B bond.

Q.3: How does the choice of base affect the rate of protodeboronation?

A.3: The choice and strength of the base are critical. Stronger bases can accelerate the desired transmetalation step in Suzuki-Miyaura coupling, but they can also promote protodeboronation, especially in the presence of protic solvents. Weaker bases, such as carbonates or phosphates, are often a better choice when dealing with sensitive substrates.[6][7][8][9] It is a delicate balance between activating the boronate for transmetalation and preventing its decomposition.

Troubleshooting Guide: Combating Protodeboronation

If you suspect protodeboronation is compromising your reaction, follow these step-by-step troubleshooting measures:

Step 1: Rigorous Control of Reaction Atmosphere and Reagents

  • Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can contribute to the degradation of the palladium catalyst, which can indirectly affect the efficiency of the desired coupling and potentially favor side reactions.[6][10]

  • Dry Solvents and Reagents: Use anhydrous solvents and ensure all reagents, including the base, are dry. Water is a primary proton source for protodeboronation. Sure/Seal™ bottles of anhydrous solvents are recommended.[6] For other solvents, proper degassing by methods such as freeze-pump-thaw or sparging with an inert gas is crucial.[6]

  • Base Purity: Use a freshly opened or properly stored base. Some bases can be hygroscopic.

Step 2: Optimization of Reaction Parameters

ParameterRecommendationRationale
Base Switch to a weaker, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).To minimize base-mediated protodeboronation while still promoting the catalytic cycle.[6]
Solvent Use a less polar, aprotic solvent (e.g., toluene, dioxane).Protic solvents (e.g., alcohols, water) can act as proton sources.[11]
Temperature Run the reaction at the lowest effective temperature.Higher temperatures can accelerate the rate of protodeboronation.
Reaction Time Monitor the reaction closely and stop it once the starting material is consumed.Prolonged reaction times can lead to increased product decomposition.

Step 3: Consider Using a More Stable Boron Reagent

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are significantly more stable to protodeboronation and other decomposition pathways compared to their pinacol ester or boronic acid counterparts. They are often crystalline, air-stable solids that can be purified by chromatography.[5] The MIDA group acts as a protecting group that is cleaved in situ under the reaction conditions to slowly release the active boronic acid, keeping its concentration low and minimizing side reactions.[12]

Experimental Protocol: Synthesis of an Alkynyl MIDA Boronate

This protocol provides a general procedure for the conversion of a terminal alkyne to a more stable alkynyl MIDA boronate.

Materials:

  • Terminal alkyne

  • n-Butyllithium (n-BuLi)

  • Triisopropyl borate

  • N-methyliminodiacetic acid (MIDA)

  • Anhydrous THF

  • Anhydrous Toluene

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the terminal alkyne (1.0 equiv) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 equiv) dropwise. Stir for 30 minutes at -78 °C.

  • Add triisopropyl borate (1.2 equiv) dropwise and allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude alkynylboronic acid.

  • To the crude alkynylboronic acid, add MIDA (1.1 equiv) and toluene.

  • Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Cool the reaction mixture and purify the MIDA boronate by column chromatography or recrystallization.[13]

Section 2: Oxidation of Alkynylboron Compounds

Alkynylboron compounds can be susceptible to oxidation, leading to the formation of various byproducts and a reduction in the desired product yield. This is a critical consideration for both storage and reaction setup.

FAQs on Oxidation

Q1: My alkynylboron compound appears to have decomposed upon storage. What could be the cause?

A1: Exposure to air and moisture can lead to the oxidation of alkynylboron compounds. Proper handling and storage are crucial to maintain their integrity.

Q2: What are the products of alkynylboronate oxidation?

A2: Oxidation of the C(sp)-B bond can lead to the formation of carboxylic acids, esters, or amides, depending on the workup conditions.[14] While this reactivity can be synthetically useful, it is an undesired side reaction in cross-coupling.

Troubleshooting Guide: Preventing Oxidation

Handling and Storage:

  • Inert Atmosphere: Handle and store alkynylboron compounds under an inert atmosphere (argon or nitrogen), especially if they are known to be air-sensitive.[15][16][17][18] A glovebox is the ideal environment for handling highly sensitive reagents.[18]

  • Low Temperature: Store compounds at low temperatures (e.g., in a freezer) to slow down decomposition rates.

  • Protection from Light: Some compounds may be light-sensitive. Store them in amber vials or protect them from light.

Reaction Setup:

  • Degassing: Thoroughly degas all solvents and reagents before use to remove dissolved oxygen.[6]

  • Catalyst Quality: Ensure the palladium catalyst is active. Deactivated or oxidized palladium species can promote side reactions.

Section 3: Dimerization and Oligomerization

Another common side reaction, particularly in reactions involving terminal alkynes, is dimerization or homocoupling.[10][19] This leads to the formation of 1,3-diynes (Glaser coupling) and consumes the alkynylboron reagent.[17]

FAQs on Dimerization

Q1: In my Sonogashira-type coupling, I observe a significant amount of a symmetrical diyne byproduct. What is causing this?

A1: This is likely due to the homocoupling of your terminal alkyne starting material or the protodeboronated alkyne. This is a well-known side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst and the presence of oxygen.[17][20]

Troubleshooting Guide: Minimizing Dimerization

1. Reaction Conditions:

  • Copper-Free Conditions: For Sonogashira-type couplings, consider using a copper-free protocol. While copper(I) accelerates the desired reaction, it is also a primary culprit in promoting Glaser-type homocoupling.[17]

  • Slow Addition: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring dimerization.

  • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.[10]

2. Protecting Groups:

  • The use of a protecting group on the terminal alkyne, such as a trimethylsilyl (TMS) group, can prevent dimerization. The TMS group can be removed in situ or in a subsequent step.[19]

Experimental Protocol: TMS Protection of a Terminal Alkyne

Materials:

  • Terminal alkyne

  • Anhydrous THF

  • n-Butyllithium (n-BuLi)

  • Chlorotrimethylsilane (TMSCl)

Procedure:

  • Dissolve the terminal alkyne (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere.[19]

  • Cool the solution to -78 °C in a dry ice/acetone bath.[19]

  • Slowly add n-BuLi (1.1 equiv) dropwise.[19]

  • Stir the mixture at -78 °C for 30 minutes.[19]

  • Add TMSCl (1.2 equiv) dropwise to the solution.[19]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.[19]

  • Quench the reaction by the slow addition of water.[19]

  • Extract the product with an organic solvent, dry the organic layer, and purify by distillation or chromatography.

Section 4: Purification of Alkynylboron Compounds

The purification of alkynylboron compounds can be challenging due to their potential instability.

FAQs on Purification

Q1: My alkynylboron compound is an oil after column chromatography. How can I purify it further?

A1: If your compound is an oil, recrystallization might still be possible by finding a suitable solvent system where the compound has low solubility at low temperatures.[14] If recrystallization is not feasible, techniques like distillation (for volatile compounds) or preparative TLC could be explored.

Purification Protocols

1. Column Chromatography:

  • Stationary Phase: Silica gel is commonly used. For sensitive compounds, consider using deactivated silica gel (treated with a base like triethylamine) to prevent degradation on the column.

  • Solvent System: A non-polar/polar solvent system like hexane/ethyl acetate is a good starting point. The polarity can be adjusted based on the polarity of your compound.[21]

  • Speed: Run the column relatively quickly to minimize the time the compound spends on the silica gel.

2. Recrystallization:

  • Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[15][22][23] A two-solvent system can also be effective.

  • Procedure: Dissolve your crude product in a minimal amount of hot solvent. Allow the solution to cool slowly to room temperature, then in an ice bath or freezer to induce crystallization. Collect the crystals by filtration.[15]

Visualization of Key Concepts

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)R'L2 Ar-Pd(II)-R' L₂ Transmetalation->ArPd(II)R'L2 Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration ArR' Ar-R' (Product) Reductive_Elimination->ArR' Alkynylboronate R'-B(OR)₂ + Base Alkynylboronate->Transmetalation ArX Ar-X ArX->Oxidative_Addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Side Reaction Pathways

Side_Reactions Alkynylboronate Alkynyl-B(OR)₂ Protodeboronation Protodeboronation (+ H⁺ source) Alkynylboronate->Protodeboronation Oxidation Oxidation (+ [O]) Alkynylboronate->Oxidation Terminal_Alkyne Terminal Alkyne Protodeboronation->Terminal_Alkyne Dimerization Dimerization Terminal_Alkyne->Dimerization Carboxylic_Acid Carboxylic Acid/Derivative Oxidation->Carboxylic_Acid Diyne 1,3-Diyne Dimerization->Diyne

Caption: Common side reactions of alkynylboron compounds.

MIDA Boronate Strategy

MIDA_Strategy Unstable_Boronic_Acid Unstable Alkynyl Boronic Acid MIDA_Boronate Stable Alkynyl MIDA Boronate Unstable_Boronic_Acid->MIDA_Boronate Protection Side_Reactions Side Reactions (e.g., Protodeboronation) Unstable_Boronic_Acid->Side_Reactions Slow_Release Slow Release (in situ deprotection) MIDA_Boronate->Slow_Release Reaction Conditions Cross_Coupling Cross-Coupling Reaction Slow_Release->Cross_Coupling Desired_Product Desired Product Cross_Coupling->Desired_Product

Caption: The MIDA boronate strategy for stabilizing reactive alkynylboron species.

References

  • Hyodo, K., Suetsugu, M., & Nishihara, Y. (2019). Diborylation of Alkynyl MIDA Boronates and Sequential Chemoselective Suzuki–Miyaura Couplings: A Formal Carboborylation of Alkynes. Organic Letters, 21(15), 5966-5970.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Molander, G. A., Katona, B. W., & Machrouhi, F. (2002). Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8416–8423.
  • Ghorai, P., & Panda, S. (2021). Synthesis and Reactivity of Alkynyl Boron Compounds. Organic & Biomolecular Chemistry, 19(33), 7276-7297.
  • Aggarwal, V. K., et al. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(23), 6033-6038.
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Mahmoud, A. R. (2025). Advances in Organoboron Chemistry: Suzuki, Miyaura, and Beyond.
  • Clarke, C. J., et al. (2023). Synthesis of complex aryl MIDA boronates by Rh-catalyzed [2+2+2] cycloaddition. Chemical Science, 14(22), 5945-5951.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (2026). How To: Purify by Crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2025). Alkynylboron compounds in organic synthesis | Request PDF. Retrieved from [Link]

  • Casimiro, M., et al. (2021). Selective Manganese-Catalyzed Dimerization and Cross-Coupling of Terminal Alkynes.
  • National Institutes of Health. (n.d.). Recent advances in photoinduced synthetic approaches to organoboron compounds. Retrieved from [Link]

  • Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Molander, G. A., Katona, B. W., & Machrouhi, F. (2002). Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations. The Journal of organic chemistry, 67(24), 8416–8423.
  • ResearchGate. (2022). How to recrystallize an oily compound after column chromatography?. Retrieved from [Link]

  • Sharma, S., & Van der Eycken, E. V. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6235-6254.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • American Chemical Society. (2016). Boron Chemistry: An Overview | ACS Symposium Series. Retrieved from [Link]

  • MDPI. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Sun, Q., et al. (2021).
  • Sipos, G., et al. (2020). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journal of Organic Chemistry, 16, 1346–1354.
  • Pekel, Ö. Ö. (2013). ORGANOBORON COMPOUNDS AND THEIR USES IN ORGANIC SYNTHESIS.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • National Institutes of Health. (2018). Air-Stable Iron-Based Precatalysts for Suzuki−Miyaura Cross-Coupling Reactions between Alkyl Halides and Aryl Boronic Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of bases on cross-coupling of 3 with 4a. Retrieved from [Link]

  • Wiley Online Library. (2017). Protoboration of Alkynes and Miyaura Borylation Catalyzed by Low Loadings of Palladium. Retrieved from [Link]

  • Zuiveringstechnieken.nl. (2019). Purification techniques bulletins. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Retrieved from [Link]

  • Green Chemistry Initiative. (n.d.). Solvent and Reagent Selection Guide. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • ResearchGate. (2025). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. Retrieved from [Link]

  • Morken, J. P. (2019). Reactions of organoboron compounds enabled by catalyst-promoted metalate shifts. Chemical Society Reviews, 48(10), 2836-2851.
  • Reddit. (n.d.). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • MDPI. (2022). A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Boronic Ester Stability

Welcome to the Technical Support Center for improving the stability of boronic esters. This resource is designed for researchers, scientists, and drug development professionals who work with these versatile yet often sen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for improving the stability of boronic esters. This resource is designed for researchers, scientists, and drug development professionals who work with these versatile yet often sensitive compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, and handling of boronic esters. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Introduction: The Duality of Boronic Ester Reactivity and Instability

Boronic esters are indispensable reagents in modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their utility, however, is often shadowed by their inherent instability. The primary degradation pathways—hydrolysis and oxidation—can lead to reduced yields, complicated purification, and inconsistent results.[1][2] This guide will equip you with the knowledge and techniques to mitigate these stability issues, ensuring the integrity of your boronic esters and the success of your research.

Frequently Asked Questions (FAQs)

General Stability

Q1: My boronic ester seems to be degrading during my reaction work-up. What are the most likely causes?

A1: The two primary culprits for boronic ester degradation during aqueous work-ups are hydrolysis and oxidation .[1][2]

  • Hydrolysis: The presence of water, especially under acidic or basic conditions, can lead to the cleavage of the boronic ester back to the corresponding boronic acid and diol.[3] Pinacol boronic esters (Bpin), while common, are susceptible to this, especially on silica gel during chromatography.[3]

  • Oxidation: The carbon-boron bond can be sensitive to oxidation, particularly in the presence of air and certain reagents, leading to the formation of phenols from aryl boronic esters.[4]

To minimize degradation during work-up:

  • Use anhydrous solvents for extraction whenever possible.

  • If an aqueous wash is necessary, perform it quickly with deoxygenated water and immediately dry the organic layer over a stringent drying agent like anhydrous magnesium sulfate or sodium sulfate.

  • Neutralize the reaction mixture to a pH of ~7 before work-up to avoid acid or base-catalyzed hydrolysis.

Q2: I observe significant streaking and poor separation during silica gel chromatography of my pinacol boronic ester. What is happening and how can I fix it?

A2: This is a very common issue. The Lewis acidic nature of the boron atom in boronic esters leads to strong interactions with the acidic silanol groups on the surface of silica gel. This can catalyze on-column hydrolysis and cause significant streaking and even complete retention of your compound.[5]

Here are several effective strategies to overcome this:

  • Use of Boric Acid Impregnated Silica Gel: Deactivating the silica gel by pre-treating it with boric acid can significantly improve the chromatography of pinacol boronic esters by reducing over-adsorption.[6]

  • Deactivation with Triethylamine: Adding a small amount of triethylamine (~1-2%) to your eluent can neutralize the acidic sites on the silica gel, leading to better elution profiles.[5]

  • Switch to a Different Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for the purification of sensitive boronic esters.[5]

  • Use a "Plug" Filtration: If your compound is reasonably pure after work-up, a quick filtration through a short plug of silica gel or Celite can remove baseline impurities without the prolonged exposure of a full column.[5]

Protecting Groups and Structural Modifications

Q3: I am working with a particularly sensitive substrate. Are there more stable alternatives to pinacol boronic esters?

A3: Absolutely. The stability of a boronic ester is highly dependent on the diol used for its formation. Steric hindrance around the boron center can significantly enhance stability against hydrolysis.[7]

  • Sterically Hindered Diols: Boronic esters derived from diols like pinanediol or (1,1'-bicyclohexyl)-1,1'-diol are significantly more stable than their pinacol counterparts.[8][9] However, this increased stability comes at the cost of more challenging deprotection.

  • Intramolecular Coordination: The use of protecting groups that can form a dative bond to the boron atom dramatically increases stability. The most common examples are:

    • N-methyliminodiacetic acid (MIDA) boronates: These are exceptionally stable to a wide range of reaction conditions, including chromatography, and can be deprotected under mild basic conditions.[7]

    • 1,8-Diaminonaphthalene (dan) amides: Similar to MIDA esters, the nitrogen atoms in the dan group donate electron density to the empty p-orbital of boron, reducing its Lewis acidity and susceptibility to hydrolysis.[7]

Q4: How do electronic effects of my molecule influence the stability of the boronic ester?

A4: The electronic nature of the organic group attached to the boron atom plays a crucial role. Electron-withdrawing groups on an aryl ring will increase the Lewis acidity of the boron atom, making the boronic ester more susceptible to nucleophilic attack and hydrolysis. Conversely, electron-donating groups will decrease the Lewis acidity and enhance stability.[10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of boronic ester after synthesis and work-up. 1. Incomplete reaction. 2. Hydrolysis during aqueous work-up. 3. Degradation on silica gel during purification.1. Monitor the reaction by TLC or LC-MS to ensure completion. 2. Minimize contact with water; use anhydrous solvents for extraction.[3] 3. Use deactivated silica gel or an alternative stationary phase like alumina.[5][6] Consider crystallization as a purification method.[11]
Formation of boronic acid as a major byproduct. 1. Presence of water in the reaction mixture. 2. Hydrolysis during storage.1. Use anhydrous solvents and reagents. 2. Store boronic esters under an inert atmosphere (argon or nitrogen) at low temperatures. For long-term storage, consider converting them to more stable derivatives like MIDA esters.[7]
Difficulty in removing the protecting group (e.g., pinacol). 1. The protecting group is too stable for the chosen deprotection conditions. 2. The substrate is sensitive to the deprotection conditions.1. For pinacol esters, transesterification with diethanolamine followed by mild acidic hydrolysis is an effective method.[4][12] 2. For highly stable esters like pinanediol esters, stronger acidic or oxidative cleavage conditions may be necessary, but these should be tested carefully for substrate compatibility.[12]
Inconsistent results in subsequent reactions (e.g., Suzuki coupling). 1. Inaccurate quantification of the boronic ester due to the presence of hydrolyzed or oxidized impurities.1. Purify the boronic ester carefully before use. 2. Use freshly prepared or recently purified boronic esters for sensitive reactions. 3. Quantify the active boronic ester using techniques like quantitative NMR (qNMR).

Experimental Protocols

Protocol 1: Purification of a Pinacol Boronic Ester using Boric Acid Impregnated Silica Gel

This protocol is adapted from procedures that aim to minimize on-column degradation of boronic esters.[6]

  • Preparation of Boric Acid Impregnated Silica Gel:

    • Prepare a solution of boric acid in a suitable solvent (e.g., 1-2% w/v in methanol).

    • Add silica gel to this solution to form a slurry.

    • Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.

    • Dry the silica gel in a vacuum oven at 60-80°C for several hours to remove any residual solvent.

  • Column Chromatography:

    • Pack a chromatography column with the prepared boric acid impregnated silica gel using your desired eluent system.

    • Dissolve your crude boronic ester in a minimal amount of the eluent or a compatible solvent.

    • Load the sample onto the column and perform the chromatography as usual.

    • Monitor the fractions by TLC for the presence of your product.

Protocol 2: Deprotection of a Pinacol Boronic Ester via Transesterification with Diethanolamine

This two-step protocol is a mild and efficient method for the deprotection of pinacol boronic esters.[4][12]

  • Transesterification with Diethanolamine:

    • Dissolve the pinacol boronic ester (1.0 equiv) in a suitable aprotic solvent such as diethyl ether or THF.

    • Add diethanolamine (1.1-1.2 equiv) to the solution at room temperature.

    • A white precipitate of the diethanolamine boronate adduct should form, often within 30 minutes.[4][12]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Collect the precipitate by filtration and wash it with cold diethyl ether.

  • Hydrolysis to the Boronic Acid:

    • Suspend the diethanolamine boronate adduct in a biphasic mixture of an organic solvent (e.g., diethyl ether) and a mild aqueous acid (e.g., 1 M HCl or saturated aqueous ammonium chloride).

    • Stir the mixture vigorously until the solid dissolves and the hydrolysis is complete (monitor by TLC or LC-MS).

    • Separate the layers.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the boronic acid.

Data Presentation

Table 1: Comparative Stability of Common Boronic Ester Protecting Groups
Protecting GroupStructureStability to HydrolysisStability to OxidationStability on Silica GelDeprotection ConditionsReference(s)
Pinacol (Bpin) DioxaborolaneModerateModerateLowMild acid, transesterification[3][7]
Pinanediol DioxaborinaneHighHighModerateStrong acid, oxidative cleavage[8][9]
Catechol DioxaboroleLowLowLowReadily hydrolyzed[7]
Neopentyl Glycol DioxaborinaneHighHighModerateAcidic conditions[7]
MIDA AzaborolidineVery HighVery HighVery HighMild base (e.g., aq. NaOH)[7]
dan (1,8-Diaminonaphthalene) DiazaborinineVery HighVery HighHighAcidic hydrolysis[7]

Visualizations

Diagram 1: Major Degradation Pathways of Boronic Esters

G BoronicEster Boronic Ester (R-B(OR')2) Hydrolysis Hydrolysis (+ H2O) BoronicEster->Hydrolysis H+ or OH- catalyst Oxidation Oxidation (+ [O]) BoronicEster->Oxidation BoronicAcid Boronic Acid (R-B(OH)2) Hydrolysis->BoronicAcid Phenol Phenol/Alcohol (R-OH) Oxidation->Phenol

Caption: Key degradation pathways for boronic esters.

Diagram 2: Strategies for Enhancing Boronic Ester Stability

G cluster_0 Stabilization Strategies StericHindrance Steric Hindrance (e.g., Pinanediol) StableEster Stable Boronic Ester StericHindrance->StableEster IntramolecularCoordination Intramolecular Coordination (e.g., MIDA, dan) IntramolecularCoordination->StableEster UnstableEster Unstable Boronic Ester UnstableEster->StericHindrance Use bulky diols UnstableEster->IntramolecularCoordination Use coordinating protecting groups

Caption: Approaches to improve boronic ester stability.

References

Sources

Optimization

Technical Support Center: Alternative Solvents for Suzuki-Miyaura Coupling

Welcome to the technical support center for navigating the nuances of Suzuki-Miyaura coupling in alternative and green solvents. This guide is designed for researchers, scientists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the nuances of Suzuki-Miyaura coupling in alternative and green solvents. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the sustainability and efficiency of their cross-coupling reactions. Here, we move beyond traditional organic solvents and delve into the practicalities of using greener alternatives, addressing common challenges and providing field-proven solutions.

I. Frequently Asked Questions (FAQs)

This section addresses common questions about transitioning to alternative solvents for Suzuki-Miyaura coupling.

Q1: Why should I consider using alternative solvents for my Suzuki-Miyaura coupling?

A1: Traditional solvents like dioxane, THF, and DMF, while effective, pose significant environmental and safety concerns.[1] Green solvents such as water, polyethylene glycol (PEG), glycerol, and deep eutectic solvents (DESs) offer numerous advantages:

  • Sustainability: They are often derived from renewable resources, are biodegradable, and have a lower environmental impact.[1]

  • Safety: Many green solvents are non-toxic and non-flammable, creating a safer laboratory environment.[2]

  • Cost-Effectiveness: Water and some bio-based solvents are significantly cheaper than high-purity organic solvents.[2]

  • Enhanced Reactivity: In some cases, aqueous or biphasic systems can lead to improved reaction rates and yields, particularly for reactions involving hydrophilic substrates.[2]

Q2: What are the most common types of alternative solvents used for this reaction?

A2: The field of green chemistry offers a growing arsenal of solvents for Suzuki-Miyaura coupling. The most prevalent include:

  • Water: An excellent choice due to its low cost, non-toxicity, and non-flammability.[2] Reactions in water often utilize surfactants to create micelles, which act as nano-reactors for the coupling of hydrophobic substrates.[3][4][5]

  • Polyethylene Glycols (PEGs): These are non-toxic, biodegradable polymers that can serve as effective solvents. Their properties can be tuned by varying the molecular weight.[6]

  • Glycerol: A renewable, non-toxic, and high-boiling point solvent that has shown great promise.[7]

  • Deep Eutectic Solvents (DESs): These are mixtures of Lewis or Brønsted acids and bases that form a eutectic with a melting point lower than the individual components. They are highly tunable and can be designed to have specific properties.[8][9]

  • Solvent-Free Conditions: In some cases, the reaction can be performed without any solvent, particularly when the reactants are liquids.[10]

Q3: Do I need to change my catalyst system when switching to an alternative solvent?

A3: Not always, but it is a critical consideration. The choice of solvent can significantly influence catalyst activity and stability.[11]

  • Ligand Choice: In aqueous media, water-soluble ligands, such as sulfonated phosphines, are often employed to maintain catalyst solubility and efficiency.

  • Catalyst Leaching: When using heterogeneous catalysts (e.g., Pd/C), the solvent can affect the extent of palladium leaching into the product.[2][12]

  • Catalyst Stability: Some catalyst systems may be unstable or less active in protic solvents like water or alcohols. It is essential to screen different catalyst/ligand combinations for your specific substrate and chosen green solvent.

Q4: How does the choice of base affect the reaction in alternative solvents?

A4: The base is a crucial component of the Suzuki-Miyaura catalytic cycle, activating the boronic acid for transmetalation.[6][13]

  • Inorganic Bases: Carbonates (e.g., K₂CO₃, Na₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used and are generally compatible with most green solvents.[14] Hydroxides (e.g., NaOH, KOH) can also be effective, particularly in promoting the transmetalation step.[2]

  • Base-Free Systems: Some deep eutectic solvents, such as those containing triethanolamine, can act as both the solvent and the base, simplifying the reaction setup.[7]

  • Impact on Side Reactions: The choice of base can influence the prevalence of side reactions like homocoupling, especially in the presence of oxygen.[2]

II. Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered when using alternative solvents for Suzuki-Miyaura coupling.

Issue 1: Low or No Product Yield

A low yield is one of the most common frustrations. The flowchart below outlines a diagnostic workflow, followed by a detailed explanation of potential causes and solutions.

Troubleshooting_Low_Yield Start Low or No Yield Check_Solubility Are reactants soluble in the chosen solvent? Start->Check_Solubility Check_Degassing Was the reaction mixture thoroughly degassed? Check_Solubility->Check_Degassing Yes Solution_Solubility Solutions: - Add a co-solvent. - Use a surfactant (for aqueous media). - Switch to a different green solvent. Check_Solubility->Solution_Solubility No Check_Catalyst Is the catalyst system appropriate for the solvent? Check_Degassing->Check_Catalyst Yes Solution_Degassing Solutions: - Use freeze-pump-thaw cycles. - Sparge with an inert gas for a longer duration. Check_Degassing->Solution_Degassing No Check_Base Is the base effective and compatible? Check_Catalyst->Check_Base Yes Solution_Catalyst Solutions: - Screen different ligands (e.g., water-soluble). - Increase catalyst loading. - Use a pre-catalyst. Check_Catalyst->Solution_Catalyst No Check_Side_Reactions Are there significant side products? Check_Base->Check_Side_Reactions Yes Solution_Base Solutions: - Screen different bases (carbonates, phosphates). - Ensure the base is finely powdered for better solubility. Check_Base->Solution_Base No Solution_Side_Reactions Solutions: - Optimize reaction temperature and time. - Use a more stable boronic acid derivative (e.g., pinacol ester). Check_Side_Reactions->Solution_Side_Reactions Yes

Caption: Troubleshooting workflow for low product yield.

Potential Causes & Solutions for Low Yield:
  • Poor Solubility of Reactants:

    • Cause: Hydrophobic substrates may have limited solubility in polar green solvents like water or glycerol.

    • Solution:

      • Aqueous Media: Introduce a surfactant (e.g., Tween 80, TPGS-750-M) to form micelles that can solubilize the reactants.[3][5][15] A mixture of surfactants, like lecithin and Tween 80, can be particularly effective for troublesome reactions.[15]

      • Other Green Solvents: Consider adding a small amount of a co-solvent to improve solubility. However, be mindful that this can affect the "greenness" of your process.

      • Solvent Screening: If solubility remains an issue, screening other green solvents with different polarity profiles is recommended.

  • Catalyst Deactivation or Inhibition:

    • Cause:

      • Oxygen: The Pd(0) active catalyst is sensitive to oxidation. Inadequate degassing can lead to the formation of inactive palladium oxides.[16]

      • Solvent Impurities: Traces of impurities in the solvent, such as those from the manufacturing process, can poison the catalyst.[2]

      • Ligand Degradation: Some phosphine ligands can be oxidized or otherwise degrade under the reaction conditions.

      • Palladium Black Formation: The catalyst can precipitate as palladium black, especially with dba-based palladium sources, leading to a loss of catalytic activity.[16]

    • Solution:

      • Rigorous Degassing: Employ robust degassing techniques such as multiple freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for an extended period.

      • High-Purity Solvents: Use high-purity solvents to minimize potential catalyst poisons.

      • Ligand Selection: Choose robust ligands suitable for the reaction conditions. Buchwald and N-heterocyclic carbene (NHC) ligands are often more stable.[16][17]

  • Inefficient Transmetalation:

    • Cause: The transfer of the organic group from the boron atom to the palladium center is a critical step. An inappropriate base or the instability of the boronic acid can hinder this process.

    • Solution:

      • Base Optimization: Screen a variety of bases. Stronger bases like hydroxides may accelerate transmetalation, but weaker bases like carbonates are often sufficient and can be milder on sensitive functional groups.[2]

      • Boronic Acid Stability: Boronic acids can undergo protodeborylation (cleavage of the C-B bond) or form inactive boroxines.[16] Using more stable boronic esters, such as pinacol esters, can mitigate these side reactions.[16]

Issue 2: Significant Side Product Formation

The presence of unwanted byproducts can complicate purification and reduce the yield of the desired product.

Common Side Reactions and Their Mitigation:
Side Reaction Description Primary Cause(s) Mitigation Strategies
Homocoupling Dimerization of the boronic acid (R¹-B(OH)₂ → R¹-R¹) or the aryl halide (R²-X → R²-R²).Presence of oxygen, especially with Pd(II) species.[2][16]Thoroughly degas the reaction mixture. Use a Pd(0) source or a pre-catalyst that efficiently generates Pd(0).
Protodeborylation Cleavage of the C-B bond in the boronic acid, replacing it with a hydrogen atom.Instability of the boronic acid, often in the presence of water or protic solvents.[16]Use more stable boronic esters (e.g., pinacol, MIDA). Optimize the reaction temperature and time to consume the boronic acid before significant decomposition occurs.
Dehalogenation Replacement of the halide on the electrophile with a hydrogen atom.Can occur via β-hydride elimination from intermediate palladium species.Choose ligands that promote reductive elimination over side reactions. Adjusting the base and solvent system may also help.
Issue 3: Difficulty with Product Isolation and Purification

The use of high-boiling point or non-volatile solvents can present challenges during workup.

  • Challenge: Separating the product from high-boiling solvents like glycerol, PEG, or DESs.

    • Solution:

      • Extraction: For products with low polarity, direct extraction from the reaction mixture with a non-polar organic solvent (e.g., hexane, ethyl acetate) can be effective.[7]

      • Biphasic Systems: Design the reaction in a biphasic system (e.g., water/organic) where the product preferentially partitions into the organic layer, simplifying separation.

      • Catalyst Recovery: In systems with PEGs or ionic liquids, the catalyst may remain in the solvent phase, allowing for potential recycling of the catalyst and solvent.[18]

III. Experimental Protocols

The following are example protocols for Suzuki-Miyaura coupling in common alternative solvents. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling in an Aqueous Micellar System

This protocol is adapted for the coupling of a hydrophobic aryl bromide with a phenylboronic acid.

  • Reagent Preparation:

    • To a reaction vessel, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and a surfactant such as TPGS-750-M or Tween 80 (2 wt% in water).

    • Add a palladium pre-catalyst (e.g., SPhos Pd G2, 1-2 mol%) and a base (e.g., K₃PO₄, 2.0 mmol).

    • Add deionized, degassed water to the desired concentration.

  • Degassing:

    • Seal the vessel and thoroughly degas the mixture by sparging with argon for 20-30 minutes or by performing three freeze-pump-thaw cycles.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (often room temperature to 50 °C for micellar catalysis) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Isolation:

    • Upon completion, cool the reaction to room temperature.

    • Add an organic solvent (e.g., ethyl acetate) to extract the product.

    • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling in a Deep Eutectic Solvent (DES)

This protocol uses a choline chloride:urea (1:2) DES as the solvent.

  • DES Preparation:

    • Gently heat a 1:2 molar ratio of choline chloride and urea until a clear, homogeneous liquid is formed. Allow to cool to room temperature.

  • Reaction Setup:

    • In a reaction vessel, combine the aryl halide (1.0 mmol), boronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), and a suitable ligand (e.g., PPh₃, 4 mol%).

    • Add the prepared DES as the solvent.

    • Add a base (e.g., K₂CO₃, 2.0 mmol).

  • Degassing:

    • Degas the reaction mixture thoroughly as described in Protocol 1.

  • Reaction:

    • Heat the mixture to the desired temperature (e.g., 80-100 °C) with stirring.

    • Monitor the reaction by TLC or LC-MS.

  • Workup and Isolation:

    • After cooling, dilute the reaction mixture with water.

    • Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.

    • Purify by column chromatography.

IV. References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ACS Publications. Taming Troublesome Suzuki–Miyaura Reactions in Water Solution of Surfactants by the Use of Lecithin: A Step beyond the Micellar Model. [Link]

  • NIH. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • INOVATUS JOURNALS. DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA: ENHANCING C–C BOND FORMATION AND ENVIRONMENTAL IMPACT REDUCTION. [Link]

  • ResearchGate. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]

  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • YouTube. Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. [Link]

  • NIH. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • ResearchGate. Recent Updates on Pd‐Incorporated Ionic Liquids Catalyzed Suzuki Cross‐Coupling Reaction: A Mini‐Review | Request PDF. [Link]

  • NIH. Application of Green Solvents: PEG and scCO2 in the Mono- or Biphasic Catalytic Systems for the Repetitive Batch Coupling of Vinylsilanes with Vinyl Boronates toward 1-Boryl-1-silylethenes. [Link]

  • ResearchGate. Suzuki–Miyaura Cross-Coupling under Solvent-Free Conditions | Request PDF. [Link]

  • MDPI. Unlocking the Potential of Deep Eutectic Solvents for C–H Activation and Cross-Coupling Reactions: A Review. [Link]

  • SciELO. Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction in Glycerol Using KOH as Base and Glycerol-Triethanolamine Deep Eutectic Solvent under Inorganic Base-Free Conditions. [Link]

  • ACS Publications. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. [Link]

  • Elsevier. “Green” Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students | Educación Química. [Link]

  • ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]

  • ResearchGate. PEG Modification Effect of Silica on the Suzuki–Miyaura Coupling Reaction Using Silica-immobilized Palladium Catalysts | Request PDF. [Link]

  • ResearchGate. Efficient aqueous Suzuki coupling at room temperature via micellar catalysis with unconventional surfactants. [Link]

  • ResearchGate. (PDF) Natural Deep Eutectic Solvents as Sustainable Solvents for Suzuki–Miyaura Cross-Coupling Reactions Applied to Imidazo-Fused Heterocycles. [Link]

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling a | Download Table. [Link]

  • ACS Publications. Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory | Journal of Chemical Education. [Link]

  • NIH. Aqueous Micelles as Solvent, Ligand, and Reaction Promoter in Catalysis. [Link]

  • NIH. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. [Link]

  • JACS Au. Aqueous Micelles as Solvent, Ligand, and Reaction Promoter in Catalysis. [Link]

  • ResearchGate. Micellar Catalysis of Suzuki−Miyaura Cross-Couplings with Heteroaromatics in Water | Request PDF. [Link]

  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Poisoning in Palladium-Catalyzed Cross-Coupling Reactions

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with catalyst perf...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with catalyst performance. Unexplained low yields, stalled reactions, and inconsistent results can often be traced back to a single culprit: catalyst poisoning.

This document moves beyond simple procedural lists to explain the underlying chemical principles of catalyst deactivation. By understanding the "why" behind a failed reaction, you can develop robust, self-validating experimental plans to diagnose and solve the problem, ensuring the integrity and efficiency of your synthetic route.

Frequently Asked Questions (FAQs): General Concepts
Q1: What exactly is palladium catalyst poisoning?

Catalyst poisoning refers to the deactivation of a catalyst by chemical substances, known as poisons, that bind to the active sites of the palladium center.[1] This interaction reduces the number of available catalytic sites, diminishing the catalyst's activity and, in severe cases, halting the reaction entirely.[1] Unlike other forms of deactivation like thermal degradation, poisoning is a chemical process where impurities, starting materials, or even byproducts interact directly with the palladium.[1][2] Poisons often have a stronger affinity for the catalyst's surface than the intended reactants, leading to prolonged or permanent deactivation.[1]

Q2: My cross-coupling reaction is failing. What are the common signs of catalyst poisoning?

Diagnosing catalyst poisoning can be complex, but several key indicators point towards it as a likely cause:

  • Stalled or Sluggish Reaction: The most common symptom is a reaction that starts but fails to proceed to completion, even with extended reaction times or increased temperature. Monitoring the reaction by TLC, GC, or NMR will show the consumption of starting materials ceasing prematurely.

  • Formation of Palladium Black: The precipitation of a fine, black powder is a strong indicator of catalyst decomposition. This occurs when the soluble, active Pd(0) species agglomerates into inactive metallic palladium particles.[3] This is a form of deactivation that can be induced by poisons.

  • Inconsistent Results: If you observe high variability in yield and reaction time between batches using reagents from different suppliers or of different ages, impurities are a likely cause.

  • Formation of Unexpected Byproducts: Poisons can alter the reaction pathway. For example, homocoupling of the starting materials may become a dominant side reaction if the main catalytic cycle is inhibited.[4][5]

Troubleshooting Guide: Diagnosing by Source

Catalyst poisons can originate from numerous sources. The following section is structured to help you systematically identify the potential culprit in your experimental setup.

Category 1: Starting Materials and Reagents

Impurities within your starting materials are one of the most frequent and overlooked sources of catalyst poisons.

Q3: My reaction isn't working. Could my aryl halide or coupling partner be the source of the problem?

Absolutely. Commercially available reagents can contain residual impurities from their own synthesis that are potent palladium catalyst poisons.

  • Sulfur Compounds: Thiols, thioethers, and even residual sulfate can irreversibly bind to the palladium center.[6] Sulfur is a notorious poison for many palladium-catalyzed reactions.[2][7][8] Even at ppm levels, these compounds can completely shut down catalysis.

  • Coordinating Functional Groups: Starting materials containing unprotected functional groups with lone pairs, such as primary/secondary amines or certain nitrogen-containing heterocycles, can act as competitive ligands.[2] They can bind strongly to the palladium center, displacing the necessary phosphine ligands and forming stable, inactive bis(amino)-palladium complexes, ultimately eroding the catalyst's effectiveness.[2]

  • Heavy Metals: Contamination from other heavy metals (e.g., lead, mercury, arsenic) can poison the catalyst.[9]

Protocol 1: Quick Test for Starting Material Contamination

This protocol helps determine if your starting materials contain catalyst-inhibiting impurities without requiring advanced analytical techniques.

Objective: To compare the performance of a standard reaction with a reaction using purified starting materials.

Methodology:

  • Set up a Control Reaction: Run your cross-coupling reaction under your standard, optimized conditions. Use ~50 mg of your limiting reagent.

  • Purify Starting Materials:

    • Aryl Halide: Dissolve a sample of your aryl halide in a suitable solvent (e.g., ethyl acetate), wash with a 5% sodium bicarbonate solution, then brine. Dry the organic layer over sodium sulfate, filter, and remove the solvent under reduced pressure. If the material is a solid, recrystallize it.

    • Coupling Partner (e.g., Boronic Acid): Recrystallize the boronic acid from an appropriate solvent system (e.g., acetone/hexanes). Protodeboronation is a common side reaction for boronic acids, so their purity is critical.[10][11]

  • Set up the Test Reaction: Run the reaction again under the exact same conditions as the control, but use the newly purified starting materials.

  • Analyze and Compare: Monitor both reactions side-by-side using TLC or GC. If the reaction with purified materials proceeds significantly faster or gives a higher yield, it strongly suggests that your starting materials were contaminated.

Q4: I'm running a cyanation reaction and it's very sensitive. Can the cyanide source itself be a poison?

Yes, this is a classic case of a reagent acting as a poison in excess. While cyanide is the required nucleophile, an excessive concentration can be detrimental.

Causality: Excess cyanide ions (CN⁻) can coordinate strongly to the palladium center at multiple stages of the catalytic cycle.[12][13] This can lead to the formation of highly stable and catalytically inactive palladium-cyanide complexes, such as [(CN)₃PdAr]²⁻ or [(CN)₄Pd]²⁻.[12][13] These species are often too stable to undergo the final reductive elimination step to release the desired product, effectively terminating the catalytic cycle.[12][13]

Mitigation:

  • Slow Addition: Add the cyanide source (e.g., KCN, Zn(CN)₂) slowly over the course of the reaction using a syringe pump. This keeps the instantaneous concentration of free cyanide low.

  • Use of Additives: In some cases, additives can help regulate the cyanide concentration.

Category 2: Solvents and Reaction Atmosphere

The environment in which the reaction is conducted is as critical as the reagents themselves.

Q5: How important are anhydrous and anaerobic conditions for cross-coupling reactions?

Extremely important. Air and moisture are common culprits in catalyst deactivation.

  • Oxygen: The active Pd(0) catalyst is highly sensitive to oxidation. Exposure to oxygen can lead to the formation of inactive Pd(II) oxides. Furthermore, many phosphine ligands, which are crucial for stabilizing the Pd(0) center, are readily oxidized by air to phosphine oxides.[14] This degradation alters the ligand-to-metal ratio and destabilizes the active catalyst, often leading to the formation of palladium black.[14]

  • Moisture: Water can have several negative effects. It can facilitate the hydrolysis of sensitive reagents, such as boronic acids (protodeboronation) in Suzuki couplings.[10] In reactions involving cyanide, moisture can lead to the formation of HCN, which is highly reactive towards the Pd(0) center and forms inactive hydride complexes.[12][13]

Protocol 2: Proper Solvent and Reaction Setup for Air-Sensitive Catalysis

Objective: To ensure the reaction environment is free of oxygen and moisture.

Methodology:

  • Solvent Degassing:

    • Choose a suitable degassing method. The "freeze-pump-thaw" technique is highly effective for removing dissolved oxygen.

    • Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes is a common and effective method.

  • Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas.

  • Reaction Assembly:

    • Assemble the reaction flask (e.g., a Schlenk flask) while it is still warm and immediately place it under a positive pressure of inert gas via a manifold or balloon.

    • Add solid reagents (catalyst, ligand, base, starting materials) under a positive flow of inert gas.

    • Add the degassed solvent via a cannula or a gas-tight syringe.

  • Execution: Maintain a positive pressure of inert gas throughout the entire reaction duration, including during heating and cooling.

Category 3: Ligand Degradation

The ligand is not just a spectator; its integrity is paramount for a successful reaction.

Q6: I see a new spot on my TLC that I suspect is oxidized phosphine ligand. How does this happen and how does it affect my reaction?

Phosphine ligands are essential for stabilizing the palladium catalyst and modulating its reactivity.[15] However, they are susceptible to oxidation, especially electron-rich trialkylphosphines.

Causality: The phosphorus(III) center in a phosphine ligand has a lone pair of electrons that is readily attacked by oxidants, including atmospheric oxygen, to form a phosphorus(V) phosphine oxide. This process is often irreversible under catalytic conditions.[14]

Impact on Catalysis:

  • Altered Stoichiometry: The oxidation of the ligand changes the crucial ligand-to-palladium ratio. This can destabilize the active catalytic species.[14]

  • Loss of Activity: The resulting phosphine oxide has significantly different electronic and steric properties and generally does not coordinate effectively to the palladium center. The active catalyst is lost, leading to lower reaction rates and yields.[14]

Mitigation:

  • Always handle phosphine ligands under an inert atmosphere.

  • Use freshly opened or purified ligands.

  • Ensure your reaction solvents and setup are rigorously deoxygenated.

Visualizing the Problem: Mechanisms and Troubleshooting

Understanding the catalytic cycle and the points of failure is key to effective troubleshooting.

The Palladium Cross-Coupling Catalytic Cycle

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_poisons Poisoning Pathways Pd(0)L_n Pd(0)L_n (Active Catalyst) OxAdd R-Pd(II)(X)L_n (Oxidative Addition Intermediate) Pd(0)L_n->OxAdd Oxidative Addition (R-X) Pd_Black Pd Black (Inactive) Pd(0)L_n->Pd_Black Agglomeration Transmetal R-Pd(II)(R')L_n (Transmetalation Intermediate) OxAdd->Transmetal Transmetalation (R'-M) RedElim R-R' (Product) Transmetal->RedElim Reductive Elimination RedElim->Pd(0)L_n Sulfur Sulfur Impurities (R-SH) Sulfur->Pd(0)L_n Irreversible Binding Excess_CN Excess Cyanide (CN-) Excess_CN->OxAdd Forms Stable [(CN)3PdAr]2- Amines Coordinating Amines (R-NH2) Amines->Pd(0)L_n Competitive Binding Oxygen Oxygen (O2) Oxygen->Pd(0)L_n Oxidation to Pd(II) & Ligand Degradation

Caption: The Pd(0) catalytic cycle and key points of interference by common poisons.

Troubleshooting Workflow for a Failed Reaction

Troubleshooting_Workflow start Reaction Failed (Low Yield / Stalled) check_setup 1. Review Setup: - Were solvents degassed? - Was inert atmosphere maintained? - Was glassware properly dried? start->check_setup check_reagents 2. Assess Reagents: - Are reagents old? - What is the stated purity? - Any known problematic impurities? check_setup->check_reagents purify_reagents 3. Purify Key Reagents (See Protocol 1) - Recrystallize solids - Wash/distill liquids check_reagents->purify_reagents run_control 4. Run Controlled Experiment: - Reaction A: Old Reagents - Reaction B: Purified Reagents purify_reagents->run_control compare Compare A vs. B run_control->compare success Success! Problem was reagent purity. compare->success Reaction B works re_evaluate Problem Persists. Consider other factors: - Ligand choice - Base / Temperature - Catalyst loading compare->re_evaluate No Improvement

Caption: A logical workflow for diagnosing the cause of a failed cross-coupling reaction.

Summary Table of Common Catalyst Poisons
Poison ClassCommon SourcesMechanism of PoisoningMitigation Strategy
Sulfur Compounds Thioethers, thiols, sulfates in starting materials or solvents.[3][6]Strong, often irreversible coordination to the Pd center, blocking active sites.[2][8]Purify starting materials; use high-purity solvents; pre-treat reagents with a scavenger.
Coordinating Amines/N-Heterocycles Impurities in starting materials; unprotected functional groups on substrates.[2]Act as competitive ligands, displacing phosphines and forming stable, inactive complexes.[2]Protect coordinating functional groups; purify starting materials.
Excess Nucleophiles High concentration of reagents like cyanide.[12][13]Formation of overly stable, catalytically inactive [Pd(Nu)n]m- complexes.[12][13]Slow addition of the nucleophile; use of additives to control concentration.
Oxygen Atmospheric leaks; improperly degassed solvents.Oxidation of active Pd(0) to inactive Pd(II); oxidation of phosphine ligands.[14][16]Use rigorous anaerobic techniques (Schlenk line, glovebox); thoroughly degas all solvents.
Water / Moisture "Wet" solvents; atmospheric humidity; hydrated reagents.Hydrolysis of sensitive reagents (e.g., boronic acids); formation of HCN from cyanide salts.[10][12][13]Use anhydrous solvents; dry glassware thoroughly; use anhydrous reagents.
Heavy Metals Contamination in reagents or from previous synthetic steps.[9]Various mechanisms, including alloying with Pd or blocking active sites.Use high-purity reagents; analyze starting materials via ICP-MS if necessary.[9][17]
Advanced Diagnostics and Solutions
Q7: How can I definitively prove my catalyst is being poisoned?

While the protocols above provide strong evidence, definitive proof often requires analytical instrumentation.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive technique for detecting trace metal impurities in your starting materials or reaction mixture.[9][17] It can quantify elements like lead, mercury, arsenic, and sulfur at ppb levels.[9]

  • X-ray Photoelectron Spectroscopy (XPS): XPS can analyze the surface of a heterogeneous catalyst (or a precipitated homogeneous one) to determine the chemical state of the palladium and identify the presence of adsorbed poisons like sulfur or chlorine on the surface.[1][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A dedicated GC-MS analyzer can be used to quantify volatile or semi-volatile organic impurities in reagents and solvents that may act as poisons, such as sulfur-containing compounds or oxygenates.

Q8: Is it possible to regenerate a poisoned catalyst?

Regeneration is challenging for homogeneous catalysts and depends heavily on the nature of the poison.

  • Reversible Poisoning: If the poison is a weakly coordinating species, increasing the concentration of the desired ligand or adding a scavenger might displace it and restore some activity.

  • Irreversible Poisoning: For strongly bound poisons like sulfur, regeneration is often impractical.[3] The focus should be on prevention.

  • Heterogeneous Catalysts: For supported catalysts like Pd/C, some regeneration methods have been reported, such as washing with solvents to remove deposits or mild oxidation to remove chemisorbed sulfur, followed by re-reduction.[1][6] However, success is not guaranteed and activity may not be fully restored.

References
  • Bartholomew, C. H. (2001). Poisoning and deactivation of palladium catalysts. Applied Catalysis A: General, 212(1-2), 17-60.

  • Magano, J., & Dunetz, J. R. (2011). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250.

  • SABIC. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. SABIC Catalysts.

  • Grushin, V. V., et al. (2002). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society, 124(43), 12953–12964.

  • Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization. Angewandte Chemie International Edition, 48(28), 5094-5115.

  • Junge, K., & Beller, M. (2001). Poisoning and deactivation of palladium catalysts. ResearchGate.

  • Rojas Lab. (2023). Palladium Catalysis Explained Like You've Never Seen Before! YouTube.

  • Erhardt, S., et al. (2002). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society.

  • Scattolin, T., & Nolan, S. P. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.

  • Gignoux, C., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis.

  • van der Zwan, J., & de Koning, S. (2013). Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. LCGC North America.

  • Wang, Y., et al. (2015). Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds. ResearchGate.

  • Bhanage, B. M., et al. (2011). Air- and moisture-stable Xantphos-ligated palladium dialkyl complex as a precatalyst for cross-coupling reactions. Chemical Communications.

  • Scott, J. S., et al. (2018). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.

  • Ma, S., et al. (2025). Data-driven discovery of active phosphine ligand space for cross-coupling reactions. Chemical Science.

  • Mondal, J., & Sharma, S. (2020). A magnetically retrievable air and moisture stable gold and palladium nanocatalyst for efficient C−C coupling reactions. Catalysis Science & Technology.

  • Energy & Sustainability Directory. (2025). Catalyst Poisoning Mitigation. Energy & Sustainability Directory.

  • McCue, A. J., & Anderson, J. A. (2014). Sulfur as a catalyst promoter or selectivity modifier in heterogeneous catalysis. Catalysis Science & Technology.

  • TCI Chemicals. (n.d.). Phosphine Ligands. TCI Chemicals.

  • Various Authors. (2017). Suzuki coupling Reaction's yield is very low. ResearchGate.

  • Barbier, J., & Marecot, P. (1990). Sulfur poisoning and regeneration of palladium-based catalysts. Journal of the Chemical Society, Faraday Transactions.

  • Crews, C. M., et al. (2018). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.

  • Kim, O., et al. (2022). Activity Quantification of Fuel Cell Catalysts via Sequential Poisoning by Multiple Reaction Inhibitors. Nanomaterials.

  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube.

  • Hartwig, J. F., & Shen, Q. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters.

  • Reddit User Discussion. (2019). What's the role of the phosphine ligand in Suzuki couplings?. r/chemistry.

  • Intertek. (n.d.). Catalyst Poisoning Testing. Intertek.

  • Liu, Y., et al. (2014). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater. Environmental Science & Technology.

  • Reddit User Discussion. (2014). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry.

  • de Vries, J. G. (2012). Trace Metal Impurities in Catalysis. ResearchGate.

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

  • Liu, Z. P., et al. (2024). Data-driven discovery of active phosphine ligand space for cross-coupling reactions. Chemical Science.

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn.

  • Karimi, H., & Pourkaveh, R. (2024). An air stable and efficient palladium catalyst for Suzuki-Miyaura cross coupling reaction at room temperature. Iranian Journal of Catalysis.

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Alkynylboron Reagents: Spotlight on (2-tert-Butyl-1-ethynyl)diisopropoxyborane

In the landscape of modern organic synthesis, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the most powerful tools for this purpose is the Suzuki-Miyaura cross-coupling reac...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the most powerful tools for this purpose is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology valued for its functional group tolerance and mild conditions.[1] Central to this reaction's success is the choice of the organoboron reagent. For the installation of an alkyne moiety—a critical functional group in pharmaceuticals, natural products, and materials science—a variety of alkynylboron reagents have been developed, each with a unique profile of stability, reactivity, and handling characteristics.

This guide provides an in-depth comparison of (2-tert-Butyl-1-ethynyl)diisopropoxyborane against other prevalent classes of alkynylboron reagents. We will delve into the mechanistic nuances and practical considerations that guide the selection of the optimal reagent for specific research and development applications.

The Rise of Specialized Alkynylboron Reagents

The Suzuki-Miyaura reaction mechanism hinges on a catalytic cycle involving a palladium complex.[2] A critical step, transmetalation, involves the transfer of the organic group from the boron atom to the palladium center. The efficiency of this step is profoundly influenced by the nature of the boron reagent.[3] While simple alkynylboronic acids are effective, they often suffer from poor stability, leading to decomposition and homocoupling. This has driven the development of more robust and reliable alternatives.

The central challenge is to balance stability for storage and handling with sufficient reactivity for efficient cross-coupling. (2-tert-Butyl-1-ethynyl)diisopropoxyborane represents a sophisticated solution to this challenge, leveraging steric and electronic effects to provide a versatile and user-friendly reagent.

In Focus: (2-tert-Butyl-1-ethynyl)diisopropoxyborane

(2-tert-Butyl-1-ethynyl)diisopropoxyborane (CAS 121021-24-7) is a boronic ester that has gained traction as a reliable reagent for introducing the tert-butylacetylenyl group.[4][5][6][7]

Structural Advantages:

  • The tert-Butyl Group: This bulky alkyl group provides significant steric hindrance at one end of the alkyne. This bulk is crucial for preventing undesirable side reactions, such as dimerization or polymerization, enhancing the reagent's stability and ensuring clean reaction profiles.

  • The Diisopropoxyborane Ester: Boronic esters are generally more stable and easier to handle than their corresponding boronic acids. The diisopropoxy ester modification offers a good compromise between the high reactivity of boranes and the often-sluggish nature of more stabilized boron species.

This reagent is designed for direct use in cross-coupling reactions, offering a straightforward path to complex alkynylated molecules without the need for in situ generation or protective group manipulation.[5]

A Comparative Analysis with Other Alkynylboron Reagents

The selection of an alkynylboron reagent is a strategic decision based on the specific demands of the synthetic route. Below, we compare (2-tert-Butyl-1-ethynyl)diisopropoxyborane to three other major classes of reagents.

Alkynyl-9-BBN Derivatives

9-Borabicyclo[3.3.1]nonane (9-BBN) is a widely used hydroboration reagent, and its alkynyl derivatives are potent coupling partners.[8][9]

  • Performance: B-alkynyl-9-BBN reagents are highly reactive in Suzuki-Miyaura couplings, often proceeding under mild conditions.[10] The rigid bicyclic structure of the 9-BBN moiety provides excellent selectivity in the transfer of the alkynyl group over the B-cyclooctyl group.[1]

  • Limitations: The primary drawback of organoboranes like alkynyl-9-BBN is their sensitivity to air and moisture, which can lead to oxidation and protodeboronation (cleavage of the C-B bond by a proton source).[1] This necessitates careful handling under inert atmospheres and the use of thoroughly degassed solvents, which can be cumbersome in a process or drug development setting.

  • Verdict vs. Diisopropoxyborane: (2-tert-Butyl-1-ethynyl)diisopropoxyborane offers superior bench-top stability and ease of handling compared to the more sensitive 9-BBN derivatives, making it a more practical choice for routine and high-throughput applications.

Potassium Alkynyltrifluoroborates

Potassium alkynyltrifluoroborates have emerged as exceptionally user-friendly reagents. They are typically free-flowing, crystalline solids with excellent stability.

  • Performance: These salts are highly competent in Suzuki-Miyaura couplings, reacting with a wide range of aryl and vinyl halides and triflates.[11] Their stability to air and moisture is a significant advantage, allowing for indefinite storage without special precautions.[10]

  • Limitations: Despite their general stability, alkynyltrifluoroborates can be susceptible to protodeboronation, particularly under prolonged heating in aqueous or protic solvents.[10] The transmetalation mechanism is also distinct; the high electronegativity of the fluorine atoms renders the boron center less Lewis acidic, but upon formation of the 'ate' complex, their reactivity is enhanced.[1][12]

  • Verdict vs. Diisopropoxyborane: Both reagents offer excellent stability. The choice may come down to reaction specifics. Alkynyltrifluoroborates are exceptionally easy to handle and weigh, which is advantageous for screening and library synthesis. The diisopropoxyborane may offer different solubility profiles and reactivity kinetics that could be beneficial for optimizing a specific transformation.

Alkynyl MIDA Boronates

N-methyliminodiacetic acid (MIDA) boronates represent a paradigm shift in organoboron chemistry, functioning as "pro-reagents."

  • Performance: MIDA boronates are exceptionally stable, air- and moisture-insensitive crystalline solids that are compatible with silica gel chromatography. This unique stability stems from the trivalent MIDA ligand, which protects the boron atom. Their key feature is that they are unreactive under standard Suzuki-Miyaura conditions. The reactive boronic acid is only released upon slow hydrolysis with a mild aqueous base, allowing for controlled, iterative cross-coupling reactions.[13][14]

  • Limitations: The need for a deprotection step adds a consideration to the experimental design. While the release is often performed in situ, it requires careful optimization of conditions. For a simple, direct coupling, the use of a MIDA boronate might be an unnecessary complication.

  • Verdict vs. Diisopropoxyborane: These reagents serve different strategic purposes. (2-tert-Butyl-1-ethynyl)diisopropoxyborane is an "implementer" for direct, efficient alkynylation. Alkynyl MIDA boronates are "strategists," enabling complex, multi-step syntheses where the boron functionality must survive multiple reaction steps before its final use in a cross-coupling.[15]

Data Summary: A Head-to-Head Comparison

Feature(2-tert-Butyl-1-ethynyl)diisopropoxyboraneAlkynyl-9-BBNPotassium AlkynyltrifluoroborateAlkynyl MIDA Boronate
Physical Form Liquid or low-melting solidSolution or solidCrystalline solidCrystalline solid
Air/Moisture Stability Moderate to GoodLow (Requires inert atmosphere)ExcellentExcellent
Chromatography Stability Generally unstableUnstableStableExcellent
Reactivity Mode Direct CouplingDirect CouplingDirect Coupling"Protected" (Requires activation)
Key Advantage Good balance of stability and reactivity; steric bulk prevents side reactions.High reactivity; excellent transfer selectivity.Exceptional ease of handling and storage.Enables iterative, multi-step synthesis; purification via chromatography.
Primary Limitation Potential for transesterification with alcohol solvents.Air and moisture sensitivity; potential for protodeboronation.[1]Susceptible to protodeboronation at elevated temperatures in protic media.[10]Requires a separate deprotection/activation step.

Visualizing the Chemistry

The Suzuki-Miyaura Catalytic Cycle

The general mechanism for the Suzuki-Miyaura coupling is illustrated below. The nature of the "R" and "L" groups on the boron reagent critically impacts the rate and efficiency of the transmetalation step.

Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex R'-Pd(II)LnX oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdi_r_r R'-Pd(II)LnR transmetalation->pdi_r_r reductive_elimination Reductive Elimination pdi_r_r->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product boron_reagent R-B(OR)2 base Base (e.g., OH⁻) boron_reagent->base ate_complex [R-B(OR)2(OH)]⁻ base->ate_complex ate_complex->transmetalation electrophile R'-X electrophile->oxidative_addition Reagent_Choice start Start: Need to perform alkynyl Suzuki coupling q1 Will the boron reagent need to survive other reaction steps? start->q1 mida Use Alkynyl MIDA Boronate q1->mida Yes q2 Is ease of handling/ weighing the top priority? q1->q2 No (Direct Coupling) trifluoroborate Use Potassium Alkynyltrifluoroborate q2->trifluoroborate Yes q3 Is high reactivity needed and handling under inert atmosphere feasible? q2->q3 No bbn Use Alkynyl-9-BBN q3->bbn Yes diisopropoxy Use (2-tert-Butyl-1-ethynyl) diisopropoxyborane q3->diisopropoxy No (Need balance of stability & reactivity)

Caption: Decision workflow for selecting the appropriate alkynylboron reagent.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a representative starting point for the cross-coupling of an aryl bromide with (2-tert-Butyl-1-ethynyl)diisopropoxyborane. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • (2-tert-Butyl-1-ethynyl)diisopropoxyborane (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., SPhos)

  • Base (e.g., Cs₂CO₃, K₃PO₄, 2-3 equiv)

  • Anhydrous solvent (e.g., Dioxane, Toluene, or THF, with a small amount of water)

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk tube or vial) equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the base (2-3 equiv), and the palladium catalyst/ligand system.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Through a septum, add the anhydrous organic solvent, followed by the specified amount of water (e.g., a 10:1 or 20:1 solvent:water ratio).

  • Add (2-tert-Butyl-1-ethynyl)diisopropoxyborane (1.2-1.5 equiv) via syringe.

  • Place the sealed reaction vessel in a preheated oil bath or heating block and stir at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable method (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired alkynylated compound.

Conclusion

(2-tert-Butyl-1-ethynyl)diisopropoxyborane stands out as a highly effective and practical reagent for Suzuki-Miyaura alkynylations. It occupies a valuable middle ground, offering significantly better stability and handling than sensitive organoboranes like 9-BBN derivatives, while providing the convenience of direct reactivity that is absent in protected MIDA boronates. Its sterically demanding tert-butyl group further enhances its utility by minimizing side reactions.

While potassium alkynyltrifluoroborates offer superior ease of handling for high-throughput applications and MIDA boronates provide unparalleled utility for complex, iterative synthesis, (2-tert-Butyl-1-ethynyl)diisopropoxyborane is an excellent choice for researchers seeking a reliable, stable, and reactive reagent for routine and challenging direct alkynylation reactions in both academic and industrial settings. The ultimate selection will always depend on a careful analysis of the specific synthetic challenge at hand.

References

  • Al-Masum, M. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Ahmed, N., et al. (2023). Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • Kehr, G., et al. (2011). Synthesis and reactivity of alkynyl-linked phosphonium borates. Dalton Transactions. Available at: [Link]

  • Pelter, A., et al. (1982). Use of diorganocuprates in the synthesis of mixed organoboranes and in the preparation of lithium (5-alkyl)(5-alkynyl)-9-BBN ate complexes. South African Journal of Chemistry. Available at: [Link]

  • Lee, S. J., et al. (2008). Diborylation of Alkynyl MIDA Boronates and Sequential Chemoselective Suzuki–Miyaura Couplings: A Formal Carboborylation of Alkynes. Organic Letters. Available at: [Link]

  • Jiuan Chemical. (n.d.). 5 Advantages Of Neopentyl Glycol And How You Can Make Full Use Of It. Available at: [Link]

  • Wang, C., & Glorius, F. (2018). New chemistry of alkynyl trifluoroborates under transition metal catalyst-free conditions. Organic Chemistry Frontiers. Available at: [Link]

  • LookChem. (n.d.). (2-T-BUTYL-1-ETHYNYL)DIISOPROPOXYBORANE&. Available at: [Link]

  • Burke, M. D., et al. (2008). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Journal of the American Chemical Society. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Journal of the Indian Institute of Science. Available at: [Link]

  • Dhillon, R. S. (2007). Hydroboration and Organic Synthesis: 9-Borabicyclo [3.3.1] Nonane (9-Bbn). Springer. Available at: [Link]

  • Molander, G. A., et al. (2002). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Reactivity of Alkynyl Phosphines with Lewis Acids for the Synthesis of Allenic Phosphonium Borate Zwitterions. Available at: [Link]

  • Gillis, E. P., & Burke, M. D. (2009). Iterative cross-coupling with MIDA boronates. Aldrichimica Acta. Available at: [Link]

  • ResearchGate. (n.d.). A fast and practical synthesis of tert -butyl esters from 2- tert -butoxypyridine using boron Trifluoride·Diethyl etherate under mild conditions. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Potassium alkynyltrifluoroborate synthesis. Available at: [Link]

  • Gantrade. (n.d.). 2 Methyl 1, 3 Propanediol (MPO) Uses for Neopentyl Glycol (NPG) Applications. Available at: [Link]

  • Ishiyama, T., & Miyaura, N. (2011). Palladium(0)-Catalyzed Cross-Coupling Reaction of 9-Alkyl-9-Borabicyclo[3.3.1]Nonane with 1-Bromo-3,4-Dichlorobenzene. Organic Syntheses. Available at: [Link]

  • Brown, H. C., et al. (1974). Reaction of B-alkyl-9-borabicyclo[3.3.1]nonanes with carbon monoxide in the presence of lithium trimethoxyaluminohydride. A convenient procedure for the conversion of olefins into aldehydes via hydroboration. Journal of the American Chemical Society. Available at: [Link]

  • The Organic Chemist. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Lipshutz, B. H., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. Available at: [Link]

  • PubChem. (n.d.). Di-tert-butyl(2',4',6'-tris(propan-2-yl)-(1,1'-biphenyl)-2-yl)phosphane. Available at: [Link]

  • KOYON. (2024). What are the common uses of neopentyl glycol?. Available at: [Link]

  • Vrabel, M., et al. (2018). Synthesis of C3-Substituted N1-tert-Butyl 1,2,4-Triazinium Salts via the Liebeskind–Srogl Reaction for Fluorogenic Labeling of Live Cells. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Alkynylboron compounds in organic synthesis. Available at: [Link]

  • Vivat, J. F., et al. (2014). Synthesis, characterisation and reactions of phosphine-substituted alkynylboronates and alkynyltrifluoroborate salts. Molecules. Available at: [Link]

  • Ataman Kimya. (n.d.). NPG NEOPENTYL GLYCOL. Available at: [Link]

  • ResearchGate. (2014). (PDF) Synthesis, Characterisation and Reactions of Phosphine-Substituted Alkynylboronates and Alkynyltrifluoroborate Salts. Available at: [Link]

  • ChemSrc. (n.d.). CAS 121021-24-7 | (2-TERT-BUTYL-1-ETHYNYL)DIISOPROPOXYBORANE. Available at: [Link]

  • ResearchGate. (n.d.). Liquid-phase synthesis of isopropyl tert-butyl ether by addition of 2-propanol to isobutene on the oversulfonated ion-exchange resin Amberlyst-35. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available at: [Link]

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Comparative

A Researcher's Guide to Boronic Acids vs. Boronic Esters in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. At the heart of this powerful transformation lies the organoboron re...

Author: BenchChem Technical Support Team. Date: February 2026

The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. At the heart of this powerful transformation lies the organoboron reagent. While boronic acids have historically been the workhorses of Suzuki-Miyaura coupling, a growing family of boronic esters offers distinct advantages in terms of stability and substrate scope. This guide provides a comprehensive comparison of these two classes of reagents, offering insights into their respective strengths and weaknesses to help you make informed decisions in your experimental design.

The Stability Conundrum: A Key Differentiator

One of the most significant challenges when working with boronic acids is their inherent instability.[1] They are susceptible to several decomposition pathways that can diminish their reactivity and lead to irreproducible results.

Key Instability Pathways of Boronic Acids:

  • Protodeboronation: This is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, rendering the reagent inactive for cross-coupling.[2][3] This process can be promoted by acidic or basic conditions and even by certain metal catalysts.[4][5]

  • Boroxine Formation: Boronic acids can undergo dehydration to form cyclic trimers called boroxines.[6][7] This equilibrium process removes the active monomeric boronic acid from the reaction mixture.[8][9][10]

In contrast, boronic esters exhibit significantly greater chemical stability.[11][12] The protecting group on the boron atom sterically hinders protodeboronation and prevents the formation of boroxines. This enhanced stability makes boronic esters easier to handle, purify by chromatography, and store for extended periods.[11]

Commonly Used Boronic Esters:

  • Pinacol Esters: These are the most widely used boronic esters due to their high stability and ease of preparation.[12][13]

  • Neopentyl Esters: Gaining popularity for their good reactivity, sometimes even in anhydrous conditions.[13]

  • MIDA (N-methyliminodiacetic acid) Esters: These are exceptionally stable, air- and moisture-insensitive solids that are compatible with a wide range of reaction conditions.[13] They are often used in iterative cross-coupling strategies where the MIDA group acts as a protecting group that can be cleaved under mild basic conditions to release the reactive boronic acid.[13]

Figure 1. Comparison of the reaction pathways for boronic acids and boronic esters.

Reactivity and Mechanistic Nuances

The general consensus has been that boronic acids are more reactive than their ester counterparts in Suzuki-Miyaura coupling.[1][14] This is often attributed to the greater Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step.[11] However, recent mechanistic studies have revealed a more complex picture.

The transmetalation step, where the organic group is transferred from boron to the palladium catalyst, is a key rate-determining step in the catalytic cycle. Two primary pathways have been proposed:

  • The Boronate Pathway: The base in the reaction mixture activates the boronic acid to form a more nucleophilic boronate species, which then reacts with the palladium complex.[15][16]

  • The Oxo-Palladium Pathway: The base reacts with the palladium precursor to form a palladium-hydroxo complex, which then reacts with the neutral boronic acid.[15][17]

While the boronate pathway was initially favored, compelling evidence now suggests that the oxo-palladium pathway is often kinetically more favorable, especially with boronic esters.[15][17]

Interestingly, some studies have shown that certain boronic esters can undergo transmetalation directly, without prior hydrolysis to the boronic acid, and can even lead to significant rate enhancements compared to the parent boronic acid.[18] The rate of transmetalation is influenced by both the electronic properties and the steric bulk of the diol used to form the ester.[18] For example, a study demonstrated that a glycol boronic ester transferred its aryl group approximately 23 times faster than the corresponding arylboronic acid.[18]

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X L₂ Pd0->ArPdX Oxidative Addition (Ar-X) ArPdOR Ar-Pd(II)-OR' L₂ ArPdX->ArPdOR Base (e.g., OH⁻) ArAr Ar-Ar' ArPdOR->ArAr Reductive Elimination Boron_Reagent R'-B(OR)₂ or R'-B(OH)₂ ArPdOR->Boron_Reagent Transfer of R' ArAr->Pd0 Catalyst Regeneration

Figure 2. Simplified Suzuki-Miyaura catalytic cycle highlighting the transmetalation step.

Substrate Scope and Practical Considerations

The choice between a boronic acid and a boronic ester can significantly impact the success of a cross-coupling reaction, particularly with challenging substrates.

FeatureBoronic AcidsBoronic Esters
Stability Generally lower; susceptible to protodeboronation and boroxine formation.[1]Generally higher; more robust to storage and purification.[11][12]
Reactivity Often more reactive, but this can be substrate-dependent.[1][14]Can be less reactive, but some esters show enhanced rates.[18]
Purification Can be difficult to purify via chromatography.Generally stable to silica gel chromatography.[11]
Handling Can be solids or oils; stability can be an issue.Often stable, crystalline solids (e.g., MIDA esters) or liquids.[11]
Cost Often less expensive and commercially available.Can be more expensive to purchase or synthesize.
Application General-purpose Suzuki-Miyaura couplings.Challenging substrates, iterative couplings, and when stability is crucial.[12][13]

When to Choose a Boronic Acid:

  • For simple, robust coupling partners where reactivity is paramount.

  • When cost is a primary consideration.

  • For well-established, literature-precedented reactions.

When to Choose a Boronic Ester:

  • When working with unstable or sensitive substrates that are prone to decomposition.[12]

  • For iterative cross-coupling reactions where a protecting group strategy is needed (e.g., MIDA boronates).[13]

  • When purification of the boron reagent is required before the coupling step.

  • For late-stage functionalization in complex molecule synthesis where reliability and reproducibility are critical.

Experimental Protocols

Below are representative, generalized protocols for a Suzuki-Miyaura coupling reaction using a boronic acid and a pinacol boronate ester. Note: These are starting points and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling with a Boronic Acid

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Dioxane/H₂O, 4:1 mixture)

Procedure:

  • To a reaction vessel, add the aryl halide, boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution in vacuo.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling with a Boronic (Pinacol) Ester

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent (e.g., Dioxane/H₂O, 4:1 mixture)

Procedure:

  • To a reaction vessel, add the aryl halide, boronic ester, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).[19]

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution in vacuo.

  • Purify the crude product by column chromatography.

Note on Base Selection: While strong bases like NaOH or K₂CO₃ are common with boronic acids, weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred with boronic esters to minimize potential hydrolysis of the ester.

Conclusion

Both boronic acids and boronic esters are valuable reagents for Suzuki-Miyaura cross-coupling. The choice between them is a trade-off between reactivity and stability. Boronic acids are often more reactive but can be prone to decomposition. Boronic esters offer superior stability, making them ideal for complex syntheses and for substrates that are otherwise difficult to couple. As our understanding of the reaction mechanism continues to evolve, so too will the design of new and improved organoboron reagents, further expanding the synthetic utility of this remarkable reaction.

References

  • Boron Suzuki Coupling. (2021). Borates Today. Available at: [Link]

  • Various Authors. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Comparison of reactivity of different boron reagents. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings. ResearchGate. Available at: [Link]

  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc., 138(40), 13249–13260. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chem. Soc. Rev., 43, 412-443. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (2023). Yoneda Labs. Available at: [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

  • Various Authors. (2015). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. Available at: [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4356–4359. Available at: [Link]

  • Bulky ligands promote palladium-catalyzed protodeboronation. (2020). The Matter Blotter. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. Available at: [Link]

  • Vantourout, J. C., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(47), 17839–17842. Available at: [Link]

  • Kua, J., & Iovine, P. M. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 115(25), 6825–6832. Available at: [Link]

  • Boroxine. (n.d.). Wikipedia. Retrieved from [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(36), 12546–12555. Available at: [Link]

  • Protodeboronation. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Nishiyabu, R., et al. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Chemical Communications, 49(31), 3216-3228. Available at: [Link]

  • Kua, J., & Iovine, P. M. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. PMC - NIH. Available at: [Link]

  • Various Authors. (n.d.). Boroxine formation reaction mechanism as calculated by DFT. ResearchGate. Available at: [Link]

  • Das, S., & Cheon, C.-H. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. Available at: [Link]

  • Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. (2018). PMC - PubMed Central. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to Analytical Techniques for Characterizing Organoboron Compounds

Introduction: The Unique Challenges and Opportunities of Organoboron Chemistry Organoboron compounds have become indispensable tools in modern science, from their pivotal role in carbon-carbon bond formation, such as the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Challenges and Opportunities of Organoboron Chemistry

Organoboron compounds have become indispensable tools in modern science, from their pivotal role in carbon-carbon bond formation, such as the Nobel Prize-winning Suzuki coupling, to their emergence as a significant pharmacophore in FDA-approved drugs.[1][2][3] Their utility is rooted in the unique electronic properties of the boron atom—specifically, its empty p-orbital, which makes it a potent Lewis acid.[3] This reactivity, however, also presents distinct analytical challenges. Organoboron compounds, particularly boronic acids, are prone to dehydration to form cyclic boroxines, can interact with common analytical solvents, and may exhibit complex isotopic patterns that complicate mass spectral analysis.[4][5]

The Analyst's Toolkit: A Comparative Overview

The characterization of an organoboron compound is rarely accomplished with a single technique. Instead, a multi-faceted approach is required, where the data from each method provides a piece of the structural puzzle. The primary techniques in our arsenal are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and various Chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR is arguably the most powerful and informative technique for the routine characterization of organoboron compounds in solution. It provides detailed information about the molecular structure, connectivity, and the electronic environment of the nuclei.

¹¹B NMR: The Direct Window into Boron's World

The star of the show for organoboron analysis is ¹¹B NMR. Boron has two NMR-active isotopes, ¹¹B (80.1% natural abundance, spin I = 3/2) and ¹⁰B (19.9%, spin I = 3), with ¹¹B being the nucleus of choice due to its higher abundance and smaller quadrupole moment.

  • Expertise in Interpretation: The chemical shift (δ) in ¹¹B NMR is highly sensitive to the coordination number of the boron atom. Tricoordinate boranes (sp²) typically resonate in a downfield region (e.g., δ = 20-90 ppm), while tetracoordinate borates (sp³) appear in an upfield region (e.g., δ = -20 to 20 ppm).[6] This distinction is fundamental; for instance, the coordination of a solvent molecule like THF to a borane can be directly observed as a significant upfield shift.[6] The broadness of the ¹¹B signal is also diagnostic, arising from quadrupolar relaxation. Sharper signals are generally observed for more symmetric environments, such as in tetracoordinate species.

  • Causality Behind Experimental Choices: When analyzing a boronic acid, the observation of a broad peak around 28-33 ppm is characteristic of the tricoordinate B(OH)₂ group. The formation of the corresponding boroxine anhydride is often indicated by a slightly different chemical shift and line shape. In contrast, the formation of a boronate ester with a diol, like pinacol, results in a tetracoordinate species with a sharper signal in the upfield region, providing clear evidence of the reaction's success.[7]

¹H and ¹³C NMR: Assembling the Organic Scaffold

While ¹¹B NMR confirms the nature of the boron center, ¹H and ¹³C NMR are essential for elucidating the structure of the organic framework attached to it.

  • Trustworthiness through Self-Validation: In ¹H NMR, protons on carbons adjacent to boron often show broadened signals due to scalar coupling to the quadrupolar ¹¹B nucleus. This broadening can be a useful diagnostic clue. In cases of boronic acids or their esters, observing the disappearance of the diol's hydroxyl proton and the appearance of characteristic signals for the organic moiety provides a self-validating system for confirming esterification.

Mass Spectrometry (MS): Confirming Molecular Weight and Composition

Mass spectrometry is a destructive technique that provides the exact mass of a molecule, confirming its elemental composition. For organoboron compounds, MS can be challenging but is invaluable when optimized.

  • Overcoming the Challenges: A primary difficulty in the MS analysis of boronic acids is their propensity to form boroxine trimers through dehydration.[4] This can lead to confusing spectra with ions corresponding to the monomer, dimer, and trimer. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the preferred soft ionization techniques.[4][8]

  • Expertise in Method Development: To circumvent these issues, several strategies are employed. One common approach is pre-derivatization of the boronic acid to a more stable boronate ester (e.g., with pinacol).[4] An elegant alternative developed for MALDI-MS involves using 2,5-dihydroxybenzoic acid (DHB) as both the matrix and an in-situ derivatizing agent, forming a stable DHB-boronate ester on the MALDI plate.[4] For LC-MS analysis, optimizing mobile phase composition (e.g., using ammonium acetate buffer) and instrument parameters can minimize the formation of complicating adducts and boroxines.[5] The characteristic isotopic pattern of boron (¹¹B/¹⁰B ≈ 4:1) can also be a powerful tool for confirming the presence of a single boron atom in a fragment ion, provided the mass spectrometer has sufficient resolution.

X-ray Crystallography: The Unambiguous Gold Standard

When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the definitive technique.[9] It provides precise information on bond lengths, bond angles, and stereochemistry.[9]

  • Authoritative Grounding: The process involves diffracting X-rays off a single, well-ordered crystal.[10] The resulting diffraction pattern is used to calculate an electron density map, into which the atomic model is built and refined.[10][11] For organoboron compounds, this can definitively distinguish between isomers, confirm the geometry at the boron center (trigonal planar vs. tetrahedral), and reveal subtle intermolecular interactions like hydrogen bonding.[7][12]

  • The Causality of Sample Preparation: The primary prerequisite and major bottleneck for this technique is the need to grow a high-quality single crystal. This can be a time-consuming process of trial and error, involving screening various solvents, temperatures, and crystallization methods (e.g., slow evaporation, vapor diffusion). The success of this step is often what separates a proposed structure from a proven one.

Chromatographic Techniques: Purification and Purity Assessment

Chromatography is essential for both the purification of organoboron compounds and the assessment of their purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for non-volatile and thermally unstable compounds, making it ideal for most organoboron species.[13][14] Reversed-phase HPLC (e.g., with a C18 column) is commonly used. Method development often involves screening mobile phases to ensure the stability of the analyte on the column and achieve good peak shape. Coupling HPLC with a UV detector allows for quantification, while coupling to a mass spectrometer (LC-MS) provides both separation and mass identification, a powerful combination for analyzing complex reaction mixtures.[5][15]

  • Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds.[13][16] While many boronic acids are not amenable to direct GC analysis due to their low volatility and thermal instability, their more volatile ester derivatives can sometimes be analyzed this way.[17]

Comparative Guide to Analytical Techniques

TechniqueInformation ProvidedSample RequirementsAdvantagesLimitations
¹¹B NMR Spectroscopy Boron coordination (sp²/sp³), electronic environment, purity~5-10 mg, in solutionNon-destructive, rapid, highly diagnostic for boron chemistryBroad signals can limit resolution, less informative about the organic scaffold
¹H / ¹³C NMR Connectivity of the organic framework, stereochemistry~5-10 mg, in solutionNon-destructive, high resolution, detailed structural informationBroadening from ¹¹B coupling can obscure signals, complex spectra for large molecules
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS)<1 mg, solid or solutionHigh sensitivity, confirms molecular formulaDestructive, boronic acids can form complex adducts/trimers, ionization can be difficult
X-ray Crystallography Unambiguous 3D structure, bond lengths/angles, packingSingle crystal (~0.1 mm)The "gold standard" for structure proof, provides absolute configurationGrowing suitable crystals can be very challenging and time-consuming, provides solid-state structure only
HPLC / UPLC Purity, quantification, separation of mixtures~1 mg, in solutionHigh resolution, widely applicable for non-volatile compounds, can be coupled to MSRequires method development, compound must be soluble in the mobile phase
Gas Chromatography (GC) Purity, quantification (for volatile compounds)<1 mg, must be volatileFast analysis times, high efficiencyLimited to thermally stable and volatile compounds, not suitable for most boronic acids directly
FT-IR Spectroscopy Presence of functional groups (e.g., O-H, B-O)~1-2 mg, solid or liquidFast, simple, good for identifying key functional groupsProvides limited structural connectivity information, spectra can be complex

Experimental Protocols & Workflows

A logical workflow is critical for efficient characterization. The following diagram illustrates a typical decision-making process.

G cluster_0 Initial Characterization cluster_1 Purity & Isolation cluster_2 Definitive Structure Proof A Synthesized Organoboron Compound B ¹H & ¹¹B NMR Spectroscopy A->B C Mass Spectrometry (LC-MS or direct infusion ESI/MALDI) A->C D Is the sample pure? B->D C->D E Chromatography (HPLC, Flash) D->E No G Is the structure fully confirmed? D->G Yes F Assess Purity by HPLC & NMR E->F F->G H Advanced NMR (2D: COSY, HSQC) G->H No I Attempt Single Crystal Growth G->I No, & unambiguous proof needed H->G J X-ray Crystallography I->J J->G Success

Caption: A typical workflow for the characterization of a novel organoboron compound.

Detailed Protocol: High-Resolution ESI-MS of an Arylboronic Acid

This protocol is designed to maximize the likelihood of observing the desired molecular ion while minimizing the formation of boroxines.

1. Objective: To confirm the molecular weight and elemental composition of a synthesized arylboronic acid.

2. Materials:

  • Arylboronic acid sample (~1 mg)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Ammonium acetate (LC-MS grade)

  • Calibrated high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

3. Causality Behind Methodological Choices:

  • Solvent System: A mixture of ACN and water is a common solvent for ESI. The addition of ammonium acetate helps to promote the formation of the [M+NH₄]⁺ adduct or the [M-H]⁻ ion in negative mode, which are often more stable and less prone to in-source fragmentation or dehydration than the protonated species [M+H]⁺.

  • Concentration: A dilute solution (~10-50 µg/mL) is used to prevent detector saturation and reduce the probability of intermolecular reactions (like boroxine formation) in the ESI plume.

4. Step-by-Step Procedure:

  • Sample Preparation: a. Prepare a 10 mM stock solution of ammonium acetate in water. b. Prepare a solvent mixture of 50:50 ACN:Water containing 1 mM ammonium acetate. c. Accurately weigh ~1 mg of the arylboronic acid and dissolve it in 1 mL of ACN to make a 1 mg/mL stock solution. d. Dilute the stock solution 1:20 with the solvent mixture from step 4b to achieve a final concentration of 50 µg/mL.

  • Instrument Setup: a. Calibrate the mass spectrometer according to the manufacturer's protocol to ensure high mass accuracy. b. Set the ESI source to operate in both positive and negative ion modes (run two separate experiments). c. Use a low flow rate (e.g., 5-10 µL/min) for direct infusion. d. Optimize source parameters: Start with a low capillary voltage and desolvation gas temperature to minimize in-source reactions. A typical starting point is 2.5-3.5 kV for the capillary and 150-250 °C for the gas temperature.

  • Data Acquisition: a. Infuse the sample solution into the mass spectrometer. b. Acquire data over a relevant mass range (e.g., m/z 100-1000). c. Acquire data for at least 1-2 minutes to obtain a good signal average.

  • Data Analysis: a. In positive mode, search for the [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺ ions. b. In negative mode, search for the [M-H]⁻ ion. c. Critically, search for the boroxine trimer, which would appear at an m/z corresponding to [3M - 3H₂O + H]⁺ or [3M - 3H₂O - H]⁻. d. Compare the experimentally measured exact mass of the most abundant molecular ion with the theoretically calculated mass. The mass error should be < 5 ppm for confirmation of the elemental formula. e. Examine the isotopic pattern of the molecular ion peak and compare it to the theoretical pattern for a compound containing one boron atom.

Conclusion and Future Outlook

The robust characterization of organoboron compounds is an enabling factor in their successful application across the sciences. While ¹¹B NMR provides the most direct insight into the boron center and X-ray crystallography offers the ultimate structural proof, a combination of NMR, mass spectrometry, and chromatography constitutes a comprehensive and trustworthy analytical workflow. As organoboron chemistry continues to expand into more complex molecular architectures and biological systems, the demand for more sensitive and sophisticated analytical methods will undoubtedly grow. The future may see wider adoption of techniques like solid-state NMR for characterizing insoluble boron-containing materials[12] and advanced MS imaging techniques to map the distribution of boron-based drugs in tissues.[18] For the practicing scientist, a deep understanding of the principles and pitfalls of each technique is the key to navigating the unique and rewarding challenges of this fascinating class of molecules.

References

  • Hermanek, S. (1992). Boron-11 NMR spectra of boranes, main-group heteroboranes, and substituted derivatives. Factors influencing chemical shifts of skeletal atoms. Chemical Reviews, 92(2), 325-362. [Link]

  • Moore, D. E. (1998). A review of techniques for the analysis of boron in the development of neutron capture therapy agents. Journal of Pharmaceutical and Biomedical Analysis, 18(4-5), 611-627. [Link]

  • Jayarathne, A. U., et al. (2015). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 87(12), 6144-6151. [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Phenomenex Resources. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Wikipedia, The Free Encyclopedia. [Link]

  • Lab Manager. (2024). HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager. [Link]

  • Squire, J., et al. (2002). x Ray crystallography. Journal of Clinical Pathology: Molecular Pathology, 55(4), 193-200. [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(8), 1110-1121. [Link]

  • Kaufmann, D., et al. (2012). First-principles calculation of 11B solid-state NMR parameters of boron-rich compounds II: the orthorhombic phases MgB7 and MgB12C2 and the boron modification γ-B28. Physical Chemistry Chemical Physics, 14(34), 11956-11966. [Link]

  • Soriano-Ursúa, M. A., et al. (2022). The Rise of Boron-Containing Compounds: Advancements in Synthesis, Medicinal Chemistry, and Emerging Pharmacology. Chemical Reviews, 122(10), 9635-9686. [Link]

  • Wang, Y., et al. (2026). An Organoborate Monoxide Radical. Journal of the American Chemical Society. [Link]

  • Widdifield, C. M., et al. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(11), 4031-4043. [Link]

  • Singh, V. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2501. [Link]

  • Reddy, G. S., et al. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 4(10), 3290-3296. [Link]

  • Coderre, J. A., & Morris, G. M. (1999). The radiation biology of boron neutron capture therapy. Radiation Research, 151(1), 1-18. [Link]

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  • Encyclopedia.pub. (n.d.). Organoboron Compounds. Encyclopedia.pub. [Link]

  • Ladd, M., & Palmer, R. (2013). Structure Determination by X-ray Crystallography. Springer. [Link]

  • NPTEL IIT Bombay. (2024). Week 4: Lecture 20: 11B, 10B and 199Hg NMR Spectroscopy. YouTube. [Link]

  • Mayr, L. M., & Ofial, A. R. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1279-1291. [Link]

  • Li, Y., et al. (2010). Mass spectrometric analysis for organic boron compounds. Chinese Journal of Analytical Chemistry, 38(1), 11-16. [Link]

  • Metainfer. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Metainfer Blog. [Link]

  • Das, B. C., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(4), 465. [Link]

  • Scott, H. K., & Aggarwal, V. K. (2021). A Boron–Oxygen Transborylation Strategy for a Catalytic Midland Reduction. ACS Catalysis, 11(5), 2936-2942. [Link]

  • Cole, T. E. (n.d.). 11B NMR Chemical Shifts. San Diego State University Chemistry Department. [Link]

  • The Proteo Lounge. (2021). Understanding x-ray crystallography structures. YouTube. [Link]

  • Hossain, A. (2021). Modern Analytical Technique for Characterization Organic Compounds. International Journal of Research in Pharmaceutical Sciences, 12(3), 1-7. [Link]

  • Yu, J., et al. (2024). Boronic ester-templated pre-rotaxanes as versatile intermediates for rotaxane endo-functionalisation. Chemical Science, 15, 1530-1537. [Link]

  • Chan, K. W., et al. (2018). Organoboron Compounds: Effective Antibacterial and Antiparasitic Agents. Molecules, 23(2), 459. [Link]

  • El-Kaderi, H. M., et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. Chemistry of Materials, 26(6), 2015-2024. [Link]

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Comparative

A Senior Application Scientist's Guide to Validating Boronic Ester Structures

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the primary analytical techniques for validating the structure of synthesized boronic esters. It move...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the primary analytical techniques for validating the structure of synthesized boronic esters. It moves beyond mere procedural descriptions to explain the underlying principles and causal relationships, offering a self-validating workflow to ensure the highest degree of scientific integrity.

The Challenge: Understanding Boronic Ester Lability

A primary hurdle in characterizing boronic esters is their susceptibility to hydrolysis, which converts the ester back to the corresponding boronic acid.[1][2][3][4] This process can occur during storage, sample preparation, or even during chromatographic analysis.[1][2][5][6] Furthermore, boronic acids themselves can undergo dehydration to form cyclic anhydride trimers known as boroxines, adding another layer of complexity to spectral interpretation.[7][8] A robust validation strategy must therefore not only confirm the structure of the desired ester but also identify and quantify these key impurities.

The Analytical Triad: A Multi-Pronged Approach for Unambiguous Validation

No single technique is sufficient for the complete validation of a boronic ester. A self-validating system relies on the corroboration of data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and, when feasible, X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Workhorse

NMR is the cornerstone of structural elucidation for boronic esters, providing detailed information about the molecular framework and the specific environment of the boron atom.

Key NMR Experiments:

  • ¹H and ¹³C NMR: These standard experiments are used to confirm the structure of the organic scaffold. For common esters like pinacol esters, the characteristic methyl signals in the ¹H NMR (typically a singlet integrating to 12 protons around 1.3 ppm) are a primary indicator of successful esterification.

  • ¹¹B NMR: This is the most direct method for probing the boron center.[9][10] The chemical shift in ¹¹B NMR is highly sensitive to the hybridization and coordination state of the boron atom.[10][11]

    • sp²-hybridized trigonal planar boronic esters typically show a broad signal in the range of δ 20–35 ppm .[10]

    • sp³-hybridized tetrahedral boronate species, which can form in the presence of Lewis bases, appear further upfield.[10][11] This technique is invaluable for quickly assessing the purity of a sample with respect to its boron-containing components.[9][12]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to assemble the complete molecular structure by establishing through-bond correlations between protons and carbons. ¹H-¹¹B HMBC experiments can be particularly useful for establishing connectivity to the boron atom, though they are less common.[13]

  • DOSY (Diffusion-Ordered Spectroscopy): This advanced technique can distinguish between different species in solution based on their diffusion rates, helping to identify the presence of monomers, dimers, or larger oligomeric structures.[14]

Causality in Experimental Choices: The choice of solvent is critical. Anhydrous, aprotic solvents (e.g., CDCl₃, Acetone-d₆, DMF-d₇) are essential to prevent hydrolysis during the experiment, which would give a false impression of the sample's purity.[14] The presence of water can lead to the disappearance of ester signals and the emergence of signals corresponding to the boronic acid.[14]

  • Sample Preparation: Dissolve 5-10 mg of the boronic ester compound in ~0.6 mL of a dry, aprotic deuterated solvent (e.g., CDCl₃) in an NMR tube. Rationale: Using an aprotic solvent minimizes the risk of hydrolysis that could alter the sample composition during analysis.

  • Instrument Setup:

    • Use a broadband probe tuned to the ¹¹B frequency.

    • Set the spectral width to encompass the expected chemical shift range for boronic acids and esters (e.g., from -20 to 60 ppm).

    • Use a boron-free probe and NMR tube if possible to minimize background signals. If not available, run a background spectrum of the solvent-filled tube.

  • Acquisition:

    • Acquire the spectrum at room temperature. ¹¹B is a quadrupolar nucleus, which leads to broader peaks, so a large number of scans (e.g., 1024 or more) may be needed to achieve an adequate signal-to-noise ratio.[10]

    • Use a short relaxation delay (D1) as the relaxation times for ¹¹B are typically short.

  • Processing & Referencing:

    • Apply an exponential line broadening factor (e.g., 10-20 Hz) to improve the signal-to-noise ratio of the characteristically broad peaks.

    • Reference the spectrum externally to a BF₃·OEt₂ standard (δ = 0 ppm).

  • Interpretation:

    • Identify the peak corresponding to the sp²-hybridized boronic ester (typically δ 20-35 ppm).

    • Look for other signals that may indicate impurities, such as free boric acid (~19 ppm) or the corresponding boronic acid.[15]

Mass Spectrometry (MS): Confirming Molecular Identity

MS is essential for confirming the molecular weight of the synthesized compound. However, the analysis of boronic esters can be complicated by their reactivity within the mass spectrometer.

Common Ionization Techniques:

  • Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules.[7] It often reveals the protonated molecule [M+H]⁺ or adducts with solvent or salt ions (e.g., [M+Na]⁺). The key challenge with ESI is that the aqueous/protic solvents used can induce hydrolysis of the ester in-source, leading to the observation of the boronic acid's mass instead of the ester's.[5]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): Often more successful for boronic esters as it is a solid-state technique.[8] A clever strategy involves using a matrix like 2,5-dihydroxybenzoic acid (DHB), which can serve as both the matrix and an in situ derivatizing agent, forming a stable ester with any hydrolyzed boronic acid on the target plate.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Generally unsuitable for boronic esters due to their low volatility and thermal lability.[2]

Causality in Experimental Choices: The tendency of boronic acids to form trimeric boroxines through dehydration can lead to confusing ions in the mass spectrum, particularly in techniques that involve heating.[7][8] To mitigate hydrolysis and side reactions, derivatization is a common and powerful strategy. For trace analysis, boronic acids can be derivatized to form more stable, easily ionizable complexes, which significantly enhances detection sensitivity in LC/MS/MS methods.[16]

  • Sample Preparation: Prepare a 1 mg/mL solution of the boronic ester in a volatile organic solvent like acetonitrile or THF.

  • Matrix Preparation: Prepare a saturated solution of 2,5-dihydroxybenzoic acid (DHB) in acetonitrile. Rationale: DHB serves a dual purpose. It acts as the matrix to absorb laser energy and also reacts with any free boronic acid (from hydrolysis) to form a stable DHB-boronate ester, simplifying the spectrum.[8]

  • Spotting: On a MALDI target plate, mix 1 µL of the sample solution with 1 µL of the DHB matrix solution directly on the spot. Allow the solvent to evaporate completely at room temperature.

  • Acquisition:

    • Load the plate into the MALDI-TOF mass spectrometer.

    • Acquire the spectrum in positive ion reflectron mode for optimal resolution.

    • Calibrate the instrument using a known standard close to the expected mass of the analyte.

  • Interpretation:

    • Look for the peak corresponding to the protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecular ion of the intact boronic ester.

    • The isotopic pattern for boron (¹⁰B ≈ 20%, ¹¹B ≈ 80%) should be visible in high-resolution spectra, serving as a characteristic signature.

    • Be aware of potential peaks corresponding to the DHB-derivatized boronic acid, which confirms the presence of the hydrolyzed impurity.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction provides unambiguous, three-dimensional structural information, including bond lengths, bond angles, and stereochemistry.[17] For boronic esters, it can definitively confirm the connectivity and geometry around the boron atom.

Applicability and Limitations: The primary limitation is the need to grow a single, high-quality crystal, which can be a significant challenge, especially for compounds that are oils or amorphous solids.[18] However, when successful, the resulting crystal structure is the most authoritative piece of evidence for structural validation.[19][20] It can reveal subtle structural features, such as intramolecular interactions and packing arrangements in the solid state.[17]

Comparative Analysis of Validation Techniques

Technique Information Provided Strengths Common Challenges for Boronic Esters
NMR Spectroscopy Atomic connectivity, molecular structure, purity, dynamic processes.Provides the most detailed structural information in solution; ¹¹B NMR is diagnostic for the boron center.[9][10]Sample can hydrolyze in protic solvents; broad peaks in ¹¹B NMR can be difficult to resolve.[11]
Mass Spectrometry Molecular weight, elemental composition (HRMS).High sensitivity, requires very little sample.In-source hydrolysis or fragmentation can prevent observation of the molecular ion[2][5]; boroxine formation complicates spectra.[8]
X-ray Crystallography Unambiguous 3D molecular structure, absolute stereochemistry.Provides definitive structural proof (the "gold standard").[19]Requires a suitable single crystal, which can be difficult or impossible to obtain.[18]
HPLC Purity assessment, quantification of impurities.Excellent for separating mixtures and determining purity.On-column hydrolysis is a major issue; requires careful method development (e.g., aprotic or high pH mobile phases).[5][6]
FT-IR Spectroscopy Presence of functional groups (B-O, C-O bonds).Quick and simple assessment of functional groups.B-O stretches can be ambiguous; not sufficient for full structure validation on its own.[21]

A Self-Validating Workflow for Structural Confirmation

A trustworthy structural assignment is built by integrating these techniques into a logical workflow where the results of each method validate the others.

G cluster_0 Synthesis & Purification cluster_1 Primary Validation cluster_2 Data Corroboration cluster_3 Definitive & Purity Analysis cluster_4 Final Confirmation Compound Synthesized Boronic Ester NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Compound->NMR MS Mass Spectrometry (MALDI or ESI) Compound->MS Check Data Consistent? NMR->Check MS->Check XRay X-ray Crystallography (If crystalline) Check->XRay No / Ambiguous HPLC HPLC Analysis (Purity Check) Check->HPLC No / Impure Validated Validated Structure Check->Validated Yes XRay->Validated HPLC->Validated

Caption: A self-validating workflow for boronic ester characterization.

Conclusion

Validating the structure of a synthesized boronic ester requires a meticulous, multi-technique approach that accounts for the inherent chemical lability of the boronyl group. Relying on a single piece of data, such as a mass spectrum that may reflect an in-source artifact, is insufficient. By using ¹¹B NMR as a direct probe of the boron environment, corroborating the molecular weight with a suitable mass spectrometry technique like MALDI, and, when possible, obtaining definitive proof from X-ray crystallography, researchers can build a robust, self-validating case for their compound's structure. This rigorous approach is fundamental to ensuring the reliability and reproducibility of experimental results in drug discovery and materials science.

References

  • ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters | Request PDF.
  • ACS Publications. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education. [Link]

  • National Institutes of Health. (2022). ¹¹B and ¹H–¹¹B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. ACS Omega. [Link]

  • 911Metallurgist. (2021). Boron Crystallography. Retrieved from 911Metallurgist. [Link]

  • PubMed. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • ACS Publications. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • ACS Publications. (2010). A Solid-State ¹¹B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A. [Link]

  • ACS Publications. (n.d.). Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. [Link]

  • Royal Society of Chemistry. (2022). Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. Organic & Biomolecular Chemistry. [Link]

  • Wiley-VCH. (n.d.). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from Wiley-VCH. [Link]

  • ResearchGate. (n.d.). Strategies for the analysis of highly reactive pinacolboronate esters.
  • Books. (2023). CHAPTER 2: ¹¹B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters.
  • ResearchGate. (n.d.). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
  • PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A. [Link]

  • National Institutes of Health. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules. [Link]

  • ACS Publications. (n.d.). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. The Journal of Physical Chemistry A. [Link]

  • ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study.
  • ACS Publications. (n.d.). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Chemistry of Materials. [Link]

  • National Institutes of Health. (n.d.). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Infectious Diseases. [Link]

  • Oxford Academic. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study.
  • Wiley-VCH. (2010). Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications.
  • National Institutes of Health. (n.d.). Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence. Organic Letters. [Link]

  • ACS Publications. (n.d.). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development. [Link]

  • National Institutes of Health. (n.d.). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Coupling Reactions: A Comparative Analysis of Yields and Methodologies

For researchers, scientists, and professionals in drug development, the strategic formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds is a cornerstone of modern synthetic chemistry. Palladium-catalyzed cro...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds is a cornerstone of modern synthetic chemistry. Palladium-catalyzed cross-coupling reactions have emerged as an indispensable toolkit for this purpose, offering unparalleled efficiency and functional group tolerance. This guide provides an in-depth, objective comparison of the most prevalent cross-coupling methods: Suzuki-Miyaura, Heck, Sonogashira, Stille, and Buchwald-Hartwig. By examining their mechanisms, comparative yields with supporting data, and detailed experimental protocols, this document aims to empower you to make informed decisions in your synthetic endeavors.

The Foundation: Understanding the Catalytic Cycle

At the heart of these powerful transformations lies a common mechanistic framework: the palladium catalytic cycle. While each named reaction possesses unique nuances, they generally proceed through a sequence of three fundamental steps: oxidative addition, transmetalation (or a related step), and reductive elimination. Understanding this cycle is paramount to troubleshooting and optimizing your reactions.

Generalized Cross-Coupling Cycle Pd(0)Ln Active Pd(0) Catalyst Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition R-X Organic Halide/Triflate R-X->Oxidative\nAddition R'-M Organometallic Reagent Transmetalation Transmetalation R'-M->Transmetalation Intermediate R-Pd(II)-X Ln Oxidative\nAddition->Intermediate Reductive\nElimination Reductive Elimination Transmetalation->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Catalyst Regeneration Coupled\nProduct R-R' Reductive\nElimination->Coupled\nProduct Intermediate->Transmetalation

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has become one of the most widely used cross-coupling methods due to its mild reaction conditions, the commercial availability of a vast array of boronic acids and their derivatives, and the low toxicity of the boron-containing byproducts.[1]

Mechanism and Key Features

The reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate. A base is required to activate the organoboron species, facilitating the transmetalation step.

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X_L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)-X_L2 Oxidative Addition Ar-X Aryl Halide (Ar-X) Ar-Pd(II)-Ar'_L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)-X_L2->Ar-Pd(II)-Ar'_L2 Transmetalation Ar-B(OR)2 Boronic Acid/Ester + Base Ar-Pd(II)-Ar'_L2->Pd(0)L2 Ar-Ar' Biaryl Product (Ar-Ar') Ar-Pd(II)-Ar'_L2->Ar-Ar' Reductive Elimination

Figure 2: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Yield Performance

The Suzuki-Miyaura coupling is renowned for its high yields across a broad range of substrates, including electron-rich and electron-poor aryl halides. Notably, with the development of sophisticated phosphine ligands, even challenging substrates like aryl chlorides can be coupled efficiently.[2] For instance, the synthesis of industrially important fungicides via the Suzuki-Miyaura coupling of aryl chlorides has been achieved with yields of up to 97%.[3] In some cases, excellent yields are obtained even with very low catalyst loadings.[3]

Experimental Protocol: Synthesis of 4-Methoxybiphenyl

Materials:

  • 4-Bromoanisole (1.0 mmol, 187 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromoanisole, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Add toluene and water to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-methoxybiphenyl.

The Heck Reaction: A Gateway to Substituted Alkenes

The Heck reaction, for which Richard F. Heck was a co-recipient of the 2010 Nobel Prize in Chemistry, is a powerful method for the arylation or vinylation of alkenes.[4] It is a versatile tool for the synthesis of substituted olefins, which are important structural motifs in many natural products and pharmaceuticals.

Mechanism and Key Features

The Heck reaction involves the palladium-catalyzed coupling of an organic halide or triflate with an alkene in the presence of a base. A key step in the Heck mechanism is the migratory insertion of the alkene into the Pd-C bond, followed by a β-hydride elimination to release the product and regenerate the palladium catalyst.

Heck Reaction Catalytic Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)-X_L2 R-Pd(II)(X)L2 Pd(0)L2->R-Pd(II)-X_L2 Oxidative Addition R-X Aryl/Vinyl Halide (R-X) Intermediate_1 π-Complex R-Pd(II)-X_L2->Intermediate_1 Coordination Alkene Alkene Intermediate_2 σ-Alkylpalladium(II) Complex Intermediate_1->Intermediate_2 Migratory Insertion Product Substituted Alkene Intermediate_2->Product β-Hydride Elimination Base Base Intermediate_2->Base Regenerates Pd(0) Base->Pd(0)L2

Figure 3: The catalytic cycle of the Heck reaction.

Yield Performance

The yields of the Heck reaction are highly dependent on the nature of the substrates and the reaction conditions. Electron-deficient alkenes generally give higher yields than electron-rich ones. However, recent advances in catalyst design have enabled the efficient coupling of electron-rich olefins.[5] For example, a nickel-catalyzed Heck reaction of aryl triflates with vinyl ethers has been reported to give quantitative yields.[5] With optimized catalyst systems, good to excellent yields can be achieved for a wide range of substrates.[6]

Experimental Protocol: Synthesis of trans-Stilbene

Materials:

  • Iodobenzene (1.0 mmol, 204 mg)

  • Styrene (1.2 mmol, 125 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2.2 mg)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.02 mmol, 6.1 mg)

  • Triethylamine (Et₃N, 1.5 mmol, 152 mg)

  • N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • In a sealed tube, combine iodobenzene, styrene, Pd(OAc)₂, and P(o-tol)₃.

  • Add DMF and triethylamine to the tube.

  • Seal the tube and heat the reaction mixture at 100 °C for 16 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography (silica gel, hexane) to yield trans-stilbene.

The Sonogashira Coupling: Forging Carbon-Carbon Triple Bonds

The Sonogashira coupling is the premier method for the synthesis of aryl and vinyl alkynes. This reaction is distinguished by its use of a copper co-catalyst, although copper-free versions have also been developed.[7]

Mechanism and Key Features

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle similar to other cross-coupling reactions and a copper cycle that facilitates the formation of a copper(I) acetylide intermediate.

Sonogashira Coupling Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X_L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)-X_L2 Oxidative Addition Ar-Pd(II)-C≡CR_L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)-X_L2->Ar-Pd(II)-C≡CR_L2 Transmetalation Ar-Pd(II)-C≡CR_L2->Pd(0)L2 Ar-C≡CR Alkynylarene (Ar-C≡CR) Ar-Pd(II)-C≡CR_L2->Ar-C≡CR Reductive Elimination Ar-X Aryl Halide (Ar-X) Cu(I)X Cu(I)X Cu(I)-C≡CR Copper(I) Acetylide Cu(I)X->Cu(I)-C≡CR Deprotonation R-C≡CH Terminal Alkyne + Base Cu(I)-C≡CR->Ar-Pd(II)-X_L2 To Pd Cycle

Figure 4: The interconnected catalytic cycles of the Sonogashira coupling reaction.

Yield Performance

The Sonogashira reaction generally provides good to excellent yields for a wide variety of aryl and vinyl halides with terminal alkynes.[8] Even challenging substrates like heteroaryl halides can be coupled efficiently, often with high yields.[9] Microwave-assisted Sonogashira reactions have been shown to produce excellent yields in significantly reduced reaction times.[10]

Experimental Protocol: Synthesis of 1-Phenyl-2-(4-methoxyphenyl)acetylene

Materials:

  • 4-Iodoanisole (1.0 mmol, 234 mg)

  • Phenylacetylene (1.2 mmol, 122 mg)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.01 mmol, 7 mg)

  • Copper(I) iodide (CuI, 0.02 mmol, 3.8 mg)

  • Triethylamine (Et₃N, 5 mL)

Procedure:

  • To a Schlenk flask, add 4-iodoanisole, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add triethylamine and phenylacetylene via syringe.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction by TLC.

  • Once complete, remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and filter through a short pad of silica gel to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by recrystallization or column chromatography to obtain the desired product.

The Stille Reaction: Versatility with Organotins

The Stille reaction is a highly versatile C-C bond-forming reaction that couples an organotin compound with an organic halide or triflate. A key advantage of the Stille reaction is the stability of organotin reagents to air and moisture, and their compatibility with a wide range of functional groups.[11]

Mechanism and Key Features

The catalytic cycle of the Stille reaction follows the general cross-coupling pathway. The transmetalation step, where the organic group is transferred from tin to palladium, is often the rate-determining step.

Stille Reaction Catalytic Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)-X_L2 R1-Pd(II)(X)L2 Pd(0)L2->R1-Pd(II)-X_L2 Oxidative Addition R1-X Organic Halide (R1-X) R1-Pd(II)-R2_L2 R1-Pd(II)(R2)L2 R1-Pd(II)-X_L2->R1-Pd(II)-R2_L2 Transmetalation R2-Sn(R3)3 Organostannane (R2-SnR3) R1-Pd(II)-R2_L2->Pd(0)L2 R1-R2 Coupled Product (R1-R2) R1-Pd(II)-R2_L2->R1-R2 Reductive Elimination

Figure 5: The catalytic cycle of the Stille reaction.

Yield Performance

The Stille reaction is known for its high functional group tolerance and often provides good to excellent yields.[12] Early examples of the reaction showed a wide range of yields, from 7% to over 99%, depending on the substrates and conditions.[13] More recent developments have consistently achieved high yields, for instance, a nickel-catalyzed Stille coupling has been reported with yields up to 95%.[14]

Experimental Protocol: Synthesis of 2-Vinylpyridine

Materials:

  • 2-Bromopyridine (1.0 mmol, 158 mg)

  • Vinyltributyltin (1.1 mmol, 349 mg)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 34.7 mg)

  • Toluene (5 mL)

Procedure:

  • In a round-bottom flask, dissolve 2-bromopyridine and vinyltributyltin in toluene.

  • Add Pd(PPh₃)₄ to the solution.

  • Reflux the mixture under an inert atmosphere for 12 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane) to give 2-vinylpyridine.

Note on Toxicity: Organotin compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

The Buchwald-Hartwig Amination: A Revolution in C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, a common motif in pharmaceuticals and functional materials. This reaction provides a general and efficient method for the formation of C-N bonds, overcoming many of the limitations of traditional methods.

Mechanism and Key Features

This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate in the presence of a strong, non-nucleophilic base. The development of bulky, electron-rich phosphine ligands has been crucial to the success and broad scope of this reaction.

Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X_L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)-X_L Oxidative Addition Ar-X Aryl Halide (Ar-X) Ar-Pd(II)-NR2_L Ar-Pd(II)(NR2)L Ar-Pd(II)-X_L->Ar-Pd(II)-NR2_L Amine Coordination & Deprotonation R2NH Amine (R2NH) + Base Ar-Pd(II)-NR2_L->Pd(0)L Ar-NR2 Arylamine (Ar-NR2) Ar-Pd(II)-NR2_L->Ar-NR2 Reductive Elimination

Figure 6: The catalytic cycle of the Buchwald-Hartwig amination.

Yield Performance

The Buchwald-Hartwig amination is known for its high efficiency, with good to excellent yields reported for a wide range of aryl halides and amines, including primary and secondary amines.[15] Mechanochemical methods have also been developed, providing good to excellent yields in short reaction times with minimal solvent.[16]

Experimental Protocol: Synthesis of N-Phenylmorpholine

Materials:

  • Bromobenzene (1.0 mmol, 157 mg)

  • Morpholine (1.2 mmol, 105 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 9.2 mg)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 0.03 mmol, 14.3 mg)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Remove the tube from the glovebox and add toluene, bromobenzene, and morpholine under an inert atmosphere.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Cool the reaction to room temperature, dilute with diethyl ether, and filter through a plug of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford N-phenylmorpholine.

Comparative Summary of Cross-Coupling Methods

ReactionCoupling PartnersKey ReagentsTypical YieldsAdvantagesDisadvantages
Suzuki-Miyaura Organic Halide/Triflate + Organoboron ReagentPd Catalyst, BaseVery Good to Excellent[3]Mild conditions, low toxicity of byproducts, vast commercial availability of boronic acids.Base sensitive functional groups can be an issue.
Heck Organic Halide/Triflate + AlkenePd Catalyst, BaseGood to Excellent[5][6]Atom economical (no organometallic reagent needed for the alkene).Regioselectivity can be an issue with certain alkenes; often requires higher temperatures.
Sonogashira Organic Halide/Triflate + Terminal AlkynePd Catalyst, Cu(I) Co-catalyst, BaseGood to Excellent[8][10]Direct and efficient synthesis of alkynes.Copper co-catalyst can lead to alkyne homocoupling (Glaser coupling); copper-free methods can be less efficient.
Stille Organic Halide/Triflate + Organotin ReagentPd CatalystGood to Excellent[13][14]High functional group tolerance; stable organotin reagents.[11]Toxicity of organotin compounds and byproducts is a major concern.
Buchwald-Hartwig Organic Halide/Triflate + AminePd Catalyst, Bulky Ligand, Strong BaseGood to Excellent[15][16]The most general method for C-N bond formation; broad substrate scope.Requires strong bases which can be incompatible with sensitive functional groups.

Conclusion

The choice of a cross-coupling method is a critical decision in synthetic planning, with each reaction offering a unique set of advantages and limitations. The Suzuki-Miyaura coupling stands out for its versatility and environmentally benign nature, making it a first choice for many C-C bond formations. The Heck reaction provides an atom-economical route to substituted alkenes, while the Sonogashira coupling is unparalleled for the synthesis of alkynes. The Stille reaction, despite the toxicity of the tin reagents, offers exceptional functional group tolerance. Finally, the Buchwald-Hartwig amination has become the gold standard for the construction of C-N bonds.

By understanding the underlying mechanisms and considering the comparative yield data presented in this guide, researchers can strategically select and optimize the most appropriate cross-coupling method for their specific synthetic targets, accelerating the pace of discovery in chemical research and drug development.

References

  • Heck, R. F. The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

  • Reddy, V. P., et al. Heck, Suzuki and Sonogashira Cross-Coupling Reactions Using ppm Level of SBA-16 Supported Pd-Complex. ResearchGate. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Stille reaction. Wikipedia. [Link]

  • Schüßler, P., et al. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Gini, A., et al. Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. ACS Publications. [Link]

  • Juliá-Hernández, F., et al. Mild and Efficient Nickel-Catalyzed Heck Reactions with Electron-Rich Olefins. Journal of the American Chemical Society. [Link]

  • Espinet, P., & Echavarren, A. M. The Mechanisms of the Stille Reaction. University of Windsor. [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC - NIH. [Link]

  • Reddy, V. P., et al. Heck, Suzuki and Sonogashira cross-coupling reactions using ppm level of SBA-16 supported Pd-complex. New Journal of Chemistry. [Link]

  • Stille Coupling. OpenOChem Learn. [Link]

  • Rowsell, B. J. S., et al. The iron-catalysed Suzuki coupling of aryl chlorides. White Rose Research Online. [Link]

  • (PDF) Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. ResearchGate. [Link]

  • Stille Coupling. NROChemistry. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Yano, K., et al. Palladium-Catalyzed Mizoroki–Heck and Copper-Free Sonogashira Coupling Reactions in Water Using Thermoresponsive Polymer Micelles. MDPI. [Link]

  • Ananikov, V. P., et al. Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. ACS Publications. [Link]

  • Reddy, V. P., et al. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. NIH. [Link]

  • Wang, C., et al. Stille coupling via C–N bond cleavage. PMC - NIH. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. NIH. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Ito, H., et al. Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. ACS Publications. [Link]

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Comparative

A Senior Application Scientist's Guide to the Cost-Effectiveness of Boronic Esters in Synthesis

For the modern researcher in drug development and synthetic chemistry, the choice of a cross-coupling methodology is a critical decision point, balancing reactivity and substrate scope with overall cost-effectiveness and...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in drug development and synthetic chemistry, the choice of a cross-coupling methodology is a critical decision point, balancing reactivity and substrate scope with overall cost-effectiveness and sustainability. Among the array of organometallic reagents available, boronic acids and their esters, central to the Nobel Prize-winning Suzuki-Miyaura coupling, have emerged as a dominant force. This guide provides an in-depth, objective comparison of the performance of boronic esters against key alternatives—organotins (Stille coupling), organozincs (Negishi coupling), and organosilanes (Hiyama coupling)—supported by experimental data and field-proven insights.

The Economic and Practical Landscape of Cross-Coupling Reactions

The true cost of a synthetic transformation extends far beyond the price of the starting materials. A holistic evaluation of cost-effectiveness must encompass catalyst loading, reaction efficiency (yield and time), ease of purification, and the environmental impact of waste generation. It is in this multi-faceted analysis that boronic esters often demonstrate their superior value proposition.

Core Strengths of Boronic Esters in Suzuki-Miyaura Coupling

Boronic acids and their ester derivatives are widely favored in both academic and industrial settings for a compelling set of reasons. They are generally thermally stable, air-stable, and possess low toxicity, simplifying handling and storage.[1] The byproducts of the Suzuki-Miyaura reaction, typically borate salts, are largely water-soluble and easily removed during aqueous workup, which significantly reduces purification costs and time.[1] This contrasts sharply with the challenges posed by other organometallic reagents.

Comparative Analysis of Cross-Coupling Partners

To provide a clear, data-driven comparison, we will evaluate the key performance indicators for the Suzuki-Miyaura, Stille, Negishi, and Hiyama couplings.

Reagent Cost and Availability

A primary consideration in any synthesis is the cost of the key reagents. Boronic acids and esters are commercially available in a vast array of structures, a testament to their widespread adoption. While the cost of highly specialized boronic esters can be significant, common building blocks are generally affordable. Organosilanes also offer a low-cost and low-toxicity alternative.[2] In contrast, organotin reagents for the Stille coupling are often more expensive and their synthesis can be complex.[1] Organozinc reagents for the Negishi coupling are typically prepared in situ, which can add to the overall process time and complexity, although this also offers flexibility.[1]

Reagent ClassRepresentative ReagentTypical Cost (USD/g)Notes
Organoboron Phenylboronic acid pinacol ester$5 - $15Widely available from numerous suppliers.
Organotin Tributylphenyltin$10 - $25Prices can fluctuate; toxicity adds to handling and disposal costs.
Organozinc Phenylzinc chloride (solution)$2 - $8Often prepared in situ, adding to process costs.
Organosilicon Trimethoxyphenylsilane$3 - $10Generally low cost and low toxicity.

Note: Prices are estimates based on typical catalog listings and can vary significantly based on supplier, purity, and quantity.

Reaction Performance: A Head-to-Head Comparison

The efficiency of the coupling reaction itself is a major determinant of overall cost. This includes reaction yield, catalyst loading, and reaction time. The following table provides a comparative overview for the synthesis of a model biaryl compound.

Coupling ReactionTypical YieldTypical Catalyst Loading (mol%)Typical Reaction TimeKey AdvantagesKey Disadvantages
Suzuki-Miyaura Good to excellent0.5 - 5Hours to overnightLow toxicity, stable reagents, easy purificationCan require strong bases that may not be compatible with sensitive substrates
Stille Moderate to good1 - 5Hours to daysHigh reactivity, tolerant of many functional groupsHigh toxicity of tin reagents, difficult purification
Negishi High to nearly quantitative1 - 5Hours to overnightHigh yields, mild conditions, excellent functional group toleranceAir- and moisture-sensitive reagents, often pyrophoric
Hiyama Moderate to good1 - 5Hours to overnightLow toxicity, stable reagentsOften requires a fluoride source for activation
Purification Costs: The Hidden Expense

The cost and complexity of product purification are often underestimated. This is a key area where boronic esters offer a distinct advantage.

  • Suzuki-Miyaura: The borate byproducts are readily removed with a simple aqueous wash, making purification straightforward and cost-effective.

  • Stille: The removal of highly toxic and often non-polar organotin byproducts is a significant challenge. This frequently necessitates specialized and costly purification techniques, such as chromatography on basic alumina or treatment with potassium fluoride, which can lead to yield loss.

  • Negishi: While the reaction itself is high-yielding, the sensitivity of the organozinc reagents requires stringent anhydrous conditions, which can add to the overall cost and complexity of the setup and workup.

  • Hiyama: The purification is generally straightforward, similar to the Suzuki-Miyaura coupling.

Green Chemistry and Sustainability

In the modern pharmaceutical and chemical industries, the environmental impact of a synthetic process is a critical consideration. Green chemistry metrics, such as the E-factor (mass of waste per mass of product) and Process Mass Intensity (PMI) (total mass input per mass of product), provide a quantitative measure of the sustainability of a reaction.

Due to their high atom economy, the use of safer solvents, and the ease of purification, Suzuki-Miyaura couplings using boronic esters generally exhibit more favorable E-factors and PMI values compared to Stille couplings, which are heavily penalized by the high molecular weight of the tin byproducts and the extensive use of solvents for purification.

Experimental Workflows and Protocols

To illustrate the practical differences between these methodologies, we present a generalized workflow for a typical cross-coupling reaction, followed by representative experimental protocols.

Generalized Cross-Coupling Workflow

G cluster_prep Reagent Preparation cluster_reaction Cross-Coupling Reaction cluster_workup Workup and Purification reagent_prep Prepare Organometallic Reagent (if not commercially available) reaction_setup Combine Aryl Halide, Organometallic Reagent, Catalyst, Ligand, and Base in Solvent reagent_prep->reaction_setup heating Heat Reaction Mixture (if required) reaction_setup->heating monitoring Monitor Reaction Progress (TLC, GC, LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extraction Aqueous Workup/Extraction quench->extraction purification Purification (e.g., Chromatography, Recrystallization) extraction->purification product product purification->product Isolated Product

Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

Synthesis of 4-Methoxybiphenyl

  • To a round-bottom flask, add 4-bromoanisole (1.0 mmol), phenylboronic acid pinacol ester (1.2 mmol), potassium carbonate (2.0 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol).

  • Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1, 5 mL).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (as monitored by TLC or GC).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash chromatography on silica gel to afford 4-methoxybiphenyl.

Causality Behind Experimental Choices

  • Choice of Base: Potassium carbonate is a commonly used base in Suzuki-Miyaura couplings. It is effective, inexpensive, and generally compatible with a wide range of functional groups. Stronger bases like cesium carbonate or potassium phosphate may be required for less reactive substrates.

  • Solvent System: The use of a biphasic solvent system, such as toluene and water, is common. The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and borate byproducts, facilitating both the reaction and the subsequent purification.

  • Inert Atmosphere: While many Suzuki-Miyaura reactions are robust, degassing and maintaining an inert atmosphere are crucial to prevent the oxidation and deactivation of the Pd(0) catalyst, ensuring high yields and reproducibility.

The Bottom Line: Why Boronic Esters Excel in Cost-Effectiveness

While Stille, Negishi, and Hiyama couplings all have their specific applications and advantages in certain contexts, the Suzuki-Miyaura coupling with boronic esters often presents the most cost-effective and practical solution for the following reasons:

  • Reagent Stability and Safety: Boronic esters are generally stable and have low toxicity, reducing the costs associated with handling, storage, and waste disposal.

  • Purification Efficiency: The ease of removing water-soluble boron byproducts significantly reduces the time, solvent consumption, and cost of purification, a major factor in the overall process economy.

  • Process Robustness: The Suzuki-Miyaura reaction is known for its robustness and scalability, making it a reliable choice for both laboratory-scale synthesis and industrial production.[3]

References

  • Hornillos, V., et al. (2013). A palladium-catalyzed direct cross-coupling of aryl chlorides with a wide range of (hetero)aryl lithium compounds. Organic Letters, 15(19), 5114-5117. Available at: [Link]

  • Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition, 43(9), 1132-1136. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Hiyama Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508-524. Available at: [Link]

  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Denmark, S. E., & Kallemeyn, J. M. (2006). Stereospecific Palladium-Catalyzed Cross-Coupling of (E)- and (Z)-Alkenylsilanolates with Aryl Chlorides. Journal of the American Chemical Society, 128(50), 15958-15959. Available at: [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532-7533. Available at: [Link]

  • Krasovskiy, A., Malakhov, V., Gavryushin, A., & Knochel, P. (2006). Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. Angewandte Chemie International Edition, 45(36), 6040-6044. Available at: [Link]

  • Scott, D. E., & Denmark, S. E. (2013). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Accounts of Chemical Research, 46(11), 2564-2577. Available at: [Link]

  • Tobolka, E., & Pospisil, J. (2013). A Comparative Study of the Kumada, Negishi, Stille, and Suzuki−Miyaura Reactions in the Synthesis of the Indole Alkaloids Hippadine and Pratosine. The Journal of Organic Chemistry, 78(10), 5033-5040. Available at: [Link]

  • BenchChem. (n.d.). A Comparative Guide to Suzuki-Miyaura, Stille, and Negishi Couplings for Bipyridine Synthesis.
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Validation

A Researcher's Comparative Guide to Mechanistic Studies of Palladium-Catalyzed Cross-Coupling Reactions

For the modern chemist engaged in pharmaceutical and materials science, palladium-catalyzed cross-coupling is an indispensable tool for the synthesis of complex molecules. The reliability and broad applicability of these...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern chemist engaged in pharmaceutical and materials science, palladium-catalyzed cross-coupling is an indispensable tool for the synthesis of complex molecules. The reliability and broad applicability of these reactions, recognized with the 2010 Nobel Prize in Chemistry, stem from a deep, evolving understanding of their underlying mechanisms.[1] This guide provides an in-depth comparison of the mechanistic pathways, explores the experimental and computational techniques used to elucidate them, and offers practical insights into catalyst system selection and optimization. Our focus is not merely on what happens, but why it happens, empowering researchers to troubleshoot, innovate, and push the boundaries of chemical synthesis.

I. The Consensus Catalytic Cycle: A Universal Framework

At the heart of most palladium-catalyzed cross-coupling reactions lies a generally accepted catalytic cycle involving Pd(0) and Pd(II) intermediates.[2] This cycle is a powerful model for predicting reactivity and understanding the influence of various reaction parameters. It is comprised of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][3]

  • Oxidative Addition: The cycle initiates with the reaction of a low-ligated, electron-rich Pd(0) species with an organic electrophile (typically an aryl, vinyl, or alkyl halide/triflate, R-X). This step involves the cleavage of the R-X bond and the formation of two new bonds to the palladium center, resulting in a square planar Pd(II) complex. The palladium center is formally oxidized from the 0 to the +2 oxidation state.[4] The rate of oxidative addition is a critical factor and is significantly influenced by the nature of the electrophile and the steric and electronic properties of the supporting ligands.[2]

  • Transmetalation: In this step, the organic group from a main-group organometallic nucleophile (R'-M) is transferred to the Pd(II) center, displacing the halide or pseudohalide. This forms a new Pd(II) complex bearing both organic coupling partners (R and R'). The specific mechanism of transmetalation can vary significantly depending on the organometallic reagent used (e.g., organoboron, organotin, organozinc) and often requires activation by a base or other additives.[1][2]

  • Reductive Elimination: This is the final, product-forming step. The two organic groups (R and R') on the Pd(II) center couple to form a new carbon-carbon or carbon-heteroatom bond, R-R'. Simultaneously, the palladium center is reduced from +2 back to its 0 oxidation state, regenerating the active catalyst which can then re-enter the catalytic cycle.[2][4] For this step to occur, the two organic groups typically need to be positioned cis to each other on the square planar complex.[3]

Diagram: The Generalized Catalytic Cycle

Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 LₙPd(0) PdII_OA LₙPd(II)(R)(X) Pd0->PdII_OA Oxidative Addition (+ R-X) PdII_TM LₙPd(II)(R)(R') PdII_OA->PdII_TM Transmetalation (+ R'-M) PdII_TM->Pd0 Reductive Elimination (- R-R') RR R-R' (Product) PdII_TM->RR MX M-X (Byproduct) PdII_TM->MX RX R-X (Electrophile) RX->Pd0 RM R'-M (Nucleophile) RM->PdII_OA

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

II. Comparative Analysis of Mechanistic Probes

A deep mechanistic understanding is built upon a foundation of rigorous experimental and computational evidence. No single technique can provide a complete picture; therefore, a multi-faceted approach is essential. Here, we compare common methodologies, highlighting their strengths and the specific insights they provide.

Technique Principle Information Gained Advantages Limitations
Kinetic Studies Monitoring reaction progress over time under varying reactant, ligand, and catalyst concentrations.Reaction order, rate-determining step, activation parameters.Provides a global picture of the reaction dynamics; can be performed with standard lab equipment (GC, HPLC).Indirectly probes intermediates; interpretation can be complex if multiple pathways are operative.
In-situ Spectroscopy (NMR, IR) Direct observation of the reaction mixture under catalytic conditions.Identification of resting states, observation of key intermediates, catalyst activation and decomposition pathways.Provides direct structural information on species present in solution.Low concentration of intermediates can make detection difficult; requires specialized equipment.
Mass Spectrometry (ESI-MS) "Intercepting" and analyzing charged intermediates from the reaction solution.Identification of catalytic intermediates and off-cycle species.High sensitivity; can detect transient or low-concentration species.Fragmentation can complicate spectral interpretation; solution-phase behavior may not be perfectly reflected in the gas phase.
Isotope Labeling Studies Using isotopically labeled substrates (e.g., ²H, ¹³C) to trace the fate of atoms.Confirms intramolecular vs. intermolecular processes (e.g., reductive elimination); elucidates bond-breaking/forming steps.Provides unambiguous evidence for specific mechanistic steps.Synthesis of labeled starting materials can be challenging and expensive.
Computational Chemistry (DFT) Modeling the potential energy surface of the reaction pathway.Geometries and energies of transition states and intermediates; corroborates experimental findings.[5]Can model species that are too transient to observe experimentally; provides detailed energetic profiles.Accuracy is highly dependent on the level of theory and model used; requires significant computational resources.
III. Deep Dive: Mechanistic Nuances in Key Cross-Coupling Reactions

While the generalized cycle is a useful starting point, the specific mechanism can differ significantly between named reactions, primarily in the transmetalation step and the nature of the active catalyst.

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an electrophile, is one of the most widely used C-C bond-forming reactions.[3] A key mechanistic feature is the essential role of a base.

  • Transmetalation Pathway: The transmetalation step does not occur directly from the neutral organoboron species. The base activates the organoboron reagent, typically a boronic acid (RB(OH)₂), to form a more nucleophilic boronate species (e.g., [RB(OH)₃]⁻).[6] This negatively charged boronate then transfers its organic group to the palladium center. Two primary pathways are proposed for this transfer:

    • The "Oxo-Palladium" Pathway: The base reacts with the Pd(II) complex to form a hydroxo-palladium species, [LₙPd(R)(OH)], which then reacts with the boronic acid.

    • The "Boronate" Pathway: The base activates the boronic acid first, and the resulting boronate complex reacts with the halide-containing Pd(II) complex, [LₙPd(R)(X)].[6]

The operative pathway depends on the specific base, solvent, and ligands employed.

In contrast to the Suzuki coupling, the Stille reaction, utilizing an organotin reagent, typically proceeds without a base.[7] The transmetalation step is believed to occur through a neutral, associative mechanism involving a five-coordinate intermediate. The precise nature of the transition state (cyclic or open) is a subject of ongoing investigation and is influenced by the ligands on both the tin and palladium centers. While generally base-free, additives like halide salts (e.g., LiCl) or copper(I) salts can accelerate the transmetalation step, particularly for less reactive organotin reagents.

The Heck reaction couples an electrophile with an alkene and follows a distinct mechanistic path that does not involve transmetalation.

  • Oxidative Addition: Same as the general cycle.

  • Migratory Insertion (Carbopalladation): The coordinated alkene inserts into the Pd-R bond. This is a syn-addition, with the R group and the Pd atom adding to the same face of the double bond.

  • β-Hydride Elimination: A hydrogen atom on the carbon beta to the palladium center is eliminated, forming a new C=C double bond in the product and a palladium-hydride species. This step must also be syn-coplanar.

  • Base-Promoted Regeneration: A base is required to remove the hydride from the palladium and regenerate the Pd(0) catalyst.[1]

Diagram: Heck Reaction Workflow

Heck_Workflow start Start: Prepare Reaction Mixture (Pd Precatalyst, Ligand, Base, Alkene, R-X) activation In-situ Catalyst Activation (Reduction of Pd(II) to Pd(0)) start->activation oa Oxidative Addition (R-X to Pd(0)) activation->oa insertion Migratory Insertion (Alkene inserts into Pd-R bond) oa->insertion beta_elim β-Hydride Elimination (Forms product and H-Pd(II)-X) insertion->beta_elim regen Catalyst Regeneration (Base removes HX from Pd(II)) beta_elim->regen end End: Product Isolation & Analysis beta_elim->end regen->oa Re-enters Cycle

Caption: Experimental workflow for a typical Heck coupling reaction.

IV. The Critical Role of Ligands and Precatalysts

Modern cross-coupling chemistry has been revolutionized by the development of sophisticated ligands and stable precatalysts.[2]

  • Ligand Effects: Ligands are not mere spectators; they are crucial for catalyst performance.

    • Electron-rich, bulky phosphines (e.g., Buchwald-type biarylphosphines) and N-heterocyclic carbenes (NHCs): These ligands promote the formation of monoligated, highly reactive Pd(0) species, which accelerates the rate-limiting oxidative addition step, especially for challenging substrates like aryl chlorides.[2] Their steric bulk also facilitates the final reductive elimination step.

    • Bite Angle (for bidentate ligands): The natural bite angle of a bidentate phosphine ligand (e.g., DPPF, Xantphos) influences the geometry at the metal center, which in turn affects the rate and selectivity of reductive elimination.[8]

  • Precatalyst Selection: Generating the active Pd(0) catalyst in situ from a stable Pd(II) precatalyst offers significant advantages in terms of air stability, reproducibility, and ease of handling.[2] These precatalysts are designed for rapid and clean conversion to the active Pd(0) species under the reaction conditions. The choice of precatalyst can significantly impact reaction efficiency, and empirical screening is often necessary to identify the optimal system for a given transformation.[2]

V. Experimental Protocol: A Comparative Kinetic Analysis

To determine the rate-determining step of a cross-coupling reaction, a kinetic analysis is often the first port of call. Here we outline a protocol for comparing the kinetics of a Suzuki-Miyaura coupling using two different aryl halides (bromide vs. chloride) to probe the influence of the electrophile on the oxidative addition step.

Objective: To determine the reaction order with respect to the electrophile and compare the overall reaction rates for an aryl bromide versus an aryl chloride.

Materials:

  • Pd(OAc)₂ (precatalyst)

  • SPhos (ligand)

  • Aryl Bromide (e.g., 4-bromotoluene)

  • Aryl Chloride (e.g., 4-chlorotoluene)

  • Phenylboronic acid

  • K₃PO₄ (base)

  • Toluene (solvent)

  • Dodecane (internal standard for GC analysis)

  • Glovebox or Schlenk line for inert atmosphere

  • GC-FID for analysis

Procedure:

  • Stock Solution Preparation: Inside a glovebox, prepare stock solutions of the catalyst system (Pd(OAc)₂ and SPhos), the aryl halides, phenylboronic acid, and the internal standard in toluene. This ensures accurate and reproducible dispensing.

  • Reaction Setup: In a series of reaction vials, add the base (K₃PO₄). To each vial, add the appropriate volumes of the stock solutions to achieve the desired concentrations. A typical starting point would be 1 mol% Pd, 2 mol% SPhos, 1.0 eq. aryl halide, 1.5 eq. phenylboronic acid, and 2.0 eq. base.

  • Initiation and Sampling: Place the vials in a pre-heated reaction block. At timed intervals (e.g., t = 0, 2, 5, 10, 20, 40, 60 min), remove a vial, quench the reaction by cooling and diluting with a solvent like ethyl acetate, and filter through a small plug of silica to remove solids.

  • Analysis: Analyze the quenched samples by GC-FID. Calculate the yield of the biaryl product relative to the internal standard.

  • Data Processing:

    • Plot yield versus time for both the aryl bromide and aryl chloride reactions.

    • To determine the order in electrophile, run separate experiments where the initial concentration of the aryl halide is varied (e.g., 0.5x, 1x, 2x) while keeping all other concentrations constant. Plot the initial rate (determined from the slope of the yield vs. time curve at t=0) against the concentration of the aryl halide. A linear plot indicates a first-order dependence.

Expected Outcome & Interpretation:

  • Rate Comparison: The reaction with 4-bromotoluene is expected to be significantly faster than with 4-chlorotoluene. This is because the C-Br bond is weaker than the C-Cl bond, leading to a lower activation barrier for oxidative addition.

  • Kinetic Profile: If the reaction is first-order in the electrophile and zero-order in the boronic acid, this provides strong evidence that oxidative addition is the rate-determining step in the catalytic cycle.

This self-validating protocol, by directly comparing two systematically varied substrates, provides robust evidence for the role of the electrophile in the overall reaction kinetics, a cornerstone of mechanistic investigation.

References

  • Hazari, N., & Vinyard, D. J. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Central Science. [Link][2]

  • Facchetti, A. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link][8]

  • LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link][1]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link][3]

  • Pérez-Temprano, M. H. (2013). A Theoretical Study of Pd-Catalyzed C-C Cross-Coupling Reactions. ResearchGate. [Link][5]

  • MacMillan, D. S. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link][9]

  • RojasLab. (2025). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. [Link][4]

  • Singleton, D. A. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link][6]

  • Elias, A. J. (n.d.). Oxidative Addition • Reductive Elimination • Migratory Insertion • β. Indian Institute of Technology Delhi. [Link]

  • Al-Masum, M. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link][7]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of (2-tert-Butyl-1-ethynyl)diisopropoxyborane

This guide provides a detailed, safety-first protocol for the proper disposal of (2-tert-Butyl-1-ethynyl)diisopropoxyborane (CAS No. 121021-24-7).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, safety-first protocol for the proper disposal of (2-tert-Butyl-1-ethynyl)diisopropoxyborane (CAS No. 121021-24-7). As a valuable reagent in organic synthesis, particularly in cross-coupling reactions, its unique structure—combining a reactive organoborane with a terminal alkyne—necessitates a thorough understanding of its properties to ensure safe handling and disposal. This document moves beyond mere instruction to explain the chemical rationale behind each step, empowering researchers to manage laboratory waste responsibly and safely.

Core Hazard Assessment and Chemical Profile

Before handling or disposing of this compound, a full understanding of its hazard profile is essential. (2-tert-Butyl-1-ethynyl)diisopropoxyborane is a flammable liquid and is sensitive to moisture and air.[1][2][3] The primary goal of the disposal procedure is to neutralize its reactivity by converting the organoborane moiety into a stable, water-soluble inorganic borate.

Property Value Source
CAS Number 121021-24-7[1][2]
Molecular Formula C₁₂H₂₃BO₂[1][2]
Molecular Weight 210.12 g/mol [1][2]
Appearance Colorless Liquid[3]
Boiling Point 193-194 °C[3]
Flash Point 43.3 °C (110 °F)[3]
Density 0.891 g/mL at 25 °C[3]
Storage Conditions 2-8 °C, under inert atmosphere, keep dry[1][2]

Key Hazards:

  • Flammability: The compound is a Category 3 Flammable Liquid with a relatively low flash point.[1] All handling and disposal steps must be performed away from ignition sources.

  • Reactivity: As an organoborane, it can react with water and oxygen. Boronic esters, while more stable than boronic acids, are susceptible to hydrolysis.[4][5] Improper handling can lead to uncontrolled reactions.

  • Health Hazards: Avoid inhalation and contact with skin and eyes. While specific toxicity data is limited, organometallic compounds should always be handled as potentially hazardous.[1][6]

Pre-Disposal Safety Protocol

A. Personal Protective Equipment (PPE): Before beginning any disposal procedure, ensure the following PPE is worn:

  • Flame-retardant laboratory coat.

  • Chemical splash goggles and a full-face shield. Standard safety glasses are insufficient.

  • Chemical-resistant gloves. Use heavy-duty nitrile or neoprene gloves. Always inspect gloves for integrity before use.[1]

B. Engineering Controls & Emergency Preparedness:

  • All steps must be conducted inside a certified chemical fume hood with adequate ventilation.

  • Ensure an appropriate fire extinguisher (e.g., dry chemical or CO₂) is accessible.

  • Have a spill kit containing an inert absorbent material, such as vermiculite or sand, readily available. Do not use combustible materials like paper towels to absorb the neat compound.

  • Keep a container of sodium bicarbonate nearby to neutralize any acid spills.

The Disposal Workflow: From Reactive Reagent to Aqueous Waste

The recommended disposal method for small research quantities (<5 g) of (2-tert-Butyl-1-ethynyl)diisopropoxyborane involves a controlled, two-stage chemical neutralization process: hydrolysis of the boronic ester followed by oxidation of the carbon-boron bond. This process is outlined in the workflow diagram below.

G cluster_prep Preparation cluster_decision Scale Assessment cluster_small_scale Small Scale (< 5g) In-Lab Neutralization cluster_large_scale Large Scale (> 5g) or Bulk Disposal start Start: Unused Reagent or Reaction Quench Waste ppe_check Verify Full PPE & Fume Hood Operation start->ppe_check quantity Assess Quantity ppe_check->quantity step1 Step 1: Dilute in a suitable solvent (e.g., THF). quantity->step1 Small Scale no_neutralize DO NOT attempt in-lab neutralization. quantity->no_neutralize Large Scale step2 Step 2: Add aqueous NaOH for controlled hydrolysis. step1->step2 step3 Step 3: Slowly add 30% H₂O₂ in an ice bath for oxidation. step2->step3 step4 Step 4: Stir until reaction ceases, then test for peroxides. step3->step4 step5 Collect neutralized aqueous solution in a labeled waste container. step4->step5 end_node Final Disposal step5->end_node package Package securely in original or compatible, labeled container. no_neutralize->package label_waste Label clearly as: 'Flammable Liquid, Organic' 'Hazardous Waste' package->label_waste vendor Arrange pickup by certified hazardous waste vendor. label_waste->vendor vendor->end_node

Caption: Decision workflow for the disposal of (2-tert-Butyl-1-ethynyl)diisopropoxyborane.

Step-by-Step Neutralization Protocol (for < 5g)

This procedure is designed to convert the reactive organoborane into sodium borate, isopropanol, and 3,3-dimethyl-1-butyne-2-ol.

Materials:

  • (2-tert-Butyl-1-ethynyl)diisopropoxyborane waste

  • Tetrahydrofuran (THF)

  • 3 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Peroxide test strips

  • Appropriately sized round-bottom flask and stir bar

  • Ice-water bath

  • Addition funnel or syringe pump for slow addition

  • Aqueous hazardous waste container

Procedure:

  • Preparation and Dilution:

    • In a chemical fume hood, place the round-bottom flask in an ice-water bath on a magnetic stir plate.

    • Add a volume of THF to the flask sufficient to fully dissolve the borane waste and allow for efficient stirring.

    • Slowly add the (2-tert-Butyl-1-ethynyl)diisopropoxyborane waste to the THF with gentle stirring.

  • Controlled Hydrolysis:

    • Slowly add an equimolar amount of 3 M NaOH solution to the flask. This initiates the hydrolysis of the diisopropoxy ester groups to isopropanol and the corresponding boronate salt. The basic conditions are critical for the subsequent oxidation step.[7][8]

  • Controlled Oxidation:

    • Causality: The most critical step is the oxidation of the carbon-boron bond. This is achieved using alkaline hydrogen peroxide, a standard and effective method for cleaving organoboranes.[9][10][11] This reaction is highly exothermic and must be carefully controlled to prevent a runaway reaction.[11]

    • Ensure the flask is securely submerged in the ice bath.

    • Slowly, via dropwise addition, add a stoichiometric excess (approx. 1.5 equivalents) of 30% hydrogen peroxide solution.

    • Monitor the reaction closely. Keep the internal temperature below 25 °C. If the temperature rises rapidly, immediately stop the addition.

  • Quenching and Verification:

    • Once the H₂O₂ addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least one hour to ensure the reaction is complete.

    • Test the aqueous layer of the solution with a peroxide test strip to confirm that all residual hydrogen peroxide has been consumed. If peroxides are still present, you can quench them by carefully adding a small amount of sodium bisulfite solution until the test is negative.

  • Final Waste Collection:

    • The resulting mixture now contains primarily water, THF, isopropanol, sodium borate, and the oxidized organic fragment. It is significantly less hazardous than the starting material.

    • Carefully transfer the entire mixture to a designated aqueous hazardous waste container.

    • Label the container clearly, listing all components: "Aqueous waste containing THF, Isopropanol, Sodium Borate, and organic byproducts from (2-tert-Butyl-1-ethynyl)diisopropoxyborane neutralization."

Management of Spills and Contaminated Materials

  • Small Spills: In the event of a small spill (< 25 mL) inside a fume hood, cover the spill with an inert absorbent material like vermiculite or sand. Scoop the mixture into a designated solid hazardous waste container. Clean the area with a suitable solvent (e.g., isopropanol) and collect the cleaning materials as hazardous waste.[1]

  • Large Spills: Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) office immediately. Do not attempt to clean up a large spill yourself.

  • Contaminated Items: All disposable items that come into direct contact with the chemical, including gloves, pipette tips, and absorbent pads, must be placed in a sealed, labeled solid hazardous waste container for disposal via your institutional EHS program.[12]

Disposal of Large Quantities (> 5g)

It is strongly advised NOT to attempt in-lab neutralization of quantities greater than 5 grams. The exothermic nature of the oxidation step poses a significant risk at larger scales.

  • Ensure the material is in a securely sealed, properly labeled container (the original container is ideal).

  • The label must clearly identify the contents and associated hazards (e.g., "Flammable Liquid").

  • Contact your institution's EHS office or a certified hazardous waste disposal contractor to arrange for pickup and disposal in accordance with all local and national regulations.[13]

References

  • Indagoo Research Chemicals. (2025). SAFETY DATA SHEET: (2-tert-Butyl-1-ethynyl)diisopropoxyborane. [Link]

  • Wikipedia. (n.d.). Organoboron chemistry. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • LookChem. (n.d.). Cas 121021-24-7, (2-T-BUTYL-1-ETHYNYL)DIISOPROPOXYBORANE&. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Moran, J., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Retrieved from [Link]

  • Schmalzbauer, M., et al. (2020). The Oxidation of Organo-Boron Compounds Using Electrochemically Generated Peroxodicarbonate. ResearchGate. Retrieved from [Link]

  • D'Souza, D. M., & O'Doherty, G. A. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. Retrieved from [Link]

  • Schmalzbauer, M., et al. (2023). The Oxidation of Organo-Boron Compounds Using Electrochemically Generated Peroxodicarbonate. Gutenberg Open Science. Retrieved from [Link]

  • James, M. J., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. White Rose Research Online. Retrieved from [Link]

  • Organic Syntheses. (1973). KETONES AND ALCOHOLS FROM ORGANOBORANES. Org. Synth. 53, 77. Retrieved from [Link]

  • Lonza. (n.d.). How to Safely Handle Your Antibody Drug Conjugate. Retrieved from [Link]

  • D'Souza, D. M., & O'Doherty, G. A. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC - NIH. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Carlson, B. A., & Brown, H. C. (1978). BORANES IN FUNCTIONALIZATION OF DIENES TO CYCLIC KETONES. Org. Synth. 58, 24. Retrieved from [Link]

  • Hazardous Waste Experts. (2020). How To Dispose Of Lab Chemicals. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Safe Handling of (2-tert-Butyl-1-ethynyl)diisopropoxyborane

This document provides essential safety protocols and operational guidance for the handling and disposal of (2-tert-Butyl-1-ethynyl)diisopropoxyborane (CAS No. 121021-24-7).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of (2-tert-Butyl-1-ethynyl)diisopropoxyborane (CAS No. 121021-24-7). As a specialized organoboron reagent, its unique reactivity demands a comprehensive understanding of its potential hazards to ensure the safety of laboratory personnel. This guide is structured to explain the causality behind each safety recommendation, providing a framework for risk assessment and procedural excellence for researchers, scientists, and drug development professionals.

Hazard Assessment: The Foundation of Laboratory Safety

A thorough understanding of a reagent's chemical properties is the critical first step in developing safe handling procedures. (2-tert-Butyl-1-ethynyl)diisopropoxyborane is a flammable liquid and is suspected to be air and moisture sensitive, a common trait for many organoboron compounds.[1][2] The lack of extensive, publicly available toxicological data necessitates a conservative approach, treating the compound as potentially hazardous upon inhalation, ingestion, and dermal contact.

Hazard ClassIdentificationRationale & Implications for Handling
Physical Hazard Flammable Liquid and Vapor (Category 3)[1][3]Hazard Statement: H226.[3] The compound has a flash point of 110 °F (43.3 °C).[2] Implication: All work must be conducted away from ignition sources (open flames, hot plates, spark-producing equipment). Use non-sparking tools where possible. Ensure Class B fire extinguishers (or equivalent ABC dry chemical) are readily accessible.
Health Hazard Potential for HarmPrimary Routes of Exposure: Inhalation, skin contact, eye contact, ingestion.[1] Implication: The absence of specific toxicity data mandates the use of a high level of personal protective equipment to prevent any direct contact. All handling of the neat compound or its solutions must be performed within a certified chemical fume hood to minimize inhalation risk.
Reactivity Hazard Suspected Air & Moisture SensitivityStorage Requirement: Recommended storage under an inert atmosphere at 2-8°C.[1][2] Implication: This reagent can degrade upon exposure to air and moisture, potentially yielding byproducts with different reactivity and toxicity profiles. Handling requires the use of inert atmosphere techniques, such as a glovebox or a Schlenk line, to maintain reagent integrity and prevent uncontrolled reactions.

Personal Protective Equipment (PPE): A Multi-Layered Defense System

The selection of PPE is not a static checklist but a dynamic process based on the scale and nature of the procedure. The following recommendations establish a baseline for safe operation, with escalating levels of protection for higher-risk activities.

PPE Selection Framework

The appropriate level of PPE is dictated by the specific task. This table provides a clear, risk-based guide for researchers.

Task / ScaleEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Inspection Safety glasses with side shieldsNitrile glovesFire-resistant lab coat (e.g., Nomex)[4]Not required if container is sealed
Small-Scale Transfer (<10 mL) Chemical splash goggles[5]Double-layered nitrile glovesFire-resistant lab coatNot required in a certified fume hood
Reaction Setup / Transfer (>10 mL) Chemical splash goggles AND a full-face shieldDouble-layered nitrile gloves or heavy-duty chemical-resistant gloves (e.g., Butyl rubber) over nitrile glovesFire-resistant lab coat and a chemical-resistant apronNot required in a certified fume hood
Spill Cleanup Chemical splash goggles AND a full-face shieldHeavy-duty chemical-resistant gloves (e.g., Butyl rubber)Chemical-resistant coverall or suit[6]Air-purifying respirator (APR) with organic vapor cartridges
Causality of PPE Choices
  • Eye and Face Protection : Because this compound is a liquid, the risk of a splash is always present. Chemical splash goggles are the minimum requirement to protect the eyes from splashes from any direction.[5] A full-face shield is mandated for larger volumes, as it protects the entire face from splashes that could cause severe skin irritation or be absorbed systemically.

  • Hand Protection : Disposable nitrile gloves provide adequate protection against incidental contact.[5] However, for prolonged tasks or when immersing hands into a chemical stream, more robust protection is necessary. Double-gloving provides an additional barrier and a clear indication of a breach if the outer glove is compromised.[7] Always inspect gloves for tears or pinholes before use.[1]

  • Body Protection : A standard cotton lab coat is insufficient due to the compound's flammability. A fire-resistant lab coat is essential to provide protection against flash fires.[4] A chemical-resistant apron adds a layer of protection against spills of corrosive or absorbable materials.

  • Respiratory Protection : Under normal operating conditions within a properly functioning chemical fume hood, respiratory protection is not required. However, in the event of a large spill or a failure of engineering controls, an air-purifying respirator with organic vapor cartridges is necessary to prevent inhalation of harmful vapors.

Operational and Disposal Plans

Safe handling extends beyond PPE to include robust operational and waste disposal protocols. The air- and moisture-sensitive nature of this reagent requires specialized techniques.

Step-by-Step Protocol: Inert Atmosphere Liquid Transfer

This protocol describes the transfer of (2-tert-Butyl-1-ethynyl)diisopropoxyborane from a Sure/Seal™-style bottle using a syringe and Schlenk line. This system is self-validating as proper execution prevents exposure to the atmosphere.

  • Preparation : Ensure the glassware for the reaction is oven-dried or flame-dried under vacuum and placed under a positive pressure of an inert gas (e.g., Argon or Nitrogen).

  • Syringe Preparation : Dry a new glass syringe and needle in an oven (120°C for at least 2 hours). Allow it to cool to room temperature in a desiccator.

  • Inert Gas Flush : Once cool, assemble the syringe and flush it with inert gas from the Schlenk line at least 10 times to remove residual air and moisture.[8]

  • Reagent Bottle Setup : Securely clamp the reagent bottle. Puncture the septum with a needle connected to the inert gas line to ensure positive pressure.

  • Withdrawal : Puncture the septum with the prepared syringe needle. Slowly withdraw the desired volume of the liquid, ensuring the needle tip remains below the liquid surface.

  • Bubble Removal : Invert the syringe and carefully expel any gas bubbles back into the reagent bottle.

  • Transfer : Swiftly transfer the syringe to the reaction flask and puncture the flask's septum. Inject the reagent into the reaction vessel.

  • Syringe Quenching : Immediately after use, rinse the syringe and needle by drawing up and expelling a quenching solvent (e.g., isopropanol) multiple times within the fume hood. Then, rinse with water.

Spill Management Protocol
  • Evacuate : Alert personnel and evacuate the immediate area.[9]

  • Ventilate : Ensure the chemical fume hood is operating at maximum capacity.

  • Control Ignition : Remove all ignition sources from the area.

  • Don PPE : Wear the appropriate spill cleanup PPE as outlined in the table above.

  • Containment : For a small spill (<100 mL), cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.

  • Collection : Carefully sweep the absorbed material into a suitable, labeled container for hazardous waste.[1]

  • Decontamination : Clean the spill area with a compatible solvent (e.g., isopropanol), followed by soap and water.

  • Large Spills : For spills larger than 100 mL, evacuate the laboratory and contact your institution's emergency response team immediately.

Waste Disposal Plan

Disposal of organoboron compounds requires careful planning to mitigate environmental hazards.[10] Never dispose of active reagents down the drain.

  • Quenching : Unused or residual (2-tert-Butyl-1-ethynyl)diisopropoxyborane must be deactivated ("quenched") before disposal. This should be done by slowly and cautiously adding the compound to a stirred, cooled (ice bath) solution of a proton source, such as isopropanol or tert-butanol. The reaction can be exothermic.

  • Hydrolysis : After the initial quenching, water can be slowly added to ensure complete hydrolysis of the boronic ester.

  • Neutralization : Check the pH of the resulting solution and neutralize if necessary.

  • Collection : The neutralized aqueous/organic mixture should be collected in a properly labeled hazardous waste container.

  • Professional Disposal : All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1][11]

Emergency Exposure Response

In the event of an exposure, immediate and correct first aid is critical.

Exposure RouteImmediate Action
Inhalation Move the affected person to fresh air immediately.[1][12] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Wash the area with soap and water. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[1][12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth thoroughly with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

Visual Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with (2-tert-Butyl-1-ethynyl)diisopropoxyborane.

PPE_Workflow cluster_prep Preparation & Small Scale cluster_large Large Scale & High Risk Start Initiate Task Task_Assess Assess Task Risk (Scale & Complexity) Start->Task_Assess Storage Task: Storage Check or Inspection Task_Assess->Storage Low Risk Small_Transfer Task: Transfer <10 mL or Low Concentration Use Task_Assess->Small_Transfer Moderate Risk Large_Transfer Task: Transfer >10 mL or Neat Reaction Setup Task_Assess->Large_Transfer High Risk Spill Event: Spill or Loss of Containment Task_Assess->Spill Emergency PPE_Base Result: Baseline PPE - Safety Glasses - Nitrile Gloves - FR Lab Coat Storage->PPE_Base PPE_Intermediate Result: Intermediate PPE - Chem Splash Goggles - Double Nitrile Gloves - FR Lab Coat Small_Transfer->PPE_Intermediate PPE_High Result: Advanced PPE - Goggles & Face Shield - Double Gloves/Butyl - FR Coat & Apron Large_Transfer->PPE_High PPE_Emergency Result: Emergency PPE - Goggles & Face Shield - Heavy-Duty Gloves - Chem Suit & Respirator Spill->PPE_Emergency

Sources

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